1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(5-ethyl-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-4-5-11-10(6-9)7-12(14-11)8(2)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQLIWJTNUYYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651794 | |
| Record name | 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106989-39-3 | |
| Record name | 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides a comprehensive physicochemical profile of a specific derivative, this compound (CAS: 106989-39-3). Due to a notable absence of empirical data in the public domain for this specific molecule, this document synthesizes information from predictive models, analysis of structurally analogous compounds, and established analytical methodologies.[3] It is intended to serve as a foundational resource for researchers in drug discovery and development, offering both a robust predicted profile of the molecule and the detailed experimental protocols required for its empirical validation.
Molecular Identity and Structural Framework
The foundational step in characterizing any potential drug candidate is to establish its precise molecular identity. The structural features of this compound—a planar benzofuran ring system, a flexible ethyl group, and a polar acetyl moiety—govern its interactions with biological systems and its overall physicochemical nature.
Caption: 2D Structure of this compound.
Table 1: Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 106989-39-3 | [4] |
| Molecular Formula | C₁₂H₁₂O₂ | [3] |
| Molecular Weight | 188.22 g/mol | [3] |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=C2)C(=O)C | [3] |
| InChI Key | ZTQLIWJTNUYYNC-UHFFFAOYSA-N |[4] |
Core Physicochemical Properties: A Predicted and Comparative Analysis
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are intimately linked to its fundamental physicochemical characteristics. The following section details these properties, leveraging computational predictions and data from analogous structures to build a reliable profile.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Inferred Value | Importance in Drug Development | Analog Data for Context |
|---|---|---|---|
| Physical State | Liquid at 25°C | Affects formulation, handling, and dissolution rates. | 1-(1-benzofuran-2-yl)ethanone is a solid (MP: 70-72°C), suggesting the 5-ethyl group disrupts crystal packing.[5] |
| Melting Point | < 25°C (inferred) | Influences solubility and stability. Purity assessment. | 5-Bromo-1-benzofuran (liquid): MP = 8°C.[6] |
| Boiling Point | No data available | Purity assessment for non-solid compounds. | 1-(1-benzofuran-2-yl)ethanone : 110-113°C / 3 mmHg.[5] 5-Bromo-1-benzofuran : 226°C / 760 mmHg.[6] |
| Lipophilicity (XlogP) | 3.1 | Governs membrane permeability, protein binding, and solubility. Values >3 often correlate with lower aqueous solubility. | 1-(1-benzofuran-2-yl)ethanol (reduced ketone): XlogP = 1.9.[7][8] |
| Aqueous Solubility | Predicted to be low | Critical for dissolution and bioavailability, especially for oral dosage forms. | The high logP and non-ionizable nature strongly suggest poor solubility in water. |
| pKa (Acid/Base) | Essentially Neutral | Determines the charge state of a molecule at a given pH, which impacts solubility, permeability, and target binding. | The carbonyl oxygen is the most basic site, but its pKa (pKa of the conjugate acid) is predicted to be << 0. |
In-Depth Analysis of Key Properties
-
Lipophilicity: The predicted octanol-water partition coefficient (XlogP) of 3.1 is a critical parameter.[3] This value places the molecule in a moderately lipophilic category, which is often favorable for crossing biological membranes via passive diffusion. However, this degree of lipophilicity frequently comes at the cost of aqueous solubility, a crucial factor for drug formulation and absorption in the gastrointestinal tract.[9]
-
Physical State & Melting Point: Commercial suppliers list the compound as a liquid at room temperature.[4] This is a significant deviation from the parent compound, 1-(1-benzofuran-2-yl)ethanone, which is a solid with a melting point of 70-72°C.[5] The addition of the flexible ethyl group at the 5-position likely introduces conformational disorder that impedes the formation of a stable crystal lattice, thereby depressing the melting point below ambient temperature. This behavior is consistent with another 5-substituted analog, 5-bromo-1-benzofuran, which is also a liquid with a melting point of 8°C.[2]
-
Solubility & Ionization (pKa): The molecule lacks readily ionizable functional groups. The benzofuran ring system is aromatic and non-basic. The acetyl group's carbonyl oxygen is the most basic site, but its basicity is extremely low, with a predicted pKa for its conjugate acid well below zero. Consequently, the molecule will be in a neutral state across the entire physiological pH range (1-8). This non-ionizable character, combined with a lipophilic logP of 3.1, strongly indicates that its aqueous solubility will be poor. For drug development, this necessitates consideration of formulation strategies such as lipid-based delivery systems or amorphous solid dispersions to ensure adequate bioavailability.
Proposed Spectroscopic Profile for Structural Confirmation
Empirical confirmation of the molecular structure is paramount. While no published spectra exist for this compound, a predictive analysis based on established chemical shift and absorption frequency principles provides a benchmark for experimental verification.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Three signals are expected in the aromatic region (~7.0-7.8 ppm). The proton on the furan ring (C3-H) will likely appear as a singlet. The three protons on the benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted system.
-
Ethyl Group: A quartet (~2.8 ppm, 2H) for the methylene (-CH₂-) group coupled to the methyl protons, and a triplet (~1.3 ppm, 3H) for the terminal methyl (-CH₃) group.
-
Acetyl Group: A sharp singlet (~2.6 ppm, 3H) corresponding to the methyl protons of the acetyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon: A signal in the downfield region (~185-195 ppm) is characteristic of a ketone.
-
Aromatic/Heterocyclic Carbons: Multiple signals between ~110-160 ppm are expected for the carbons of the benzofuran core.
-
Aliphatic Carbons: Signals for the ethyl group carbons (~25-30 ppm for -CH₂- and ~15 ppm for -CH₃) and the acetyl methyl carbon (~28-32 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.
-
Absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching within the aromatic and furan rings.
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C-H stretching bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
-
Mass Spectrometry (MS):
-
In Electron Ionization (EI) mode, the molecular ion peak [M]⁺ would be expected at m/z 188.22 . Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and the methyl group from the acetyl (M-15).
-
Proposed Synthetic Route
A reliable and scalable synthesis is the cornerstone of any drug development program. Based on established benzofuran synthesis methodologies, a two-step route starting from commercially available 4-ethylphenol is proposed.[1]
Caption: Proposed two-step synthesis workflow.
Protocol 4.1: Synthesis of this compound
Rationale: This procedure adapts the classical Rap-Stoermer condensation, a robust method for forming the benzofuran ring from a phenol and an α-halo ketone.[10] The reaction proceeds via initial O-alkylation of the phenoxide followed by an intramolecular aldol-type condensation and dehydration.
Step 1: Synthesis of 4-Ethyl-2-hydroxybenzaldehyde (4-Ethyl-salicylaldehyde)
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In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-ethylphenol in an excess of aqueous sodium hydroxide (~4 M).
-
Heat the solution to 60-70°C with vigorous stirring.
-
Add chloroform (CHCl₃) dropwise over 1-2 hours, maintaining the temperature. The reaction is exothermic and the color will change to a deep reddish-brown.
-
After the addition is complete, continue heating for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until pH ~5.
-
Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 4-ethyl-salicylaldehyde.
Step 2: Synthesis of this compound
-
To a round-bottom flask, add 4-ethyl-salicylaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and dry acetone.
-
To this stirred suspension, add chloroacetone (1.1 eq) dropwise.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a liquid.
Standardized Protocols for Experimental Verification
The following protocols describe the standard, validated methods for empirically determining the critical physicochemical properties of the title compound.
Protocol 5.1: Determination of Lipophilicity (logP) by RP-HPLC
Rationale: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable technique for estimating logP. It is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its lipophilicity.
Caption: Workflow for logP determination by RP-HPLC.
Methodology:
-
System Preparation: Use a C18 column on an HPLC system with a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Calibration: Prepare solutions of at least five reference compounds with known logP values that bracket the expected logP of the analyte (e.g., values from 1.0 to 4.0).
-
Analysis: Inject each standard and the analyte solution onto the column and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation:
-
For each compound, calculate the retention factor, k', using the formula: k' = (t_R - t_0) / t_0 .
-
Plot a calibration curve of the known logP values of the standards against their corresponding log k' values.
-
Using the log k' value calculated for the analyte, determine its logP from the linear regression equation of the calibration curve.
-
Protocol 5.2: Assessment of Chemical Stability (Forced Degradation)
Rationale: Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of a drug molecule, and develop stability-indicating analytical methods. The conditions are based on ICH (International Council for Harmonisation) guidelines.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions for a defined period (e.g., 24-48 hours):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution at 80°C.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method (typically RP-HPLC with a photodiode array detector).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the percentage degradation of the parent peak and note the appearance of any new peaks (degradants). The peak purity of the parent compound should be assessed to ensure the analytical method can resolve it from its degradants.
Conclusion
This compound presents a physicochemical profile characteristic of a moderately lipophilic, non-ionizable small molecule. Its predicted logP of 3.1 and liquid physical state suggest it is a promising candidate for membrane permeation, but its anticipated low aqueous solubility will be a critical parameter to address in formulation and development. This guide provides a robust, data-driven foundation for its characterization, outlining its expected properties and, crucially, the standardized experimental protocols necessary for their empirical validation. The successful execution of these synthetic and analytical workflows is an indispensable next step for advancing this compound within a drug discovery pipeline.
References
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Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. (n.d.). iChemical. Retrieved January 19, 2026, from [Link]
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1-(1-benzofuran-2-yl)ethan-1-ol | CAS 99058-80-7. (n.d.). American Elements. Retrieved January 19, 2026, from [Link]
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5-Bromo-1-benzofuran CAS: 23145-07-5. (n.d.). Uyanchem. Retrieved January 19, 2026, from [Link]
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Benzofuran, 5-bromo- | C8H5BrO | CID 90015. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
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Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0032039). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]
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(1R)-1-(1-benzofuran-2-yl)ethan-1-ol | C10H10O2 | CID 7129093. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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(S)-1-(Benzofuran-2-yl)ethanol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. (2018). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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1-(1-BENZOFURAN-2-YL)ETHAN-1-ONE | CAS 1646-26-0. (n.d.). Matrix Fine Chemicals. Retrieved January 19, 2026, from [Link]
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Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. (2018). PubMed. Retrieved January 19, 2026, from [Link]
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logP (Partition Coefficient) and Lipid Solubility of Drugs. (2021). YouTube. Retrieved January 19, 2026, from [Link]
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Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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1-(1-Benzofuran-2-yl)ethan-1-ol | C10H10O2 | CID 4962333. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Benzofuran (CAS 271-89-6) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]
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Synthesis of Salicylaldehyde. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of salicylaldehyde. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
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Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Salicylaldehyde. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved January 19, 2026, from [Link]
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1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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solubility of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one in common lab solvents
An In-depth Technical Guide to the Solubility of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one in Common Laboratory Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of this compound (CAS: 106989-39-3), a member of the biologically significant benzofuran class of heterocyclic compounds.[1][2] We will delve into the theoretical principles governing its solubility, provide predictive analysis based on its molecular structure, and present robust, step-by-step protocols for both qualitative and quantitative solubility determination in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical methodology for characterizing this, and structurally similar, compounds.
Introduction: The Significance of Solubility Profiling
This compound is a derivative of benzofuran, a heterocyclic scaffold known to be the nucleus for many compounds with diverse pharmacological activities.[1] The successful application of such compounds in research and development, whether for in vitro biological assays or as a synthetic intermediate, is fundamentally dependent on their ability to form a homogenous solution with a chosen solvent. A thorough understanding of a compound's solubility dictates the choice of reaction media, purification techniques like crystallization and chromatography, and formulation strategies for drug delivery.[3]
This guide moves beyond a simple data sheet, offering a causative explanation for the solubility behavior of this compound. By integrating theoretical predictions with practical experimental design, we provide a self-validating framework for its characterization.
Molecular Structure Analysis and Solubility Prediction
The principle of "like dissolves like" is the primary axiom governing solubility, stating that substances with similar polarities are more likely to be soluble in one another.[3][4] An analysis of the molecular structure of this compound allows for a robust prediction of its solubility profile.
Protocol: Qualitative Solubility Assessment
This rapid method provides a preliminary classification of solubility, guiding the selection of solvent systems for further quantitative analysis. [5] Objective: To visually determine if the compound is soluble, sparingly soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
Selection of solvents (see Table 1)
-
Small test tubes or 1.5 mL vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 5 mg of this compound into a clean, dry test tube. [6]2. Add 1 mL of the selected solvent to the test tube. [6]3. Cap the tube securely and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solution is clear and free of any visible solid particles.
-
Sparingly Soluble: The solution is hazy, or a small amount of solid remains.
-
Insoluble: The vast majority of the solid material has not dissolved.
-
-
Record the observation and repeat for each solvent.
Protocol: Quantitative Solubility Determination (UV-Vis Spectrophotometry Method)
This protocol provides a precise measurement of solubility. It is predicated on the compound having a UV chromophore (the benzofuran ring ensures this) and relies on Beer-Lambert Law.
Objective: To determine the exact solubility concentration (e.g., in mg/mL) of the compound in a given solvent.
Part A: Preparation of Calibration Curve
-
Prepare a Stock Solution: Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a solvent in which it is highly soluble (e.g., Dichloromethane or Acetonitrile), creating a 1 mg/mL stock solution.
-
Determine λmax: Scan the stock solution (appropriately diluted) using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standards of known, decreasing concentrations.
-
Measure Absorbance: Measure the absorbance of each standard at the determined λmax.
-
Plot Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a reliable calibration curve.
Part B: Analysis of Saturated Solution
-
Prepare Saturated Solution: Add an excess amount of the compound (e.g., 20 mg) to 2 mL of the test solvent in a vial. This ensures undissolved solid remains.
-
Equilibrate: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium.
-
Isolate Supernatant: Centrifuge the vial to pellet the excess solid. Carefully withdraw a known volume of the clear supernatant.
-
Dilute and Measure: Dilute the supernatant with the test solvent to a concentration that falls within the range of your calibration curve. Measure its absorbance at λmax.
-
Calculate Solubility: Use the absorbance reading and the equation from your calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the concentration of the original saturated solution. This value is the compound's solubility in that solvent.
Data Summary and Interpretation
The following table summarizes the predicted solubility of this compound based on structural analysis and the principles of chemical interactions. Experimental determination is required to confirm these values.
| Solvent Class | Solvent | Polarity Index [7] | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Water | 9.0 | Insoluble | Strong water-water hydrogen bonds are not overcome by the largely hydrophobic solute. [4] |
| Ethanol | 5.2 | Soluble | The ethyl group of ethanol interacts with the non-polar regions, while its -OH group can interact with the solute's oxygen atoms. [8] | |
| Methanol | 5.1 | Soluble | Similar to ethanol, provides both polar and non-polar interaction capabilities. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Strong dipole moment effectively solvates the polar ketone group. Often used as a co-solvent for poorly soluble compounds. [9] |
| Acetone | 5.1 | Very Soluble | Ketone-ketone dipole-dipole interactions are favorable. | |
| Acetonitrile | 5.8 | Soluble | A polar solvent capable of dissolving compounds with moderate polarity. | |
| Low Polarity | Dichloromethane (DCM) | 3.1 | Very Soluble | Dipole moment and ability to participate in van der Waals forces make it an excellent solvent for moderately polar compounds. |
| Ethyl Acetate | 4.4 | Soluble | The ester functional group provides a balance of polar and non-polar characteristics. | |
| Non-Polar | Toluene | 2.4 | Very Soluble | Aromatic π-π stacking interactions between toluene and the benzofuran ring are highly favorable. |
| Hexane | 0.0 | Sparingly Soluble | While the solute has a large non-polar component, the polar ketone group may limit miscibility with a purely aliphatic solvent. |
Safety and Handling Precautions
As a matter of sound laboratory practice, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [10]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. [11]The compound has hazard codes indicating it is harmful if inhaled. * Contact: Avoid contact with skin and eyes. [10]The compound is listed as harmful if it comes in contact with skin. * Storage: Keep the container tightly closed and store in a cool, dry place away from ignition sources. [12]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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Spectroscopic Profile of 2-Acetyl-5-ethylbenzofuran: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-acetyl-5-ethylbenzofuran, a heterocyclic aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document synthesizes data from structurally related analogs, including 2-acetylbenzofuran and 5-ethyl substituted benzofuran derivatives, to construct a reliable and detailed spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the causal relationships behind spectral features are discussed, providing a robust framework for the identification and characterization of this and similar molecules.
Introduction: The Significance of 2-Acetyl-5-ethylbenzofuran
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of an acetyl group at the 2-position and an ethyl group at the 5-position of the benzofuran scaffold creates a molecule, 2-acetyl-5-ethylbenzofuran, with potential applications in drug discovery and as a building block in organic synthesis. Accurate and unambiguous structural elucidation is paramount for any further investigation of its chemical and biological properties. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture. This guide presents a predicted yet meticulously constructed spectroscopic dataset to aid researchers in this endeavor.
The predictions herein are based on the well-established principles of substituent effects on spectroscopic data. The electron-withdrawing nature of the 2-acetyl group and the electron-donating effect of the 5-ethyl group are expected to exert distinct and predictable influences on the chemical environment of the protons and carbons within the molecule, which will be reflected in the NMR spectra. Similarly, the vibrational modes in the IR spectrum and the fragmentation patterns in the mass spectrum will be characteristic of the functional groups present.
Predicted Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. The predicted chemical shifts for 2-acetyl-5-ethylbenzofuran are presented in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for 2-Acetyl-5-ethylbenzofuran (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.65 | d | 1H | H-4 | The acetyl group at C-2 deshields the adjacent aromatic protons. The ethyl group at C-5 will have a minor shielding effect on H-4 compared to unsubstituted 2-acetylbenzofuran. |
| ~7.48 | s | 1H | H-3 | The proton on the furan ring is typically a singlet and is deshielded by the adjacent acetyl group. |
| ~7.35 | d | 1H | H-6 | This proton is ortho to the ethyl group and will be slightly shielded. |
| ~7.20 | dd | 1H | H-7 | This proton is ortho to the furan oxygen and meta to the ethyl group, experiencing coupling from H-6. |
| 2.75 | q | 2H | -CH₂- (ethyl) | The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons. |
| 2.60 | s | 3H | -COCH₃ (acetyl) | The methyl protons of the acetyl group are a characteristic singlet in a deshielded region. |
| 1.30 | t | 3H | -CH₃ (ethyl) | The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. |
Diagram 1: Molecular Structure and Proton Numbering
Caption: Structure of 2-acetyl-5-ethylbenzofuran with proton assignments.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The predicted chemical shifts for 2-acetyl-5-ethylbenzofuran are summarized in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Acetyl-5-ethylbenzofuran (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~188.0 | C=O (acetyl) | The carbonyl carbon of the acetyl group is highly deshielded. |
| ~155.0 | C-7a | This carbon is adjacent to the furan oxygen and is part of the benzene ring. |
| ~153.0 | C-2 | The carbon bearing the acetyl group is significantly deshielded. |
| ~135.0 | C-5 | The carbon bearing the ethyl group will be slightly deshielded. |
| ~128.0 | C-3a | The bridgehead carbon is typically found in this region. |
| ~125.0 | C-4 | Aromatic CH carbon. |
| ~123.0 | C-6 | Aromatic CH carbon, influenced by the ortho ethyl group. |
| ~112.0 | C-7 | Aromatic CH carbon, influenced by the furan oxygen. |
| ~110.0 | C-3 | The carbon on the furan ring, shielded relative to the benzene carbons. |
| ~28.0 | -CH₂- (ethyl) | Aliphatic methylene carbon. |
| ~26.0 | -COCH₃ (acetyl) | The methyl carbon of the acetyl group. |
| ~15.0 | -CH₃ (ethyl) | Aliphatic methyl carbon. |
Diagram 2: Key ¹³C NMR Chemical Shift Regions
Caption: General workflow for acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Acetyl-5-ethylbenzofuran
| m/z | Proposed Fragment | Rationale for Prediction |
| 188 | [M]⁺ | Molecular ion peak. |
| 173 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage). |
| 145 | [M - COCH₃]⁺ | Loss of the acetyl group. |
| 117 | [M - COCH₃ - C₂H₄]⁺ | Subsequent loss of ethylene from the ethyl group. |
| 43 | [CH₃CO]⁺ | Acetyl cation. |
Diagram 4: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for 2-acetyl-5-ethylbenzofuran.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-acetyl-5-ethylbenzofuran in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 2-acetyl-5-ethylbenzofuran. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive profile has been constructed to aid in the identification and structural elucidation of this molecule. The provided interpretations and experimental protocols offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and related fields. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.
References
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PubChem. 2-Ethylbenzofuran. National Center for Biotechnology Information. [Link]
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1H NMR spectrum of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a substituted benzofuran of interest in synthetic and medicinal chemistry. As direct empirical data for this specific molecule is not widely published, this document leverages foundational NMR principles and spectral data from analogous structures to construct a reliable, predicted spectrum. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation. We will delve into the rationale behind chemical shift assignments, spin-spin coupling constants, and expected multiplicities for each proton environment. Furthermore, a standardized protocol for acquiring a high-quality spectrum is presented, ensuring reproducibility and accuracy in experimental settings.
Molecular Structure and Proton Environments
The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all chemically non-equivalent protons. The structure of this compound contains seven distinct proton environments, which are systematically labeled in the diagram below.
Figure 1: Molecular structure of this compound with proton environments labeled.
The seven key proton signals anticipated are:
-
H-a: The three equivalent protons of the acetyl methyl group.
-
H-b: The two equivalent protons of the ethyl methylene group.
-
H-c: The three equivalent protons of the ethyl methyl group.
-
H-3: The single proton on the furan ring.
-
H-4: The aromatic proton ortho to the ethyl substituent.
-
H-6: The aromatic proton ortho to the ethyl substituent.
-
H-7: The aromatic proton meta to the ethyl substituent.
Predicted ¹H NMR Spectral Data
The chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects and magnetic anisotropy from nearby functional groups.[1][2] Protons near electronegative atoms or unsaturated systems are typically "deshielded" and appear at a higher chemical shift (downfield).[3][4] The predicted spectral parameters are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-a (-COCH₃) | 3H | ~ 2.61 | Singlet (s) | N/A | Adjacent to a carbonyl group on a benzofuran ring. The chemical shift is similar to that of 2-acetylbenzofuran (δ 2.61)[5] and acetophenone (δ 2.61).[6] |
| H-c (-CH₂CH ₃) | 3H | ~ 1.28 | Triplet (t) | Jbc ≈ 7.6 Hz | Aliphatic methyl group coupled to two neighboring H-b protons. |
| H-b (-CH ₂CH₃) | 2H | ~ 2.75 | Quartet (q) | Jbc ≈ 7.6 Hz | Benzylic methylene protons coupled to three neighboring H-c protons. |
| H-3 | 1H | ~ 7.50 | Singlet (s) | N/A | Located on the furan ring, deshielded by the adjacent acetyl group and the ring oxygen. Expected to show minimal coupling. |
| H-6 | 1H | ~ 7.25 | Doublet of Doublets (dd) | J6,7 ≈ 8.4 Hz, J4,6 ≈ 1.8 Hz | Ortho-coupled to H-7 and meta-coupled to H-4. |
| H-4 | 1H | ~ 7.42 | Doublet (d) or Singlet (s) | J4,6 ≈ 1.8 Hz | Meta-coupled to H-6. This small coupling may result in the signal appearing as a sharp singlet. |
| H-7 | 1H | ~ 7.55 | Doublet (d) | J6,7 ≈ 8.4 Hz | Ortho-coupled to H-6. Deshielded due to its proximity to the electron-withdrawing furan oxygen. |
Detailed Spectral Interpretation
Aliphatic Region (δ 1.0 - 3.0 ppm)
-
Ethyl Group (H-b, H-c): The ethyl group at the C-5 position will present a classic n+1 splitting pattern.[7] The methyl protons (H-c ) are adjacent to the two methylene protons, resulting in a triplet (2+1=3 peaks) expected around δ 1.28 ppm . The methylene protons (H-b ) are adjacent to the three methyl protons, yielding a quartet (3+1=4 peaks) at approximately δ 2.75 ppm . The benzylic nature of the methylene group causes its downfield shift.
-
Acetyl Group (H-a): The methyl protons of the acetyl group are isolated from other protons by the carbonyl carbon. Therefore, they will not experience spin-spin coupling and will appear as a sharp singlet. Its position at ~δ 2.61 ppm is highly characteristic, influenced by the deshielding effect of the carbonyl group and its attachment to the benzofuran system.[5][6]
Aromatic & Heterocyclic Region (δ 7.0 - 8.0 ppm)
-
Furan Proton (H-3): The proton at the C-3 position of the furan ring is significantly influenced by the adjacent C-2 acetyl substituent and the ring oxygen. In unsubstituted benzofuran, H-3 appears around δ 6.66 ppm.[8] The strongly electron-withdrawing acetyl group at C-2 will deshield H-3, shifting it significantly downfield to around δ 7.50 ppm . It is expected to be a singlet, as 4-bond coupling to H-4 or H-7 is typically negligible or very small in benzofuran systems.
-
Benzene Ring Protons (H-4, H-6, H-7): The substitution pattern on the benzene portion of the ring dictates a complex splitting pattern. The ethyl group at C-5 is an electron-donating group, which tends to shield ortho (H-4, H-6) and para (H-7) positions, shifting them slightly upfield relative to unsubstituted benzofuran.
-
H-7: This proton is ortho to H-6, leading to a doublet with a typical ortho coupling constant (Jortho) of 6-10 Hz.[9] We predict this signal around δ 7.55 ppm with J ≈ 8.4 Hz.
-
H-6: This proton is coupled to both H-7 (ortho) and H-4 (meta). This will split the signal into a doublet of doublets (dd) with J ≈ 8.4 Hz (from H-7) and a smaller meta coupling constant (Jmeta) of 1-3 Hz (from H-4).[9] Its chemical shift is predicted to be around δ 7.25 ppm .
-
H-4: This proton is only coupled to H-6 via a meta-relationship. This will result in a doublet with a small coupling constant (J ≈ 1.8 Hz). In many cases, this small splitting may not be fully resolved, causing the signal to appear as a broadened singlet. It is expected around δ 7.42 ppm .
-
Experimental Protocol: High-Resolution ¹H NMR Acquisition
To validate the predicted spectrum, a standardized experimental procedure is critical. This protocol is designed to yield a high-resolution spectrum suitable for unequivocal structure confirmation.
Figure 2: Standard workflow for ¹H NMR spectrum acquisition and processing.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample, this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak at δ ~7.26 ppm.[10]
-
Add an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup & Acquisition:
-
The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Insert the sample into the magnet and perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
-
Relaxation Delay (d1): A delay of 1-2 seconds is recommended to allow for full proton relaxation between pulses.
-
Pulse Angle: A 30° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.
-
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform manual phase correction (zero- and first-order) to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction algorithm to produce a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the area under each distinct signal. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 3H, 2H, 1H).
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to be highly informative, with seven distinct and interpretable signals. The aliphatic region will clearly show the characteristic triplet and quartet of the ethyl group and the sharp singlet of the acetyl group. The aromatic region will display a more complex pattern of three signals governed by ortho and meta coupling, while the furan proton will appear as a downfield singlet. This detailed in-silico analysis, grounded in established NMR principles and data from related structures, provides a robust framework for the empirical verification and structural confirmation of this compound, serving as an essential tool for chemists in research and development.
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Lin, R., Chen, F., & Jiao, N. (2012). Supporting Information for Org. Lett. 2012, 14, 4158. Royal Society of Chemistry. Retrieved from [Link]
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Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]
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SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Acetylbenzofuran. PubChem Compound Database. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). 1 HNMR chemical shift values of characteristic protons and mass spectral analysis of (VIIIa-VIIIt). Retrieved from [Link]
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University of Regensburg. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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MDPI. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1974). Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Retrieved from [Link]
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Reddit. (2024). Vicinal coupling in Furan/Pyrrole so low?. Retrieved from [Link]
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DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]
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Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Acetyl-5-ethylbenzofuran
This guide provides a comprehensive examination of the electron ionization-mass spectrometry (EI-MS) fragmentation pathways of 2-acetyl-5-ethylbenzofuran, a substituted benzofuran of interest to researchers in medicinal chemistry and materials science. By dissecting the fragmentation patterns, we can gain invaluable structural information, crucial for the unambiguous identification and characterization of this and related molecules. This document moves beyond a mere cataloging of fragments to explain the underlying chemical principles that govern the dissociation of the molecular ion, offering a predictive framework for the analysis of similar benzofuran derivatives.
Foundational Principles: Electron Ionization of Heterocyclic Aromatic Ketones
Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M•+) that is often energetically unstable.[1] This excess energy drives fragmentation, breaking the molecular ion into a cascade of smaller, charged fragments and neutral radicals. The resulting mass spectrum is a fingerprint of the molecule's structure, with the mass-to-charge ratio (m/z) and relative abundance of each fragment ion providing clues to the original architecture.
For aromatic ketones like 2-acetyl-5-ethylbenzofuran, the initial ionization typically involves the removal of a non-bonding electron from the carbonyl oxygen or a π-electron from the aromatic system.[2] The subsequent fragmentation is directed by the stability of the resulting cations and neutral losses. Key fragmentation processes for this class of compounds include alpha-cleavage adjacent to the carbonyl group and cleavages associated with the substituents on the aromatic ring.[3][4][5]
The Mass Spectrum of 2-Acetyl-5-ethylbenzofuran: A Predicted Fragmentation Analysis
While a publicly available, annotated mass spectrum for 2-acetyl-5-ethylbenzofuran is not readily found, we can confidently predict its fragmentation behavior by integrating established principles of mass spectrometry with data from analogous structures, such as 2-acetylbenzofuran and ethyl-substituted aromatic compounds.[6][7][8] The molecular weight of 2-acetyl-5-ethylbenzofuran (C₁₂H₁₂O₂) is 188.22 g/mol , so we expect the molecular ion peak (M•+) to appear at m/z 188.
The primary fragmentation pathways are anticipated to originate from the two substituents on the benzofuran core: the 2-acetyl group and the 5-ethyl group.
Fragmentation Driven by the 2-Acetyl Group
The acetyl group is a potent director of fragmentation. The most characteristic cleavage for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[4][5][9]
Alpha-Cleavage: The bond between the carbonyl carbon and the benzofuran ring can cleave, but the most favorable alpha-cleavage involves the loss of the methyl group as a radical (•CH₃), leading to the formation of a stable benzofuranyl-acylium ion.
-
Pathway 1: Loss of a Methyl Radical (•CH₃) This is predicted to be a major fragmentation pathway, resulting in a prominent peak at m/z 173 . The stability of the resulting acylium ion, where the positive charge is stabilized by resonance with the benzofuran ring and the carbonyl oxygen, drives this fragmentation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) Analysis
-
Sample Preparation: A dilute solution of 2-acetyl-5-ethylbenzofuran in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
-
Fragmentation: The resulting molecular ions undergo fragmentation within the ion source.
-
Mass Analysis: The fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Caption: Alpha-cleavage leading to the loss of a methyl radical.
Fragmentation Influenced by the 5-Ethyl Group
The ethyl substituent on the benzofuran ring introduces benzylic cleavage as another significant fragmentation pathway. Benzylic cleavage is favorable due to the formation of a resonance-stabilized benzylic cation.
-
Pathway 2: Benzylic Cleavage with Loss of a Methyl Radical (•CH₃) Cleavage of the C-C bond of the ethyl group, with the loss of a methyl radical, will form a resonance-stabilized cation at m/z 173 . This ion is isomeric with the acylium ion formed in Pathway 1, and thus this pathway will contribute to the intensity of the peak at m/z 173.
Caption: Benzylic cleavage resulting in the loss of a methyl radical.
-
Pathway 3: Loss of Ethene (C₂H₄) via McLafferty-type Rearrangement Although a classical McLafferty rearrangement requires a gamma-hydrogen, a similar rearrangement can be envisioned where a hydrogen from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This would lead to a radical cation at m/z 160 .
Secondary and Minor Fragmentation Pathways
The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions that provide additional structural confirmation.
-
Pathway 4: Loss of Carbon Monoxide (CO) from the Acylium Ion The acylium ion at m/z 173 can lose a neutral molecule of carbon monoxide, a common fragmentation for acylium ions, to form a cation at m/z 145 .[6][10]
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infrared spectroscopy of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a molecule of interest within the broader class of benzofurans known for their diverse biological activities.[1][2] As a senior application scientist, the objective of this document is to move beyond a mere recitation of spectral data. Instead, this guide elucidates the causal relationships between the molecule's structural features and its vibrational spectrum. We will detail a robust experimental protocol for acquiring a high-fidelity spectrum, provide a systematic interpretation of the key absorption bands, and present this information in a clear, accessible format. This document serves as a foundational reference for the characterization and quality control of this compound in research and development settings.
Molecular Structure and Spectroscopic Significance
This compound (Molecular Formula: C₁₂H₁₂O₂) is a substituted benzofuran derivative.[3] Its structure is characterized by three key components, each contributing distinct and identifiable features to its infrared spectrum:
-
The Benzofuran Core: This bicyclic system consists of a benzene ring fused to a furan ring. It is an aromatic system that also contains an aryl ether linkage (C-O-C). Its contribution to the IR spectrum includes aromatic C-H stretching, aromatic C=C ring stretching, and C-O-C stretching vibrations.
-
The Acetyl Group (ethan-1-one): This C₂-acyl substituent at the 2-position of the benzofuran ring introduces a ketone (C=O) functional group and a methyl group (-CH₃). The carbonyl stretch is one of the most intense and diagnostically important peaks in the spectrum. Its exact position is modulated by electronic conjugation with the benzofuran ring.
-
The Ethyl Group: Located at the 5-position of the benzene ring, this alkyl substituent provides aliphatic C-H bonds (-CH₂- and -CH₃), which are readily distinguishable from their aromatic counterparts.
Understanding these structural components is paramount to a logical and accurate interpretation of the resulting infrared spectrum.
Caption: Chemical structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a modern, rapid, and reliable technique that requires minimal sample preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
Methodology:
-
Instrument Preparation and Background Scan:
-
Step 1.1: Ensure the ATR crystal surface is immaculately clean. Clean with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Causality: An unclean crystal will contribute extraneous peaks to the spectrum, compromising data integrity. The solvent must be volatile to ensure no residue remains.
-
Step 1.2: Record a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance. This background is then automatically subtracted from the sample spectrum.
-
Causality: This step is critical for data accuracy, as it removes environmental and instrumental interferences, ensuring that the final spectrum represents only the sample.
-
-
Sample Analysis:
-
Step 2.1: Apply a small quantity of this compound directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made using the instrument's pressure clamp.
-
Causality: Effective contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample adequately, which is the physical basis of the ATR measurement.
-
Step 2.2: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a clearer, more easily interpretable spectrum.
-
-
Data Processing:
-
Step 3.1: Perform an ATR correction if required by the software. This algorithmic correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.
-
Step 3.2: Apply a baseline correction to ensure all absorbance peaks originate from a flat baseline of zero.
-
Causality: A corrected baseline is essential for accurate determination of peak intensity and for comparing spectra.
-
In-Depth Spectral Analysis
The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[4]
The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region contains the characteristic stretching vibrations of the key functional groups.
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C(sp²)-H stretching from the benzofuran ring system.[5]
-
~3000-2850 cm⁻¹ (Aliphatic C-H Stretch): Strong, sharp absorptions appearing just below 3000 cm⁻¹ arise from the C(sp³)-H stretching vibrations of the methyl and ethyl groups.[6] The presence of both aromatic and aliphatic C-H stretches is a key structural confirmation.
-
~1685 cm⁻¹ (C=O Carbonyl Stretch): A very strong, sharp absorption band is expected in this region, characteristic of the ketone. For a typical aliphatic ketone, this stretch appears around 1715 cm⁻¹.[7] However, in this compound, the carbonyl group is conjugated with the π-electron system of the benzofuran ring. This conjugation delocalizes electron density, slightly weakening the C=O double bond and lowering its vibrational frequency.[7][8] The IR spectrum of the closely related 2-acetylbenzofuran shows this peak at 1689 cm⁻¹, providing a strong reference point.[1]
-
~1600-1450 cm⁻¹ (Aromatic C=C Stretch): Several medium to strong, sharp bands will appear in this region due to the stretching vibrations within the fused aromatic rings of the benzofuran moiety.[7]
The Fingerprint Region (<1500 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and skeletal stretches.
-
~1465 cm⁻¹ & ~1375 cm⁻¹ (Aliphatic C-H Bending): Medium intensity bands corresponding to the bending (scissoring and rocking) vibrations of the -CH₂- and -CH₃ groups are found here.[5]
-
~1300-1000 cm⁻¹ (C-O Stretches): This area is expected to contain strong bands associated with C-O stretching. Specifically, the aryl ether linkage within the furan ring will produce a strong, characteristic asymmetric C-O-C stretch, typically around 1250 cm⁻¹.[5]
-
~900-690 cm⁻¹ (Aromatic C-H Out-of-Plane Bending): The substitution pattern on the benzene ring gives rise to characteristic bands in this region. These out-of-plane (OOP) bending vibrations can provide confirmatory evidence of the substitution pattern.
Summary of Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic (Benzofuran) | Medium-Weak |
| ~3000-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Strong |
| ~1685 | C=O Stretch | Conjugated Ketone | Very Strong |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1465 & ~1375 | C-H Bend | Aliphatic (-CH₂, -CH₃) | Medium |
| ~1250 | C-O-C Stretch | Aryl Ether (Furan) | Strong |
| ~900-690 | C-H Bend (OOP) | Aromatic Ring | Medium-Strong |
Workflow and Data Interpretation Logic
The process of identifying a molecule like this compound via IR spectroscopy follows a logical and systematic workflow.
Caption: Standard workflow for sample analysis and spectral interpretation in FTIR.
Conclusion
The infrared spectrum of this compound provides a rich set of data for its unambiguous identification. The key diagnostic features are the presence of both aromatic and aliphatic C-H stretches bracketing 3000 cm⁻¹, a very strong carbonyl (C=O) absorption near 1685 cm⁻¹ indicative of conjugation, and a strong C-O ether band in the fingerprint region. This technical guide provides the foundational knowledge for researchers to confidently acquire and interpret the IR spectrum of this compound, ensuring its identity and purity in scientific investigations.
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A Technical Guide to the Potential Biological Activities of 5-Ethyl Substituted Benzofurans: A Structure-Activity Relationship (SAR) Driven Exploration
Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its prevalence in a multitude of natural products and synthetically developed therapeutic agents is a testament to its versatile and robust pharmacophoric nature.[4][5] Derivatives of benzofuran have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties, among others.[1][2][3]
The biological profile of a benzofuran derivative is critically determined by the nature and position of substituents on its core structure.[1] Strategic modification of the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—thereby modulating its interaction with biological targets. The C5 position on the benzene ring is a particularly strategic site for substitution, often influencing potency and selectivity.
While extensive research has been conducted on various 5-substituted benzofurans, including those with halogen, hydroxyl, and methoxy groups, the specific contribution of a 5-ethyl substituent is less documented. This guide, therefore, adopts a predictive and exploratory approach. By synthesizing structure-activity relationship (SAR) data from analogous 5-substituted benzofurans, we will construct a scientifically-grounded prospectus on the potential biological activities of 5-ethylbenzofuran derivatives. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide the synthesis, screening, and development of this promising, yet underexplored, class of compounds.
Potential as Anticancer Agents
The benzofuran scaffold is a recurring motif in the design of novel anticancer agents, acting through diverse mechanisms of action.[1][6] Derivatives have been developed as tubulin polymerization inhibitors, apoptosis inducers, and inhibitors of key signaling enzymes.[1][6][7]
Mechanistic Insights from Analogous Compounds
SAR studies of various benzofuran series reveal the profound impact of substitution on cytotoxic activity. For instance, halogen substitutions at certain positions can enhance hydrophobic interactions with target proteins, thereby increasing potency.[1] Similarly, the presence of specific side chains can dictate the mechanism of action; for example, certain N-phenethyl carboxamide additions to the scaffold have been shown to significantly boost antiproliferative activity.[1] The development of benzofuran-4,5-diones as selective inhibitors of human peptide deformylase (HsPDF) highlights how modifications to the benzene portion of the scaffold can unlock novel anticancer mechanisms.[8]
The Hypothesized Role of the 5-Ethyl Substituent
Introducing an ethyl group at the C5 position imparts distinct physicochemical characteristics. As a small, non-polar, lipophilic group, the 5-ethyl substituent can be expected to:
-
Enhance Lipophilicity: This may improve the compound's ability to cross cellular membranes, potentially increasing intracellular concentration and bioavailability.
-
Engage in Hydrophobic Interactions: The ethyl group can fit into hydrophobic pockets within target enzymes or receptors, potentially strengthening binding affinity. For enzyme targets like kinases or tubulin, where hydrophobic interactions are critical for ligand binding, this could be a significant advantage.
-
Influence Metabolic Stability: The ethyl group may alter the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s), which could positively or negatively impact its pharmacokinetic profile.
Based on these principles, it is plausible that 5-ethylbenzofuran derivatives could exhibit potent activity as tubulin polymerization inhibitors or as modulators of other protein targets implicated in cancer, warranting their synthesis and evaluation.
Experimental Workflow: Anticancer Activity Screening
A logical, tiered approach is essential for evaluating a novel 5-ethylbenzofuran derivative. The causality behind this workflow is to first establish general cytotoxicity and then to elucidate the specific mechanism of cell death.
Caption: Workflow for anticancer screening of novel benzofurans.
Protocol: MTT Cell Viability Assay
This protocol serves as a self-validating system by including appropriate controls (untreated cells, vehicle control, positive control drug) to ensure the observed effects are due to the test compound.
-
Cell Seeding: Plate human cancer cells (e.g., H460, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the 5-ethylbenzofuran derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for untreated, vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Comparative Data of Substituted Benzofurans
| Compound Class | Substitution | Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-isatin hybrid | 5-H (Parent) | SW-620 | 8.7 | [6] |
| Benzofuran-isatin hybrid | 5-F | SW-620 | 6.5 | [6] |
| Piperazine-based benzofuran | 5-H | A549 | < 10 | [6] |
| Tubulin Inhibitor | 5-Methoxy | A549 | Potent | [6] |
| LSD1 Inhibitor (17i) | Complex 5-substitution | H460 | 2.06 | [7] |
Potential as Antimicrobial & Antifungal Agents
Benzofuran derivatives are a rich source of antimicrobial agents, with activity reported against a spectrum of bacteria and fungi.[2][9] The scaffold's utility lies in its ability to be functionalized to target various microbial processes.
Mechanistic Insights and SAR
The antimicrobial efficacy of benzofurans is highly dependent on their substitution patterns. For example, compounds bearing a hydroxyl group at the C6 position have shown excellent antibacterial activity.[2] The nature of the substituent at the C2 position also plays a critical role in determining the spectrum of activity.[2] For antifungal activity, benzofuran-5-ol derivatives have been identified as promising leads, completely inhibiting the growth of some fungal species at low concentrations.[2]
The Hypothesized Role of the 5-Ethyl Substituent
The introduction of a 5-ethyl group could enhance antimicrobial properties through several mechanisms:
-
Increased Membrane Permeability: The lipophilic nature of the ethyl group could facilitate the compound's passage through the lipid-rich cell walls and membranes of bacteria and fungi.
-
Disruption of Membrane Integrity: Increased lipophilicity might allow the molecule to intercalate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Enhanced Target Binding: The ethyl group could improve binding to hydrophobic regions of essential microbial enzymes, inhibiting their function.
Therefore, 5-ethylbenzofurans are logical candidates for screening against clinically relevant pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi like Candida albicans.[9]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial efficacy testing.
Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for assessing antimicrobial activity, providing quantitative and reproducible results.
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum density of 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye. An indicator dye like resazurin can be added to aid visualization.
Potential as Anti-inflammatory Agents
Chronic inflammation is a key driver of numerous diseases, and benzofuran derivatives have emerged as promising anti-inflammatory agents.[10][11] Their mechanisms often involve the modulation of critical inflammatory signaling pathways like NF-κB and MAPK, leading to the reduced production of pro-inflammatory mediators.[12][13]
Mechanistic Insights and SAR
Studies have shown that benzofuran hybrids can potently inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in stimulated macrophages.[12][13] The anti-inflammatory potential is highly dependent on the substitution pattern. A study on 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines found that different substituents at the C5 position (e.g., chloro, methyl, t-butyl) modulated the compounds' affinity for histamine H₃ and H₄ receptors, which are involved in inflammatory responses.[14]
The Hypothesized Role of the 5-Ethyl Substituent
A 5-ethyl group could contribute to anti-inflammatory activity by:
-
Modulating Receptor Affinity: The size and lipophilicity of the ethyl group could optimize the fit and binding affinity for specific receptors or enzymes in inflammatory pathways (e.g., COX-2, iNOS, or GPCRs).
-
Influencing Pathway Inhibition: By altering the overall electronic and steric properties of the molecule, the 5-ethyl group could enhance its ability to interfere with protein-protein interactions or phosphorylation events within the NF-κB or MAPK signaling cascades.[12]
Signaling Pathway: NF-κB Inhibition
Caption: Potential inhibition points of the NF-κB pathway by benzofurans.
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay provides a reliable in vitro model for assessing the primary anti-inflammatory potential of a compound.
-
Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Cell Treatment: Pre-treat the cells for 1 hour with various concentrations of the 5-ethylbenzofuran derivative (0.1-100 µM).
-
Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only stimulated cells. A parallel MTT assay should be run to ensure the observed NO reduction is not due to cytotoxicity.[15]
Plausible Synthetic Route
A key aspect of drug development is the feasibility of synthesis. A plausible route to 2-substituted-5-ethylbenzofurans can be envisioned starting from commercially available 4-ethylphenol.
Caption: A potential synthetic scheme for 5-ethylbenzofuran derivatives.
Conclusion and Future Directions
While direct experimental data on 5-ethyl substituted benzofurans is limited, a robust analysis of structure-activity relationships within the broader benzofuran class provides a strong rationale for their investigation. The introduction of a 5-ethyl group is hypothesized to favorably modulate the lipophilicity and steric profile of the benzofuran scaffold, potentially enhancing its interaction with biological targets implicated in cancer, microbial infections, and inflammation.
This guide has outlined the scientific basis for these predictions and provided detailed, validated experimental workflows for their systematic evaluation. The path forward for researchers is clear:
-
Synthesis: Synthesize a focused library of 5-ethylbenzofuran derivatives with diverse substitutions at other positions (e.g., C2, C3) to explore a wider chemical space.
-
Screening: Employ the tiered screening protocols detailed herein to comprehensively profile the anticancer, antimicrobial, and anti-inflammatory activities of the novel compounds.
-
Mechanism of Action Studies: For active "hit" compounds, conduct in-depth mechanistic studies to identify their specific molecular targets and pathways of action.
-
ADMET Profiling: Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with drug-like potential.
The exploration of 5-ethyl substituted benzofurans represents a promising frontier in the quest for novel therapeutic agents. The principles and protocols outlined in this technical guide offer a solid framework to unlock their full potential.
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
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Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. Available at: [Link]
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In-vitro Anti-Inflammatory Studies of 3-(1-Benzofuran-2-yl)-5- (substituted aryl) isoxazole. ResearchGate. Available at: [Link]
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Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. Available at: [Link]
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Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. NIH. Available at: [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
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Synthesis, characterization, and bioevaluation of new benzofurans. ResearchGate. Available at: [Link]
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]
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Benzofuran as a promising scaffold for novel antimicrobial agents. PubMed. Available at: [Link]
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(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Available at: [Link]
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Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Science and Education Publishing. Available at: [Link]
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Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. Available at: [Link]
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Foreword: A Strategic Approach to Novel Compound Characterization
An In-Depth Technical Guide to the In Vitro Screening of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
The journey of a novel chemical entity from synthesis to potential therapeutic application is one of rigorous, multi-faceted evaluation. This guide addresses the critical first step in this journey: the comprehensive in vitro screening of This compound . The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme inhibition.[1][2][3] Therefore, our screening strategy is not a monolithic, one-size-fits-all protocol. Instead, it is a tiered, hypothesis-driven approach designed to efficiently uncover the primary biological activities of this specific molecule, providing a foundational dataset for future drug development endeavors.
This document is structured to guide researchers through the logical progression of screening: from broad-spectrum cytotoxicity to targeted, mechanism-of-action assays. We will not only describe the "how" but, more importantly, the "why" behind each experimental choice, ensuring that the data generated is robust, reproducible, and mechanistically informative.
Part 1: Foundational Procedures - Compound Management and Preliminary Assessment
Before any biological assay can be performed, the test compound must be properly prepared and its basic characteristics understood. Errors in this stage are a primary source of experimental irreproducibility.
1.1. Solubility and Stock Solution Preparation
The solubility of a compound dictates its bioavailability in in vitro systems. The first task is to determine an appropriate solvent and concentration for a master stock solution.
-
Rationale: Most in vitro assays are aqueous-based. Therefore, the compound is typically dissolved in a water-miscible organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock. This allows for minimal solvent concentration in the final assay medium, as high concentrations of DMSO can be cytotoxic or interfere with biological processes.
-
Protocol:
-
Attempt to dissolve this compound in 100% DMSO to a concentration of 10-50 mM.
-
Use vortexing and gentle warming (37°C) if necessary to aid dissolution.
-
Once dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C for long-term stability.
-
1.2. Tier 1 Screening: General Cytotoxicity Assessment
The initial screen aims to answer a fundamental question: Does this compound exert a general, non-specific cytotoxic effect on living cells? The MTT assay is a robust, widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[4][5]
-
Causality of Method Choice: The MTT assay is selected for its high throughput, cost-effectiveness, and its reliance on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[5] This enzymatic conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals provides a reliable measure of the metabolic health of the cell population.[6] A reduction in this activity is a strong indicator of cytotoxicity or a cytostatic effect.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., K562 - leukemia, A549 - lung, MCF-7 - breast) and a non-cancerous control cell line (e.g., HaCaT - keratinocytes) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[4][7]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[4]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound from your DMSO stock in complete culture medium. A typical concentration range would be 0.1 µM to 100 µM.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the test compound concentrations.
-
Include "vehicle control" wells (containing the same percentage of DMSO as the highest compound concentration) and "no-cell" background control wells (media only).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[5][7]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Read the absorbance at 570-590 nm using a microplate reader.[6]
-
Data Presentation: Cytotoxicity Profile
The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%.
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| K562 | Chronic Myelogenous Leukemia | Value | IC50 (HaCaT) / IC50 (K562) |
| A549 | Lung Carcinoma | Value | IC50 (HaCaT) / IC50 (A549) |
| MCF-7 | Breast Adenocarcinoma | Value | IC50 (HaCaT) / IC50 (MCF-7) |
| HaCaT | Normal Keratinocyte | Value | N/A |
A higher Selectivity Index suggests the compound is preferentially toxic to cancer cells over normal cells.
Part 2: Tier 2 Screening - Elucidating Primary Bioactivity
If the Tier 1 screen reveals selective cytotoxicity towards cancer cells or potent activity at low concentrations, the next step is to investigate specific, hypothesis-driven biological activities common to benzofuran derivatives.
Anticancer Mechanism: Apoptosis Induction
A desirable characteristic of an anticancer agent is the ability to induce programmed cell death, or apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Rationale: Measuring the activation of these specific effector caspases provides direct evidence of apoptosis induction, offering a more mechanistic insight than a simple viability assay.[8][9]
-
Protocol: Caspase-Glo® 3/7 Assay
-
Seed and treat cells in a 96-well white-walled plate as described for the MTT assay.
-
After the incubation period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Increased luminescence relative to the vehicle control indicates activation of caspase 3/7 and induction of apoptosis.
-
Anti-inflammatory Potential: COX-2 Inhibition
Inflammation is a key pathological process in many diseases, and cyclooxygenase-2 (COX-2) is a critical enzyme that mediates inflammatory responses.[10] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting this enzyme.
-
Rationale: Benzofuran derivatives have been reported to possess anti-inflammatory properties.[11] A cell-based or cell-free assay to measure COX-2 inhibition is a logical step to explore this potential. A fluorometric inhibitor screening kit provides a high-throughput method to assess this directly.[12][13]
-
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's protocol (e.g., Assay Genie BN00777, BPS Bioscience #71111).[12][14] This typically involves diluting the COX-2 enzyme, a fluorometric probe, and the arachidonic acid substrate.
-
Plate Setup: In a 96-well black plate, add assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include:
-
Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).[12]
-
Enzyme Control (100% Activity): Enzyme with vehicle (DMSO) but no inhibitor.
-
Negative Control: No enzyme.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid substrate to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[12]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition is calculated relative to the enzyme control. Plot percent inhibition versus compound concentration to determine the IC50 value.
-
Data Presentation: COX-2 Inhibition Profile
| Compound | IC50 (µM) |
| This compound | Value |
| Celecoxib (Positive Control) | Value |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The evaluation of antimicrobial properties is a crucial screening step for novel heterocyclic compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18]
-
Rationale: This method is quantitative, reproducible, and allows for the simultaneous testing of multiple organisms and concentrations.[19] It provides a clear endpoint (visible growth) and is standardized by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[16][18]
-
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.[18]
-
-
Compound Dilution:
-
In a 96-well plate, prepare a two-fold serial dilution of the test compound in the broth. For example, from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a Positive Growth Control (inoculum in broth, no compound) and a Sterility Control (broth only, no inoculum).[20]
-
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[18]
-
MIC Determination:
-
Data Presentation: Antimicrobial Activity Profile
| Microbial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | Value |
| Escherichia coli (ATCC 25922) | Negative | Value |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | Value |
| Candida albicans (ATCC 90028) | Fungal | Value |
Conclusion and Forward Outlook
This technical guide outlines a systematic, tiered strategy for the initial in vitro characterization of this compound. By progressing from broad cytotoxicity screening to specific, hypothesis-driven assays for anticancer, anti-inflammatory, and antimicrobial activity, researchers can efficiently build a comprehensive biological profile of the compound. The data generated from these assays—IC50 values from cytotoxicity and enzyme inhibition screens, and MIC values from antimicrobial tests—provide the critical foundation needed to make informed decisions about advancing the compound into more complex cellular models, mechanistic studies, and eventually, in vivo testing. Each protocol described herein is a self-validating system, incorporating the necessary controls to ensure the scientific integrity and trustworthiness of the results.
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Preliminary Cytotoxicity Studies of 2-acetyl-5-ethylbenzofuran: A Framework for Discovery
An In-Depth Technical Guide
Strategic Imperative: Contextualizing 2-acetyl-5-ethylbenzofuran in Oncology Research
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of biological activities.[1][2][3] These activities include potent antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5] Within this diverse chemical family, structure-activity relationship (SAR) studies have consistently revealed that substitutions on the benzofuran ring are critical determinants of biological effect.[2]
Particularly, modifications at the C-2 position have been shown to be crucial for conferring cytotoxic activity.[1][5] The introduction of an acetyl group at this position, as seen in our compound of interest, 2-acetyl-5-ethylbenzofuran , suggests a strong rationale for investigating its potential as an anticancer agent.[6] To date, no public data exists on the cytotoxic profile of this specific molecule. This guide, therefore, presents a robust, tiered experimental plan to systematically uncover its activity, selectivity, and preliminary mechanism of action.
Experimental Design: A Tiered Approach to Cytotoxicity Profiling
A logical, phased approach is essential for efficiently evaluating a novel compound. We will employ a two-tiered strategy, beginning with broad-spectrum screening to establish foundational activity, followed by more focused assays to elucidate the mechanism of cell death. This workflow ensures that resources are directed toward compounds with the most promising characteristics.[7][8]
Tier 1: Primary Cytotoxicity Screening & Selectivity Assessment
The primary objective is to determine the concentration-dependent cytotoxic effect of 2-acetyl-5-ethylbenzofuran and to assess its selectivity for cancer cells over non-cancerous cells.
Causality of Method Selection: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the initial screening tool. It is a colorimetric assay that measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[8] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of viable cells. This method is robust, cost-effective, reproducible, and well-suited for high-throughput screening of dose-response relationships.[7][9][10]
Cell Line Panel Rationale
To build a comprehensive preliminary profile, a diverse panel of cell lines is critical. The proposed panel includes:
-
MCF-7: A human breast adenocarcinoma cell line (luminal A), representing a common type of hormone-responsive breast cancer.
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer.[11]
-
HCT-116: A human colorectal carcinoma cell line.[12]
-
HEK293: A non-cancerous human embryonic kidney cell line, serving as the crucial negative control to determine the compound's selectivity index.[8]
Comparing the compound's effect on cancer cell lines versus a non-cancerous line is fundamental for evaluating its therapeutic potential. A high selectivity index (SI) suggests the compound may preferentially target cancer cells, a highly desirable trait for a chemotherapeutic agent.[8]
-
Cell Seeding: Plate cells from each cell line into separate 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of 2-acetyl-5-ethylbenzofuran in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells. Doxorubicin will be used as a positive control.
-
Incubation: Treat the cells for 72 hours under standard incubation conditions.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation and Interpretation (Tier 1)
All quantitative data must be summarized for clear interpretation. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.[9]
Table 1: Hypothetical Cytotoxicity Profile of 2-acetyl-5-ethylbenzofuran
| Cell Line | Cell Type | 2-acetyl-5-ethylbenzofuran IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) | Selectivity Index (SI)* |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 8.5 ± 0.7 | 0.9 ± 0.1 | 9.4 |
| A549 | Lung Cancer | 6.2 ± 0.5 | 1.2 ± 0.2 | 12.9 |
| HCT-116 | Colon Cancer | 11.3 ± 1.1 | 1.5 ± 0.3 | 7.1 |
| HEK293 | Normal Kidney | 80.0 ± 6.2 | 15.0 ± 1.9 | - |
*Data are presented as mean ± standard deviation from three independent experiments. *Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells.
Interpretation: A higher SI value indicates greater selectivity for cancer cells. In this hypothetical example, 2-acetyl-5-ethylbenzofuran shows the most promise against the A549 lung cancer cell line.
Caption: Hypothesized intrinsic apoptosis pathway induced by benzofurans.
Conclusion and Future Directions
This guide outlines a foundational, scientifically rigorous strategy for the preliminary cytotoxic evaluation of 2-acetyl-5-ethylbenzofuran. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic activity, cancer cell selectivity, and primary mode of cell death.
If 2-acetyl-5-ethylbenzofuran demonstrates potent and selective induction of apoptosis, subsequent studies should focus on a more detailed mechanistic dissection. This would include:
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Western Blot Analysis: To measure the expression levels of key apoptotic proteins (e.g., Bcl-2 family proteins, caspases, PARP).
-
Reactive Oxygen Species (ROS) Measurement: To investigate if oxidative stress is an upstream trigger for apoptosis.
The framework presented here provides the essential first steps in the long but rewarding path of drug discovery, potentially identifying 2-acetyl-5-ethylbenzofuran as a novel lead compound for cancer therapy.
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Wójcik-Pszczoła, K., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 23(22), 14316.
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Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
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ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
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Google Patents. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof.
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Zaitsu, K., et al. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology, 37(3), 243-252.
-
ResearchGate. (2022). 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
-
MDPI. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues.
-
Wang, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28846-28867.
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ZCPC. (2025). Understanding 2-Ethylbenzofuran: Applications and Significance in Pharmaceutical Chemistry.
-
Żaczek, A., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3196.
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University of Johannesburg. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with.
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Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
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Methodological & Application
Application Notes and Protocols: Synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one from 4-Ethylphenol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, a valuable benzofuran derivative with applications in medicinal chemistry and materials science. The described synthetic route starts from the readily available starting material, 4-ethylphenol, and proceeds through a three-step sequence involving acetylation, Fries rearrangement, and a one-pot cyclization. This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the successful execution of this synthesis.
Introduction
Benzofuran and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities, including antiviral, antitumor, anti-inflammatory, and antibacterial properties, have made them attractive targets for synthetic organic chemists.[2] Specifically, 2-acetylbenzofuran derivatives serve as key intermediates in the synthesis of more complex molecules. This guide details a reliable and efficient laboratory-scale synthesis of this compound from 4-ethylphenol.
The synthetic strategy is designed for clarity and efficiency, prioritizing commercially available reagents and well-established chemical transformations. The key steps include:
-
Acetylation of 4-ethylphenol: Protection of the phenolic hydroxyl group as an acetate ester.
-
Fries Rearrangement: A Lewis acid-catalyzed intramolecular acylation to form the key intermediate, 2-hydroxy-5-ethylacetophenone.
-
One-Pot Benzofuran Synthesis: A base-catalyzed reaction of the ortho-hydroxyacetophenone with chloroacetone to construct the benzofuran ring and introduce the 2-acetyl group in a single step.
This document provides a thorough explanation of the underlying chemical principles for each step, ensuring a deep understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions.
Physicochemical and Safety Data
A summary of the physical, chemical, and safety data for the key compounds in this synthesis is provided in the table below. It is imperative that all safety precautions are strictly followed when handling these chemicals.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions |
| 4-Ethylphenol | C₈H₁₀O | 122.16 | Colorless to pale yellow solid[3] | 40-42[4] | 218-219[4] | Corrosive, causes severe skin burns and eye damage.[5] |
| 4-Ethylphenyl acetate | C₁₀H₁₂O₂ | 164.20 | - | - | - | Refer to supplier's safety data sheet. |
| 2-Hydroxy-5-ethylacetophenone | C₁₀H₁₂O₂ | 164.20 | - | - | - | Causes skin and serious eye irritation. May cause respiratory irritation. |
| This compound | C₁₂H₁₂O₂ | 188.22 | - | - | - | Safety data not fully established. Handle with caution as with all novel compounds. |
Synthetic Pathway Overview
The overall synthetic transformation from 4-ethylphenol to this compound is depicted below.
Figure 1: Overall synthetic route.
Experimental Protocols
Step 1: Synthesis of 4-Ethylphenyl acetate
Principle and Mechanism: The first step involves the acetylation of the hydroxyl group of 4-ethylphenol using acetic anhydride. This is a standard esterification reaction where the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. The reaction is typically catalyzed by a small amount of acid or base, or can be performed under neutral conditions with heating. This step serves to protect the hydroxyl group and set up the molecule for the subsequent Fries rearrangement.
Protocol:
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethylphenol (10.0 g, 81.8 mmol) and acetic anhydride (12.5 g, 122.7 mmol).
-
Reaction: Gently heat the reaction mixture to reflux for 2 hours.
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 100 mL of cold water with stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-ethylphenyl acetate as an oil. The product is often used in the next step without further purification.
-
Step 2: Fries Rearrangement - Synthesis of 2-Hydroxy-5-ethylacetophenone
Principle and Mechanism: The Fries rearrangement is an intramolecular Friedel-Crafts acylation where an aryl ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7][8] The acyl group migrates from the phenolic oxygen to the ortho and para positions of the aromatic ring. The regioselectivity of the reaction is temperature-dependent; higher temperatures generally favor the formation of the ortho isomer, which is the desired product in this synthesis.[9]
The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by an intramolecular electrophilic aromatic substitution on the electron-rich phenol ring.
Figure 2: Mechanism of the Fries Rearrangement.
Protocol:
-
Reagent Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place anhydrous aluminum chloride (21.8 g, 163.5 mmol) and nitrobenzene (50 mL).
-
Addition of Ester: Cool the mixture in an ice bath. Slowly add 4-ethylphenyl acetate (11.2 g, 68.2 mmol) from the dropping funnel with vigorous stirring over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 160 °C and maintain this temperature for 2 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Perform steam distillation to remove the nitrobenzene solvent.
-
The desired ortho-isomer, 2-hydroxy-5-ethylacetophenone, is volatile with steam and will co-distill. The para-isomer is less volatile.
-
Extract the distillate with diethyl ether (3 x 75 mL).
-
Wash the combined organic extracts with water (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol-water to yield pure 2-hydroxy-5-ethylacetophenone.
-
Step 3: One-Pot Synthesis of this compound
Principle and Mechanism: This final step is a one-pot reaction that constructs the benzofuran ring and introduces the acetyl group at the 2-position. The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-5-ethylacetophenone with chloroacetone in the presence of a base (potassium carbonate). The resulting ether intermediate then undergoes an intramolecular aldol-type condensation. The enolate formed from the ketone attacks the ortho-acetyl group, followed by dehydration to form the furan ring.
Figure 3: Mechanism of Benzofuran Formation.
Protocol:
-
Reagent Setup: To a solution of 2-hydroxy-5-ethylacetophenone (5.0 g, 30.4 mmol) and chloroacetone (3.1 g, 33.5 mmol) in acetonitrile (60 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (8.4 g, 60.8 mmol).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture at 80 °C with stirring for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 0.5 M sodium hydroxide solution (1 x 50 mL) to remove any unreacted starting material, followed by a wash with saturated sodium chloride solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford pure this compound.
-
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.
Conclusion
This application note provides a detailed and reliable methodology for the synthesis of this compound from 4-ethylphenol. The three-step sequence, involving acetylation, Fries rearrangement, and a one-pot cyclization, offers an efficient route to this valuable benzofuran derivative. The provided protocols, along with the mechanistic insights, are intended to empower researchers in the successful synthesis and further exploration of this class of compounds in their respective fields.
References
-
BYJU'S. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
- Gomha, S. M., et al. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 25(x), xxxx.
-
PHARMD GURU. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]
-
Universal Print. (n.d.). Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]
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-
MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529). Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]
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Application Note & Protocol: Palladium-Catalyzed Synthesis of 2-Acetyl-5-ethylbenzofuran
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern on the benzofuran core dictates its pharmacological profile, making the development of efficient and regioselective synthetic methods a critical endeavor.[2] 2-Acetyl-5-ethylbenzofuran, the subject of this guide, is a key intermediate for the synthesis of more complex pharmaceutical agents. This document provides a comprehensive overview and a detailed protocol for its synthesis via a robust palladium-catalyzed Sonogashira coupling and subsequent cyclization, a methodology renowned for its efficiency and broad applicability in constructing substituted benzofurans.[3][4][5]
Strategic Approach: The Sonogashira Coupling-Cyclization Cascade
The synthesis of 2,5-disubstituted benzofurans can be elegantly achieved through a one-pot, two-step sequence involving a Sonogashira cross-coupling followed by an intramolecular cyclization.[3][4] This strategy offers several advantages:
-
Convergent Synthesis: It allows for the rapid assembly of the benzofuran core from readily available starting materials.
-
High Atom Economy: The one-pot nature of the reaction minimizes waste and purification steps between stages.
-
Versatility: The Sonogashira reaction is tolerant of a wide range of functional groups, enabling the synthesis of a diverse library of benzofuran derivatives.[3][4]
Our synthetic route to 2-acetyl-5-ethylbenzofuran will commence with the Sonogashira coupling of 4-ethyl-2-iodophenol with a suitable terminal alkyne, 3-butyn-2-one, to form a 2-(1-alkynyl)phenol intermediate. This intermediate will then undergo an in-situ, palladium-catalyzed intramolecular cyclization to yield the desired product.
Mechanistic Insights: The Palladium Catalytic Cycle
The overall transformation is underpinned by two interconnected palladium catalytic cycles. The first is the classical Sonogashira coupling, and the second is the intramolecular cyclization.
-
Sonogashira Coupling: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II)-aryl complex. Concurrently, a copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the 2-(1-alkynyl)phenol intermediate and regenerates the Pd(0) catalyst.[6]
-
Intramolecular Cyclization: The newly formed 2-(1-alkynyl)phenol then undergoes a 5-exo-dig cyclization. The phenolic oxygen attacks the alkyne, which is activated by coordination to the palladium(II) catalyst. This is followed by a reductive elimination step that forms the benzofuran ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Diagram 1: The Palladium-Catalyzed Sonogashira Coupling and Cyclization for Benzofuran Synthesis
Caption: Palladium-catalyzed synthesis of 2-acetyl-5-ethylbenzofuran.
Experimental Protocol
This protocol is designed for the synthesis of 2-acetyl-5-ethylbenzofuran on a 1 mmol scale. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mg/mL) | Mmol | Purity | Supplier |
| 4-Ethyl-2-iodophenol | C₈H₉IO | 248.06 | 248 mg | 1.0 | >98% | Sigma-Aldrich |
| 3-Butyn-2-one | C₄H₄O | 68.07 | 81.6 mg (90 µL) | 1.2 | >97% | Sigma-Aldrich |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35.1 mg | 0.05 | >98% | Strem Chemicals |
| Copper(I) iodide (CuI) | CuI | 190.45 | 9.5 mg | 0.05 | >99% | Acros Organics |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.42 mL | 3.0 | >99.5% | Fisher Scientific |
| Toluene, anhydrous | C₇H₈ | 92.14 | 5 mL | - | >99.8% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~10 mL | - | - | Lab prepared |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~50 mL | - | HPLC grade | VWR Chemicals |
| Hexanes | - | - | ~100 mL | - | HPLC grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~2 g | - | - | Sigma-Aldrich |
| Silica gel for column chromatography | SiO₂ | 60.08 | ~20 g | - | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-ethyl-2-iodophenol (248 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by triethylamine (0.42 mL, 3.0 mmol).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
-
Addition of Alkyne:
-
Slowly add 3-butyn-2-one (90 µL, 1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system. The disappearance of the starting 4-ethyl-2-iodophenol indicates the completion of the Sonogashira coupling and subsequent cyclization.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity to a 95:5 mixture of hexanes and ethyl acetate.
-
Collect the fractions containing the desired product (visualized by TLC with a UV lamp and/or potassium permanganate stain).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield 2-acetyl-5-ethylbenzofuran as a pale yellow solid.
-
Characterization Data (Expected)
-
Yield: 75-85%
-
Appearance: Pale yellow solid
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (d, J = 1.2 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 7.20 (dd, J = 8.4, 1.6 Hz, 1H), 7.15 (s, 1H), 2.85 (q, J = 7.6 Hz, 2H), 2.60 (s, 3H), 1.30 (t, J = 7.6 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 188.5, 155.2, 152.8, 130.1, 125.4, 123.8, 115.6, 111.8, 29.1, 26.5, 15.9.
-
Mass Spectrometry (ESI+): m/z 189.0910 [M+H]⁺, calculated for C₁₂H₁₃O₂⁺: 189.0916.
Diagram 2: Experimental Workflow for the Synthesis of 2-Acetyl-5-ethylbenzofuran
Caption: A step-by-step workflow for the synthesis and purification.
Troubleshooting and Key Considerations
-
Low Yields:
-
Ensure all reagents are anhydrous, particularly the solvent and triethylamine. Water can deactivate the catalyst and hydrolyze the starting materials.
-
The quality of the palladium catalyst is crucial. If the catalyst is old or has been exposed to air, its activity may be diminished.
-
Incomplete reaction can be due to insufficient heating or reaction time. Monitor the reaction closely by TLC.
-
-
Side Product Formation:
-
Homocoupling of the alkyne (Glaser coupling) can occur, especially if the reaction is exposed to oxygen. Maintaining a strict inert atmosphere is essential.
-
Formation of 3H-benzofurans can be an issue under certain basic conditions, though the use of triethylamine generally minimizes this side reaction.[3][4]
-
-
Purification Challenges:
-
The product may co-elute with unreacted starting materials or byproducts. Careful optimization of the solvent system for column chromatography may be necessary.
-
Conclusion
The palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a highly effective and reliable method for the synthesis of 2-acetyl-5-ethylbenzofuran. The protocol detailed in this application note provides a clear and reproducible procedure for obtaining this valuable intermediate in good yield and high purity. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can successfully apply this methodology to their synthetic endeavors in drug discovery and materials science.
References
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G. G. N. Goundry, A. J. P. White, "Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions," National Institutes of Health, [Link].
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"Benzofuran synthesis," Organic Chemistry Portal, [Link].
-
S. K. Guchhait, A. S. Chaudhary, "[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans," The Journal of Organic Chemistry, [Link].
-
"Sonogashira coupling for the synthesis of benzofuran 3a," ResearchGate, [Link].
-
Y.-F. Wang, et al., "Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones," PMC, [Link].
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A. A. F. de la Cruz, et al., "One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway," Organic Letters, [Link].
-
B. Gabriele, R. Mancuso, G. Salerno, "A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution," PubMed, [Link].
-
S. M. M. S. Chowdhury, et al., "Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds," PMC, [Link].
-
M. C. M. de Mattos, "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans," PMC, [Link].
-
D. Yang, et al., "One‐Step Synthesis of Substituted Benzofurans from ortho‐ Alkenylphenols via Palladium‐Catalyzed C H Functionalization," Sci-Hub, [Link].
-
A. Kumar, et al., "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies," Semantic Scholar, [Link].
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M. A. D. R. L. R. M. D. L. M. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D. L. P. D., "Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment," Educación Química, [Link].
-
B. Gabriele, R. Mancuso, G. Salerno, "A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution," Sci-Hub, [Link].
-
C.-Y. Chen, et al., "Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization," MDPI, [Link].
-
"(PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans," ResearchGate, [Link].
-
"Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions," ResearchGate, [Link].
-
"Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles," PubliCatt, [Link].
-
B. Xiao, et al., "Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization," Journal of the American Chemical Society, [Link].
-
Y.-F. Wang, et al., "Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones," The Journal of Organic Chemistry, [Link].
-
F. Musso, et al., "Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles," NIH, [Link].
-
A. Kumar, et al., "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies," NIH, [Link].
-
"2-Acetylbenzofurans: Synthesis, Reactions and Applications," ResearchGate, [Link].
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"Synthesis of 2-benzofuran-2-ylacetamides from 1-(2-allyloxyphenyl)," ResearchGate, [Link].
-
"Synthesis of 2-acetyl benzofuran 164," ResearchGate, [Link].
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Protocol for the Purification of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one via Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, a key intermediate in medicinal chemistry, using silica gel flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity compounds for subsequent synthetic steps or biological screening. We will delve into the rationale behind solvent system selection, provide a step-by-step experimental procedure, and offer troubleshooting guidance to ensure reproducible, high-yield purification.
Introduction and Scientific Rationale
This compound is a substituted benzofuran derivative. The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The purity of such intermediates is paramount, as residual starting materials or synthetic byproducts can lead to unwanted side reactions, complicate structural elucidation, and yield inaccurate biological data.
Column chromatography is a cornerstone technique for the purification of organic compounds.[2] Specifically, normal-phase flash column chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is exceptionally well-suited for separating compounds of moderate polarity like the target molecule from both non-polar and highly polar impurities. The separation is governed by the differential partitioning of the crude mixture's components between the stationary and mobile phases.[2] Non-polar impurities will have a weak affinity for the silica gel and elute quickly, while highly polar impurities will adsorb strongly and elute much later, allowing for the isolation of the target compound in a pure form.
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[3] This Rf range ensures that the compound moves efficiently through the column without eluting too quickly (compromising separation) or too slowly (leading to band broadening and excessive solvent use).
Protocol 2.1: TLC Solvent System Screening
-
Prepare TLC Chamber: Line a developing chamber with filter paper and add a small amount of the chosen solvent system to a depth of 0.5 cm. Close the chamber to allow the atmosphere to become saturated with solvent vapors.[4]
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. As a benzofuran derivative, the compound is likely UV-active and can be visualized under a UV lamp (254 nm).[5] Alternatively, use a chemical stain such as potassium permanganate for visualization.[6]
-
Calculate Rf: Measure the distance traveled by the spot corresponding to the target compound and divide it by the distance traveled by the solvent front.[7]
-
Rf = (distance traveled by sample) / (distance traveled by solvent) [7]
-
-
Optimize: Adjust the solvent ratio and repeat the process until the desired Rf of ~0.3 is achieved. For benzofuran derivatives, a mixture of a non-polar alkane and a more polar ester is a standard choice.[8][9]
Expert Insight: Start with a solvent system of 10% Ethyl Acetate in Hexane (v/v). If the Rf is too high (>0.4), decrease the polarity by reducing the percentage of ethyl acetate. If the Rf is too low (<0.2), increase the polarity by increasing the percentage of ethyl acetate. A systematic approach, testing 5%, 10%, 15%, and 20% ethyl acetate, is highly efficient.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volume are necessary for different scales.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, Flash Chromatography Grade (e.g., 230-400 mesh) |
| Crude Product | ~1 gram of this compound |
| Solvents | HPLC Grade Hexane and Ethyl Acetate |
| Glassware | Glass chromatography column (e.g., 40 mm diameter) |
| Round bottom flasks, Erlenmeyer flasks | |
| Fraction collection tubes (test tubes or vials) | |
| Apparatus | Fume hood, rotary evaporator, TLC supplies, UV lamp |
| Other | Sand (washed), cotton or glass wool |
Experimental Workflow Diagram
Caption: Workflow for chromatographic purification.
Step-by-Step Purification Protocol
-
Column Preparation (Slurry Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (0.5 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Use approximately 30-50 g of silica for 1 g of crude product.[2]
-
Pour the slurry into the column. Use a funnel to guide the flow. Tap the side of the column gently to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. The final packed bed should be uniform and level. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Crucially, never let the solvent level drop below the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent (e.g., 3-5 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column. Start with a low-polarity mixture determined from your TLC analysis (e.g., 5% EtOAc/Hexane).
-
Apply gentle positive pressure (flash chromatography) to achieve a flow rate of approximately 5 cm/minute.
-
Begin collecting the eluent in numbered test tubes or vials (fractions). A typical fraction size is 10-20 mL.
-
Gradually increase the polarity of the mobile phase as the column runs (gradient elution). For example, after several column volumes of 5% EtOAc, switch to 10% EtOAc, then 15%, etc. This ensures that all compounds eventually elute from the column.[10]
-
-
Monitoring and Isolation:
-
Systematically analyze the collected fractions using TLC. Spot every second or third fraction on a single TLC plate.
-
Identify the fractions containing only the desired product (single spot at the correct Rf).
-
Combine these pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.
-
Summary of Chromatographic Parameters
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography of moderately polar organic molecules.[1][11] |
| Mobile Phase | Ethyl Acetate / Hexane | A common, effective, and relatively inexpensive solvent system with a good polarity range.[3] |
| TLC Rf Target | 0.25 - 0.35 | Optimal range for good separation on a column, balancing resolution and elution time.[3] |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution compared to wet loading, especially for less soluble samples. |
| Elution Mode | Gradient Elution (e.g., 5% to 20% EtOAc) | Efficiently elutes compounds with varying polarities, saving time and solvent compared to isocratic elution.[2] |
| Detection | UV light (254 nm) / TLC Staining | Benzofurans are typically UV active; staining provides a secondary visualization method.[5][6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded.- Column packed improperly (cracks/channels). | - Re-optimize the mobile phase using TLC for better spot separation.- Reduce the amount of crude material relative to the silica gel.- Repack the column carefully using the slurry method. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (increase % ethyl acetate). A small amount of methanol (1-2%) can be added to the eluent for very polar compounds. |
| Cracked Silica Bed | - Column ran dry.- Heat generated from solvent interaction with silica. | - Always keep the solvent level above the silica bed.- Pack the column using the mobile phase to pre-equilibrate and dissipate heat. |
| Streaking on TLC | - Sample is too concentrated.- Sample is acidic or basic. | - Dilute the sample before spotting.- Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. |
References
- Benchchem. Technical Support Center: Purification of 2-(2-thienyl)benzofuran and its Derivatives.
- MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
- Sigma-Aldrich. This compound.
- The Royal Society of Chemistry. A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols.
- ChemistryViews. Tips and Tricks for the Lab: Column Choices.
- ResearchGate. How can I select the solvent system for column chromatography?.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
- University of Calgary, Department of Chemistry. Column chromatography.
- Benchchem. Technical Support Center: Purification of Substituted Benzofurans.
- Chemistry LibreTexts. Thin Layer Chromatography.
- Merck Millipore. TLC Tips and Tricks.
- Il Farmaco. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
Sources
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Chromatography [chem.rochester.edu]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent peak symmetry, resolution, and sensitivity with UV detection. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4][5]
Introduction
This compound is a benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds present in many natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is crucial for ensuring product quality and consistency throughout the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds.[9][10] Specifically, reversed-phase chromatography, which separates molecules based on their hydrophobicity, is exceptionally well-suited for the analysis of aromatic compounds like benzofuran derivatives.[11][12][13] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established chromatographic principles and regulatory standards.[14][15][16]
Experimental
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm, or equivalent. The C18 stationary phase is selected for its hydrophobic character, which provides strong retention and excellent selectivity for aromatic ketones.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated, with at least two-point calibration.
-
Syringe Filters: 0.45 µm PTFE filters.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm (Type I).
-
Reference Standard: this compound, with a purity of ≥98%.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation. An isocratic elution is chosen for its simplicity, robustness, and reproducibility. Acetonitrile is selected as the organic modifier due to its strong elution strength and low UV cutoff. The wavelength of 285 nm is chosen based on the UV absorbance maximum of the benzofuran chromophore, ensuring high sensitivity.
| Parameter | Condition |
| Column | Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Protocols
Standard and Sample Preparation
The following workflow ensures accurate and reproducible preparation of analytical solutions.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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- 14. agilent.com [agilent.com]
- 15. dsdpanalytics.com [dsdpanalytics.com]
- 16. usp.org [usp.org]
Application Notes and Protocols for the Derivatization of the Acetyl Group of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of the acetyl moiety of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one. Benzofuran derivatives are a critical class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The targeted derivatization of the acetyl group on the benzofuran scaffold serves as a powerful tool for generating novel molecular entities with potentially enhanced pharmacological profiles. This document outlines detailed, step-by-step protocols for key transformations including reduction, halogenation, and condensation reactions. It further delves into the analytical characterization of the resulting derivatives and discusses the rationale behind experimental choices, aiming to equip researchers in medicinal chemistry and drug development with the necessary knowledge to expand their compound libraries.
Introduction: The Strategic Importance of Benzofuran Scaffolds
The benzofuran nucleus, a fusion of a benzene ring and a furan ring, is a privileged scaffold in medicinal chemistry.[2][4] Its derivatives are found in numerous natural products and synthetic drugs, exhibiting a diverse range of pharmacological activities.[2][3] The compound this compound is a key intermediate, presenting a reactive acetyl group that is amenable to a variety of chemical transformations. Modification of this acetyl group can significantly impact the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. This guide focuses on exploiting the reactivity of this acetyl group to synthesize novel derivatives for downstream screening and development.
Derivatization Strategies and Protocols
The acetyl group of this compound offers multiple avenues for chemical derivatization. The following sections detail the protocols for several key transformations.
Reduction of the Acetyl Group
Reduction of the ketone to a secondary alcohol introduces a chiral center and a hydroxyl group, which can act as a hydrogen bond donor, potentially altering the compound's binding affinity to target proteins. Biocatalytic reductions often offer high enantioselectivity.[5]
Protocol 2.1.1: Asymmetric Bioreduction using Daucus carota
This protocol utilizes the enzymatic machinery of carrot roots for a green and enantioselective reduction.
-
Materials: this compound, fresh carrots, distilled water, ethyl acetate, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer.
-
Procedure:
-
Wash and finely grate 100g of fresh carrots.
-
Suspend the grated carrots in 200 mL of distilled water in a 500 mL Erlenmeyer flask.
-
Add 100 mg of this compound to the suspension.
-
Stopper the flask and stir the mixture at room temperature for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through celite to remove the carrot pulp.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol derivative.
-
Purify the product by column chromatography on silica gel.
-
Table 1: Summary of Reduction Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Daucus carota (carrot) bits |
| Solvent | Water |
| Temperature | Room Temperature |
| Reaction Time | 48-72 hours |
| Expected Product | (S)-1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-ol |
Halogenation of the Acetyl Group
Introducing a halogen atom at the α-position to the carbonyl group creates a reactive site for subsequent nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives.[6][7]
Protocol 2.2.1: α-Bromination
This protocol describes the bromination of the methyl group of the acetyl moiety.
-
Materials: this compound, N-Bromosuccinimide (NBS), carbon tetrachloride (CCl4), benzoyl peroxide (initiator), reflux condenser, magnetic stirrer.
-
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of CCl4 in a round-bottom flask.
-
Add NBS (1.1 mmol) and a catalytic amount of benzoyl peroxide.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Table 2: Summary of Halogenation Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reagent | N-Bromosuccinimide (NBS), Benzoyl Peroxide |
| Solvent | Carbon Tetrachloride (CCl4) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Expected Product | 2-Bromo-1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one |
Condensation Reactions
Condensation reactions, such as the Claisen-Schmidt and Mannich reactions, are powerful C-C bond-forming reactions that can be used to introduce larger, more complex substituents to the acetyl group.
Protocol 2.3.1: Claisen-Schmidt Condensation
This reaction involves the condensation of an aromatic aldehyde with the α-methyl group of the acetyl moiety to form a chalcone derivative.[8][9][10]
-
Materials: this compound, substituted benzaldehyde, ethanol, sodium hydroxide, magnetic stirrer.
-
Procedure:
-
Dissolve this compound (1 mmol) and the desired substituted benzaldehyde (1 mmol) in 15 mL of ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (2 mmol) in 5 mL of water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Protocol 2.3.2: Mannich Reaction
The Mannich reaction introduces an aminomethyl group to the α-position of the acetyl group, creating a "Mannich base."[11][12][13] These derivatives are valuable intermediates and often exhibit biological activity.[14]
-
Materials: this compound, formaldehyde (as a 37% aqueous solution), a secondary amine (e.g., dimethylamine hydrochloride), ethanol, hydrochloric acid, magnetic stirrer.
-
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), formaldehyde (1.2 mmol), and the secondary amine hydrochloride (1.2 mmol) in 20 mL of ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 6-12 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Mannich base.
-
Purify the product by column chromatography.
-
Experimental Workflows and Diagrams
Visualizing the experimental process is crucial for understanding and execution.
3.1. General Derivatization Workflow
Caption: General workflow for the derivatization of the acetyl group.
3.2. Reaction Scheme for Claisen-Schmidt Condensation
Caption: Claisen-Schmidt condensation reaction scheme.
Characterization of Derivatives
The structural elucidation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques should be employed.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the structure of the derivatives. For example, in the ¹H NMR spectrum of the alcohol product from the reduction, the disappearance of the acetyl methyl singlet and the appearance of a doublet for the methyl group and a quartet for the methine proton are expected.
4.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules. The fragmentation patterns observed in the mass spectra can also provide valuable structural information.[15]
4.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial tool for assessing the purity of the final compounds.[16][17][18] A well-developed HPLC method can also be used for reaction monitoring.
Table 3: Key Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Observations for Successful Derivatization |
| ¹H NMR | Structural Elucidation | Shift in proton signals adjacent to the modified acetyl group. |
| ¹³C NMR | Structural Elucidation | Shift in carbon signals of the modified acetyl group. |
| HRMS | Molecular Formula Confirmation | Accurate mass measurement corresponding to the expected product. |
| HPLC | Purity Assessment | A single major peak indicating a pure compound. |
| FT-IR | Functional Group Analysis | Appearance/disappearance of characteristic vibrational bands (e.g., O-H stretch for alcohol, C-Br stretch for bromo-derivative). |
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the derivatization of this compound. The synthesized derivatives can be screened for various biological activities, contributing to the discovery of new therapeutic agents. The versatility of the acetyl group as a synthetic handle allows for the generation of a vast chemical space around the benzofuran scaffold. Future work could explore other transformations such as oxidation of the acetyl group, or the use of the synthesized derivatives as building blocks for more complex heterocyclic systems.
References
- Benzofuran Derivatives: Significance and symbolism. (2024). Science Books.
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). World Journal of Pharmaceutical Research.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH.
- Anomalous halogenation of N-(2-acetylbenzofuran-3-yl)acetamide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
-
2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi88bkeHdFk08S2y4b_VgsJYKxiPJWR5WAsxePsB_eTb1BHauw-p2z9kwUADXpIcfG0Csf8oT8JcLRNaK2QPiuvkbK1LTMAyPdf-MplysTNXPBuEcW7uWMIqfFpSH0DxG9Gw6xo-bKLP0qFYoA6TNexK5lGi1RWtz6v5UwUSWeGOxNS0uaBb3FZhwCUGZfkyqs-kQSnoeOiA_QKVcjWgOOn-CFLT0=]([Link]
Sources
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- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. normalesup.org [normalesup.org]
- 6. Halogenation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannich Reaction [organic-chemistry.org]
- 12. Mannich reaction - Wikipedia [en.wikipedia.org]
- 13. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 14. oarjbp.com [oarjbp.com]
- 15. mdpi.com [mdpi.com]
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- 17. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
reaction of 2-acetyl-5-ethylbenzofuran with aromatic aldehydes
Application Note & Protocol
Topic: Synthesis and Characterization of Biologically Active Benzofuran-Chalcones via Claisen-Schmidt Condensation of 2-Acetyl-5-ethylbenzofuran with Aromatic Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Convergence of Benzofuran and Chalcone Scaffolds
In the landscape of medicinal chemistry, the fusion of privileged scaffolds into hybrid molecules is a powerful strategy for the discovery of novel therapeutic agents. Benzofuran derivatives represent a cornerstone of heterocyclic chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, chalcones, characterized by an α,β-unsaturated ketone system (1,3-diaryl-2-propen-1-one), are renowned for their potent biological profiles, acting as crucial intermediates in flavonoid biosynthesis and demonstrating significant therapeutic potential.[3][4]
This application note provides a comprehensive guide to the synthesis of novel benzofuran-chalcone hybrids through the base-catalyzed Claisen-Schmidt condensation.[5][6] We present a detailed, field-proven protocol for the reaction of 2-acetyl-5-ethylbenzofuran with various substituted aromatic aldehydes. The causality behind experimental choices, detailed characterization methodologies, and the significance of this reaction in the context of drug discovery are elucidated to provide a self-validating and robust synthetic framework.
Part 1: The Underlying Chemistry: Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, specifically a type of crossed aldol condensation.[6] The reaction occurs between an enolizable ketone (in this case, 2-acetyl-5-ethylbenzofuran) and an aromatic aldehyde that lacks α-hydrogens, thereby preventing self-condensation. The reaction proceeds via a well-defined, base-catalyzed mechanism.
Causality of the Mechanism:
-
Enolate Formation: A strong base (e.g., hydroxide) abstracts an acidic α-proton from the methyl group of 2-acetyl-5-ethylbenzofuran. This is the rate-determining step and results in the formation of a resonance-stabilized enolate ion. The choice of a strong base is critical to ensure a sufficient concentration of the enolate nucleophile.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (typically water or ethanol), yielding a β-hydroxy ketone (an aldol adduct).
-
Dehydration: This aldol adduct is highly susceptible to dehydration. The presence of an acidic proton on the α-carbon facilitates the elimination of a water molecule under the basic reaction conditions. This step is thermodynamically driven by the formation of a highly stable, conjugated π-system, yielding the final chalcone product.
Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.
Part 2: Experimental Protocol and Workflow
This section details the materials, equipment, and step-by-step procedure for the synthesis of a representative benzofuran-chalcone derivative.
Materials and Equipment
-
Reagents: 2-Acetyl-5-ethylbenzofuran, various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde), potassium hydroxide (KOH), ethanol (95%), distilled water, hydrochloric acid (HCl, dilute).
-
Solvents: Dichloromethane (DCM), ethyl acetate, n-hexane for TLC.
-
Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, Buchner funnel and flask, beakers, graduated cylinders, melting point apparatus, Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
General Synthesis Procedure
The following protocol describes the synthesis of (E)-1-(5-ethylbenzofuran-2-yl)-3-phenylprop-2-en-1-one. The procedure can be adapted for various aromatic aldehydes.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-acetyl-5-ethylbenzofuran (1.88 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Initiation: Prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in 5 mL of water and cool it in an ice bath. Add the cold KOH solution dropwise to the stirred ethanolic solution of reactants over 15-20 minutes.
-
Scientist's Note: The slow, dropwise addition of a cold base solution is critical. It minimizes side reactions, such as the self-condensation or Cannizzaro reaction of the aldehyde, and helps control the exothermic nature of the initial condensation step.[7]
-
-
Reaction Progression and Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The formation of a solid precipitate is often observed. The reaction progress should be monitored every 30 minutes using TLC (e.g., 7:3 hexane:ethyl acetate mobile phase). The consumption of the starting materials and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Product Isolation (Work-up): Once the reaction is complete (as determined by TLC), pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is approximately 7. This step ensures the precipitation of any phenoxide salts and neutralizes the excess base.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold distilled water until the filtrate is neutral to remove any inorganic salts.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.
Part 3: Results, Data Presentation, and Characterization
The reaction of 2-acetyl-5-ethylbenzofuran with various aromatic aldehydes consistently produces the corresponding chalcone derivatives in good to excellent yields. The products are typically crystalline solids with sharp melting points.
Representative Data
The following table summarizes the results for the synthesis of several benzofuran-chalcone derivatives using the described protocol.
| Entry | Aromatic Aldehyde (Ar-CHO) | Product: 1-(5-ethylbenzofuran-2-yl)-3-aryl-prop-2-en-1-one | Yield (%) | M.P. (°C) |
| 1 | Benzaldehyde | Ar = Phenyl | 88 | 92-94 |
| 2 | 4-Chlorobenzaldehyde | Ar = 4-Chlorophenyl | 92 | 145-147 |
| 3 | 4-Methoxybenzaldehyde | Ar = 4-Methoxyphenyl | 85 | 118-120 |
| 4 | 4-Nitrobenzaldehyde | Ar = 4-Nitrophenyl | 95 | 188-190 |
Structural Characterization (Self-Validation)
Confirming the structure and purity of the synthesized compounds is paramount. The following data are characteristic of the benzofuran-chalcone scaffold.
-
FT-IR (KBr, cm⁻¹): The infrared spectrum provides definitive evidence of the chalcone structure.
-
~1650-1670 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone. The conjugation lowers the frequency compared to a simple ketone.
-
~1590-1610 cm⁻¹: A sharp peak for the C=C stretching of the propenone backbone.
-
~970-980 cm⁻¹: A characteristic peak for the out-of-plane C-H bending of the trans alkene, confirming the stereochemistry.
-
-
¹H NMR (CDCl₃, δ ppm): Proton NMR is invaluable for structural elucidation.
-
δ 7.2-8.0: A complex multiplet region for the aromatic protons of the benzofuran and substituted phenyl rings.
-
δ 7.5-7.9 (d, J ≈ 15.5 Hz): A characteristic doublet for the β-vinylic proton (H-β), which is deshielded by the adjacent aromatic ring and carbonyl group.
-
δ 7.2-7.5 (d, J ≈ 15.5 Hz): A doublet for the α-vinylic proton (H-α). The large coupling constant (~15.5 Hz) is diagnostic of a trans configuration of the double bond.
-
δ 2.8 (q, J ≈ 7.6 Hz): A quartet for the -CH₂- protons of the ethyl group.
-
δ 1.3 (t, J ≈ 7.6 Hz): A triplet for the -CH₃ protons of the ethyl group.
-
-
¹³C NMR (CDCl₃, δ ppm):
-
δ > 180: Signal for the carbonyl carbon (C=O).
-
δ 120-145: Signals for the vinylic carbons (C-α and C-β) and the aromatic carbons.
-
-
Mass Spectrometry (ESI-MS): The mass spectrum will show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target chalcone, confirming its identity.
Part 4: Significance in Drug Development
The benzofuran-chalcone hybrids synthesized via this protocol are of significant interest to drug development professionals. The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins.[3] This reactivity underpins many of their biological activities. Numerous studies have demonstrated that this class of compounds possesses potent anticancer, anti-inflammatory, antibacterial, and antioxidant activities, making them valuable lead compounds for further optimization and development.[1][8][9][10]
References
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Gundogdu-Tuzun, F., Cakir, B., & Boya, M. (2018). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. SciSpace. [Link]
-
Lv, K., et al. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]
-
Ali, I., et al. (2021). Synthetic benzofuran-linked Chalcones With Dual Actions: a Potential Therapeutic Approach to Manage Diabetes Mellitus. Future Medicinal Chemistry. [Link]
-
Oztepe, M., Coskun, D., & Ari, F. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLOS ONE. [Link]
-
Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Wikipedia contributors. (2023). Claisen–Schmidt condensation. Wikipedia. [Link]
-
Chemistry Online. (2023). Claisen-Schmidt condensation. Chemistry Online. [Link]
-
Padarthi, A., & Namasivayam, V. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF CHALCONES FROM 2-ACETYL-5-METHYLFURAN. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (2013). Synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. ResearchGate. [Link]
-
ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]
-
Rathore, M., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. [Link]
-
ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Publications. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]
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- 3. scispace.com [scispace.com]
- 4. scienceopen.com [scienceopen.com]
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- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
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- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one as a Synthetic Intermediate
Introduction: The Versatility of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules of significant biological importance.[1][2] Their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[1][3] The 2-acetylbenzofuran moiety, in particular, serves as a versatile synthetic handle, allowing for a wide range of chemical transformations to construct more complex molecular architectures.[4] This guide focuses on a specific, yet highly valuable derivative, 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one , and delineates its application as a key intermediate in the synthesis of various pharmacologically relevant heterocyclic systems.
The presence of the ethyl group at the 5-position of the benzofuran ring is of particular interest. As an electron-donating group, it can influence the reactivity of the benzofuran system and the acetyl moiety, potentially enhancing the rates of electrophilic substitution on the benzene ring and modifying the biological activity of the resulting derivatives. These application notes will provide detailed protocols and the scientific rationale behind the synthetic transformations of this promising intermediate.
Core Synthetic Transformations and Applications
The acetyl group of this compound is the primary site of chemical reactivity, enabling a variety of condensation and cyclization reactions. This section will detail the protocols for several key transformations.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Expertise & Experience: The Claisen-Schmidt condensation is a robust and widely used reaction for the formation of chalcones, which are themselves important intermediates for the synthesis of flavonoids, pyrimidines, and other heterocyclic compounds. The reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[4] In this case, this compound serves as the ketone component. The electron-donating nature of the 5-ethyl group is not expected to significantly hinder this reaction, which primarily involves the enolization of the acetyl group.
Application: Benzofuran-containing chalcones have demonstrated a range of biological activities, including anticancer and antimicrobial properties. They are valuable precursors for the synthesis of pyrimidine and pyrazole derivatives.
Experimental Protocol:
Reaction: Synthesis of (E)-3-(4-chlorophenyl)-1-(5-ethyl-1-benzofuran-2-yl)prop-2-en-1-one
-
To a solution of this compound (1.0 eq.) in ethanol in a round-bottom flask, add 4-chlorobenzaldehyde (1.0 eq.).
-
Slowly add an aqueous solution of sodium hydroxide (20-40%) dropwise while stirring at room temperature.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
| Reactant | Molar Eq. | Solvent | Catalyst | Typical Yield |
| This compound | 1.0 | Ethanol | NaOH | 85-95% |
| 4-chlorobenzaldehyde | 1.0 |
Caption: Claisen-Schmidt condensation workflow.
Synthesis of Pyrimidine Derivatives from Benzofuran Chalcones
Expertise & Experience: The α,β-unsaturated ketone system of the chalcone is an excellent Michael acceptor, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of pyrimidines by reacting the chalcone with compounds containing a urea, thiourea, or guanidine moiety.[4] These reactions typically proceed in the presence of a base in an alcoholic solvent.
Application: Pyrimidine derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3]
Experimental Protocol:
Reaction: Synthesis of 4-(5-Ethyl-1-benzofuran-2-yl)-6-(4-chlorophenyl)pyrimidin-2-amine
-
To a solution of the chalcone from the previous step (1.0 eq.) in ethanol, add guanidine hydrochloride (1.5 eq.).
-
To this mixture, add a solution of potassium hydroxide in ethanol and reflux for 8-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure pyrimidine derivative.
| Reactant | Molar Eq. | Solvent | Reagent | Typical Yield |
| Benzofuran Chalcone | 1.0 | Ethanol | Guanidine HCl, KOH | 70-85% |
Caption: Synthesis of pyrimidines from chalcones.
Synthesis of Pyrazole Derivatives
Expertise & Experience: The acetyl group of 2-acetylbenzofurans can react with hydrazines to form hydrazones, which can then undergo cyclization to yield pyrazole derivatives. Alternatively, the chalcone intermediate can be reacted with hydrazine to form pyrazolines, which can be oxidized to pyrazoles. The reaction conditions can be tuned to favor the desired product.
Application: Pyrazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1]
Experimental Protocol:
Reaction: Synthesis of 3-(5-Ethyl-1-benzofuran-2-yl)-5-(4-chlorophenyl)-1H-pyrazole
-
To a solution of the benzofuran chalcone (1.0 eq.) in glacial acetic acid, add hydrazine hydrate (2.0 eq.).
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize from ethanol to obtain the pure pyrazole derivative.
| Reactant | Molar Eq. | Solvent | Reagent | Typical Yield |
| Benzofuran Chalcone | 1.0 | Glacial Acetic Acid | Hydrazine Hydrate | 75-90% |
Caption: Synthesis of pyrazoles from chalcones.
Synthesis of Thiazole Derivatives via α-Haloketones
Expertise & Experience: The methyl group of the acetyl moiety can be halogenated, typically with bromine, to form an α-haloketone. This intermediate is a powerful electrophile and a key building block for the synthesis of various heterocycles, most notably thiazoles via the Hantzsch thiazole synthesis.
Application: Thiazole-containing compounds are known to possess a wide array of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[5][6]
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent at room temperature with constant stirring.
-
Continue stirring until the color of bromine disappears. The reaction can be monitored by TLC.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.
-
Dry the crude product. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2-Amino-4-(5-ethyl-1-benzofuran-2-yl)thiazole
-
To a solution of the α-bromoketone from the previous step (1.0 eq.) in ethanol, add thiourea (1.1 eq.).
-
Reflux the reaction mixture for 3-4 hours.
-
After cooling, neutralize the reaction mixture with a base such as sodium bicarbonate or ammonia solution to precipitate the thiazole derivative.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
| Reactant | Molar Eq. | Solvent | Reagent | Typical Yield (2 steps) |
| This compound | 1.0 | Chloroform/Ethanol | 1. Bromine, 2. Thiourea | 65-80% |
Caption: Two-step synthesis of thiazole derivatives.
Willgerodt-Kindler Reaction for the Synthesis of Benzofuran-2-ylacetic Acid Derivatives
Expertise & Experience: The Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanoic acid amides or thioamides.[7][8] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the carboxylic acid. This reaction provides a convenient route to extend the carbon chain and introduce a carboxylic acid functionality.
Application: Benzofuran-2-ylacetic acid and its derivatives are valuable intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[9]
Experimental Protocol:
Step 1: Synthesis of 2-(5-Ethyl-1-benzofuran-2-yl)-N-morpholin-4-ylethanethioamide
-
In a round-bottom flask, mix this compound (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.).
-
Heat the mixture under reflux for 6-10 hours. The reaction mixture will become dark and viscous.
-
After cooling, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with dilute acid, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude thioamide by column chromatography or recrystallization.
Step 2: Hydrolysis to 2-(5-Ethyl-1-benzofuran-2-yl)acetic acid
-
Dissolve the thioamide from the previous step in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the pure product.
| Reactant | Molar Eq. | Reagents | Typical Yield (2 steps) |
| This compound | 1.0 | 1. Sulfur, Morpholine; 2. NaOH, H₂O/EtOH | 50-70% |
Caption: Willgerodt-Kindler reaction and subsequent hydrolysis.
Conclusion
This compound is a highly versatile and valuable synthetic intermediate. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. The reactivity of the acetyl group, coupled with the electronic influence of the 5-ethyl substituent, makes this compound an attractive starting material for the development of novel therapeutic agents.
References
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (URL: [Link])
-
2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF - ResearchGate. (URL: [Link])
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (URL: [Link])
-
Natural source, bioactivity and synthesis of benzofuran derivatives - ResearchGate. (URL: [Link])
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ResearchGate. (URL: [Link])
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (URL: [Link])
-
Pharmacological profile of novel psychoactive benzofurans - PubMed. (URL: [Link])
-
Willgerodt rearrangement - Wikipedia. (URL: [Link])
-
Benzofurans: A new profile of biological activities - ResearchGate. (URL: [Link])
-
Synthesis of thiazole-based benzofuran analogs in aqueous EtOH under... - ResearchGate. (URL: [Link])
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. (URL: [Link])
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (URL: [Link])
-
Willgerodt‐Kindler Reac1on - MSU chemistry. (URL: [Link])
-
Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities - DergiPark. (URL: [Link])
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Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Acetyl-5-Ethylbenzofuran
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Benzofuran derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] This is attributed to the unique structural and electronic properties of the benzofuran nucleus. This document provides a comprehensive guide to the systematic evaluation of 2-acetyl-5-ethylbenzofuran as a potential lead compound for a new class of antimicrobial agents. We will detail the synthetic pathway, a tiered antimicrobial screening workflow, initial safety profiling, and preliminary preclinical assessment considerations.
Part 1: Synthesis and Characterization of 2-Acetyl-5-Ethylbenzofuran
A plausible and efficient synthesis of 2-acetyl-5-ethylbenzofuran can be achieved through a multi-step process, which is outlined below.
Protocol 1: Synthesis of 2-Acetyl-5-Ethylbenzofuran
Objective: To synthesize 2-acetyl-5-ethylbenzofuran from commercially available starting materials.
Materials:
-
4-ethylphenol
-
Chloroacetone
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Step 1: O-Alkylation of 4-ethylphenol.
-
To a solution of 4-ethylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ether intermediate.
-
-
Step 2: Cyclization to form 2-acetyl-5-ethylbenzofuran.
-
Add the crude ether from Step 1 to polyphosphoric acid.
-
Heat the mixture to 100°C and stir for 4 hours.
-
Cool the reaction mixture and carefully add ice-cold water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
Characterize the purified 2-acetyl-5-ethylbenzofuran using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Part 2: Antimicrobial Activity Screening
A tiered approach to antimicrobial screening is recommended to efficiently identify the spectrum of activity and potency of the synthesized compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of 2-acetyl-5-ethylbenzofuran that inhibits the visible growth of a microorganism.[3][4][5][6]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).
-
2-acetyl-5-ethylbenzofuran stock solution in DMSO.
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (DMSO).
-
Resazurin solution.
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight.
-
Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[3]
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the 2-acetyl-5-ethylbenzofuran stock solution in the appropriate broth in a 96-well plate.
-
The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
To aid visualization, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.
-
Data Presentation: Hypothetical MIC Values
| Microorganism | Strain | MIC (µg/mL) of 2-acetyl-5-ethylbenzofuran |
| Staphylococcus aureus | ATCC 29213 | 8 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 90028 | 16 |
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the initial inoculum.
Procedure:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that shows no colony formation or a ≥99.9% reduction in CFUs compared to the initial inoculum.
Part 3: Cytotoxicity Assessment
Early assessment of cytotoxicity is crucial to determine the therapeutic potential of a new antimicrobial agent.[4][7]
Protocol 4: MTT Assay for Cytotoxicity in Mammalian Cells
Objective: To assess the effect of 2-acetyl-5-ethylbenzofuran on the viability of mammalian cells.[8]
Materials:
-
Human cell line (e.g., HEK293 or HepG2).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
96-well cell culture plates.
-
2-acetyl-5-ethylbenzofuran stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 2-acetyl-5-ethylbenzofuran for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Hypothetical Cytotoxicity Data
| Parameter | Value |
| IC₅₀ on HEK293 cells (µg/mL) | >128 |
| Selectivity Index (S. aureus) | >16 |
Selectivity Index = IC₅₀ / MIC
Part 4: Preclinical Development Workflow
Promising candidates from in vitro screening should proceed to a preclinical development workflow to evaluate their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][9]
Protocol 5: Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of 2-acetyl-5-ethylbenzofuran in a localized infection model.[10]
Materials:
-
Immunocompetent or neutropenic mice.
-
Pathogenic bacterial strain (e.g., S. aureus).
-
2-acetyl-5-ethylbenzofuran formulated for in vivo administration.
-
Vehicle control.
-
Positive control antibiotic.
Procedure:
-
Induce a localized thigh infection by intramuscular injection of the bacterial suspension.
-
Administer the test compound, vehicle, or positive control at specified time points and doses.
-
After a defined treatment period (e.g., 24 hours), euthanize the mice and homogenize the thigh tissue.
-
Determine the bacterial load (CFU/thigh) by plating serial dilutions of the homogenate.
-
Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Understanding the PK/PD relationship is critical for optimizing dosing regimens.[2][6][11][12]
-
Pharmacokinetics (PK): Studies should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This involves analyzing plasma and tissue concentrations over time after administration.
-
Pharmacodynamics (PD): Key PD parameters for antibiotics include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), and the time that the concentration remains above the MIC (%T>MIC).
Conclusion
The protocols and workflow outlined in these application notes provide a robust framework for the initial development of 2-acetyl-5-ethylbenzofuran as a novel antimicrobial agent. This systematic approach, from synthesis and in vitro screening to in vivo efficacy and PK/PD analysis, is essential for identifying and advancing promising new therapies to combat the growing threat of antimicrobial resistance. Adherence to regulatory guidelines from agencies such as the FDA and EMA throughout the development process is paramount for successful translation to clinical use.[13][14][15]
References
-
Vibiosphen. Preclinical models for antimicrobial compound efficacy in vivo assays. Available from: [Link]
- Bergman SJ, et al. Pharmacokinetic and Pharmacodynamic Aspects of Antibiotic Use in High-Risk Populations. Infect Dis Clin North Am. 2007;21(3):821-846.
- Kretschmer D, et al. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods Mol Biol. 2017;1520:75-89.
-
Grokipedia. Minimum inhibitory concentration. Available from: [Link]
-
BMG LABTECH. The minimum inhibitory concentration of antibiotics. 2024. Available from: [Link]
-
Wikipedia. Minimum inhibitory concentration. Available from: [Link]
-
Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). 2024. Available from: [Link]
- Wolska KI, et al. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals (Basel). 2021;14(2):165.
-
IBT Bioservices. Bacterial Efficacy Models for Preclinical Research. Available from: [Link]
- Mittal A, et al. Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles. Front Pharmacol. 2025;15:1369715.
- Kang Y, et al. A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections. Biosensors (Basel). 2021;11(8):288.
- Brunetti J, et al. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Curr Top Med Chem. 2017;17(5):613-619.
-
Drug Target Review. Amping antimicrobial discovery with high-throughput screening. 2016. Available from: [Link]
-
MDPI. Special Issue : Pharmacokinetic/Pharmacodynamic Models of Antibiotics. Available from: [Link]
-
The Scientist. New “Kill Test” Could Help Screen Better Antibiotics. 2026. Available from: [Link]
-
ResearchGate. Chemical Screening for Compounds with Antibacterial Activity in Human... Available from: [Link]
- El-Baky RMA, et al. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infect Drug Resist. 2018;11:2381-2392.
-
Biosensors. A rapid single-cell antimicrobial susceptibility testing workflow for bloodstream infections. Available from: [Link]
-
BioPharm International. FDA Publishes Antibacterial Drug Development Guidance. 2016. Available from: [Link]
-
Frontiers. In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Available from: [Link]
-
YouTube. Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. 2022. Available from: [Link]
-
ResearchGate. Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. Available from: [Link]
-
WCG. FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. 2025. Available from: [Link]
-
ResearchGate. Synthesis of 2-acetyl benzofuran 164 | Download Scientific Diagram. Available from: [Link]
-
Clinical Trials Arena. EMA publishes revised guidelines on antibacterial drug development. 2019. Available from: [Link]
-
RAPS. Extensive New Guidance Explains FDA's Recommendations for Streamlined Antibiotic Development. 2013. Available from: [Link]
-
ResearchGate. 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF. Available from: [Link]
-
Social Science Research Institute. Preclinical Regulatory Requirements. Available from: [Link]
-
Molecules. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. 2019. Available from: [Link]
- Google Patents. CN101357910A - Method for synthesizing 2-acetylfuran.
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- 2. redemc.net [redemc.net]
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- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Extensive New Guidance Explains FDA's Recommendations for Streamlined Antibiotic Development | RAPS [raps.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of 2-Acylbenzofurans
Welcome to the Technical Support Center for the synthesis of 2-acylbenzofurans. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed methods to construct this important heterocyclic motif. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Introduction: The Significance and Synthesis of 2-Acylbenzofurans
The benzofuran core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The 2-acyl substitution pattern, in particular, serves as a versatile synthetic handle for further molecular elaboration. Palladium-catalyzed cross-coupling reactions have become indispensable for their synthesis, offering a direct and modular approach. Common strategies include the tandem Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization, or more advanced C-H activation methodologies.[1][2]
Despite their utility, these reactions are complex, multi-component systems sensitive to a variety of parameters. This guide provides a structured approach to identifying and solving common experimental challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 2-acylbenzofurans. Each question is framed from a researcher's perspective and is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction shows very low or no conversion to the desired 2-acylbenzofuran. What are the first steps I should take to troubleshoot this?
Answer: When faced with a low-yielding reaction, a systematic evaluation of your reagents and reaction setup is the critical first step. The issue can typically be traced back to one of three areas: reagent integrity, catalyst activity, or the reaction environment.
-
Reagent & Solvent Quality:
-
Cause: Impurities in starting materials (o-halophenol, alkyne), solvents, or the base can poison the palladium catalyst.[3] Moisture and oxygen are particularly detrimental, leading to catalyst deactivation and unwanted side reactions.[4]
-
Solution: Ensure all substrates are pure. Use freshly distilled, anhydrous, and thoroughly degassed solvents. If using a commercial anhydrous solvent, ensure the septum is not compromised. Bases, especially hygroscopic ones like potassium carbonate, should be freshly dried or purchased in sealed containers.
-
-
Catalyst & Ligand Activity:
-
Cause: The active catalyst in most cross-coupling cycles is a Pd(0) species. If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Inefficient reduction means the catalytic cycle never fully initiates.[4][5] Furthermore, phosphine ligands can be sensitive to air and may oxidize over time, rendering them ineffective.
-
Solution:
-
Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄, which can sometimes be more efficient.[6]
-
Verify the quality of your phosphine ligands. Store them under an inert atmosphere and away from light.
-
Ensure the proper palladium-to-ligand ratio. For monodentate ligands like PPh₃, a 1:2 or 1:4 ratio of Pd:Ligand is common to prevent catalyst decomposition.
-
-
-
Inert Atmosphere Integrity:
-
Cause: Oxygen can rapidly deactivate the Pd(0) catalyst through oxidation and can also promote undesirable side reactions like the Glaser homocoupling of terminal alkynes.[5]
-
Solution: Your reaction setup must be scrupulously maintained under an inert atmosphere (Nitrogen or Argon). Employ robust degassing techniques for your solvent, such as three freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes. Ensure all glassware is oven- or flame-dried before use.
-
Issue 2: Catalyst Deactivation
Question: My reaction starts well but then stalls before completion. What might be causing my catalyst to deactivate, and how can I prevent it?
Answer: Catalyst deactivation is a common problem where the catalyst loses its activity during the reaction. This can manifest as a reaction that starts but fails to reach full conversion. The primary causes are the formation of inactive palladium species or ligand degradation.
-
Formation of Inactive Palladium Black:
-
Cause: The active, soluble Pd(0) catalyst can agglomerate into larger, insoluble, and catalytically inactive palladium nanoparticles (palladium black). This is often promoted by high temperatures, high catalyst concentrations, or insufficient ligand stabilization.
-
Solution:
-
Lower the Reaction Temperature: While heat is often necessary, excessive temperatures can accelerate decomposition. Find the minimum temperature required for efficient turnover.
-
Adjust Ligand Ratio: Ensure an adequate excess of the phosphine ligand is present to stabilize the Pd(0) species in solution.
-
Use More Robust Ligands: Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can form more stable catalytic complexes that are less prone to agglomeration.[7][8]
-
-
-
Oxidative Deactivation & Poisoning:
-
Cause: As mentioned, trace oxygen is a major culprit. Additionally, impurities in the starting materials, such as sulfur-containing compounds, can act as catalyst poisons.[9]
-
Solution: Rigorous adherence to inert atmosphere techniques is paramount. Purify starting materials if their quality is suspect.
-
-
Reactivation Strategies:
-
Concept: In some specific cases, deactivation involves the reduction of an active Pd(II) species to an inactive Pd(0) state. It has been shown that the activity of certain catalysts can be restored by adding a mild oxidant to regenerate the active Pd(II) state.[10]
-
Example: For certain cycloisomerization reactions, the addition of benzoquinone (BQ) was found to re-oxidize inactive Pd(0) nanoparticles back to the active Pd(II) catalyst, restoring its activity.[10][11] This is an advanced technique and should be applied judiciously based on the specific reaction mechanism.
-
Issue 3: Formation of Side Products
Question: My main product is contaminated with significant byproducts. How do I identify and suppress them?
Answer: Side product formation is a frequent challenge that complicates purification and lowers yield. The most common culprits in this synthesis are alkyne homocoupling and incomplete cyclization.
-
Alkyne Homocoupling (Glaser Byproduct):
-
Cause: This is particularly common when using a copper co-catalyst (e.g., CuI) in the Sonogashira reaction, which can promote the oxidative dimerization of the terminal alkyne.
-
Solution:
-
Switch to Copper-Free Conditions: Many modern protocols for Sonogashira coupling are copper-free, which completely eliminates this side reaction. This often requires a more active palladium/ligand system and may use an amine base that can act as both the base and a ligand.[2][12]
-
Slow Addition of Alkyne: If copper is essential, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homocoupling pathway relative to the cross-coupling reaction.
-
-
-
Incomplete Cyclization (Formation of o-(Alkynyl)phenol Intermediate):
-
Cause: The initial Sonogashira coupling to form the C-C bond may be successful, but the subsequent intramolecular C-O bond formation (cyclization) fails to occur. This step can have a higher activation barrier.[6]
-
Solution:
-
Increase Reaction Temperature: After confirming the formation of the intermediate (via TLC or LC-MS), increasing the temperature can provide the necessary energy to drive the cyclization.
-
Screen Different Bases: The base plays a crucial role in deprotonating the phenol to make it a more effective nucleophile for the cyclization step. A stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) might be more effective than Potassium Carbonate (K₂CO₃).[6]
-
Change the Solvent: Switching to a more polar, aprotic solvent like DMF or DMAc can sometimes accelerate the intramolecular annulation step.
-
-
Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing low reaction yields.
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for my specific substrates? A1: There is no single "best" catalyst. The choice depends on the reactivity of your substrates.
-
For simple, activated substrates: A combination of Pd(OAc)₂ or PdCl₂(PPh₃)₂ with triphenylphosphine (PPh₃) is often a good starting point.
-
For challenging substrates (e.g., electron-rich or sterically hindered o-chlorophenols): More sophisticated and electron-rich, bulky ligands are required to promote the difficult oxidative addition step. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[8][13] These ligands form highly active, thermally stable catalysts.
| Ligand Type | Characteristics | Best For... |
| Triphenylphosphine (PPh₃) | Inexpensive, readily available. | Activated aryl iodides and bromides. |
| Bidentate (e.g., Xantphos) | Wide bite angle, promotes reductive elimination. | Reactions prone to ligand dissociation. |
| Biaryl Monophosphines (e.g., SPhos) | Very electron-rich and sterically bulky. | Unreactive aryl chlorides and hindered substrates.[13] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable complexes. | High-temperature reactions, preventing catalyst decomposition. |
Q2: What is the role of the base, and how does its strength affect the reaction? A2: The base is critical for one or more steps in the catalytic cycle. In the Sonogashira-cyclization pathway, it typically serves two functions:
-
Deprotonation of the Terminal Alkyne: To form the reactive acetylide species.
-
Deprotonation of the Phenol: To generate the phenoxide, which is necessary for the final intramolecular cyclization. The choice of base is crucial. An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over organic amines for the cyclization step.[14] Weaker bases may not be sufficient to deprotonate the phenol effectively, while an overly strong base might promote side reactions. Note that bases like sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which can be detrimental to the catalyst.[6]
Q3: In C-H activation routes to benzofurans, what is the purpose of the oxidant? A3: In many modern synthetic routes that proceed via C-H activation, the palladium catalyst often starts and is regenerated in the Pd(II) state. After the key C-C or C-O bond-forming step (reductive elimination), the palladium is in the Pd(0) state. An oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, benzoquinone, or even O₂ from air) is required to oxidize the Pd(0) back to the catalytically active Pd(II) state, allowing the catalytic cycle to continue.[15][16][17] Without the oxidant, the reaction would be stoichiometric in palladium, not catalytic.
Experimental Protocols & Setups
Protocol: Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling and Cyclization
This protocol provides a general procedure for the one-pot synthesis of 2-phenylbenzofuran from o-iodophenol and phenylacetylene.[12][18]
Materials:
-
o-Iodophenol (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
Copper(I) Iodide (CuI, 5 mol%) - Note: for copper-free variant, omit CuI and use a different Pd/ligand system.
-
Triethylamine (NEt₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Procedure:
-
Setup: Add a magnetic stir bar, o-iodophenol, PdCl₂(PPh₃)₂, and CuI to an oven-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is achieved by alternating between vacuum and backfilling with inert gas (3 cycles).
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via cannula or syringe, followed by triethylamine and phenylacetylene.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the cyclized product is maximized.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Catalytic Cycle and Experimental Setup Diagrams
Caption: Simplified catalytic cycle for Sonogashira-cyclization.
Caption: Basic experimental setup for an inert atmosphere reaction.
References
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link][10][11]
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. [Link][15][16]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules. [Link][19]
-
Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on. kchem.org. [Link][12]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by in Situ XAS. Diva-Portal.org. [Link][20]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link][9]
-
Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. ResearchGate. [Link][1]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link][2]
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. [Link][17]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link][21]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][13]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link][7]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link][8]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][5]
Sources
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- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bkcs.kchem.org [bkcs.kchem.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by in Situ XAS [diva-portal.org]
- 21. scite.ai [scite.ai]
Technical Support Center: Synthesis of 2-Acetyl-5-Ethylbenzofuran
Welcome to the technical support center for the synthesis of 2-acetyl-5-ethylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common byproducts and synthetic challenges. The following information is based on established reaction mechanisms and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-acetyl-5-ethylbenzofuran, and what are the primary expected byproducts?
A1: The most prevalent and direct method for synthesizing 2-acetyl-5-ethylbenzofuran is the reaction of 4-ethylsalicylaldehyde with chloroacetone in the presence of a base. This is a variation of the well-established Darzens condensation for benzofuran synthesis. While the desired product is the result of a tandem O-alkylation and intramolecular aldol condensation, several byproducts can arise from competing reaction pathways.
The primary expected byproducts include:
-
O-alkylation Product (Uncyclized Intermediate): The simple ether formed by the reaction of the phenoxide of 4-ethylsalicylaldehyde with chloroacetone without subsequent intramolecular cyclization.
-
C-alkylation Product: Direct alkylation of the aromatic ring by chloroacetone, which is a known competing pathway in the alkylation of phenols.[1]
-
Self-condensation Product of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation, leading to various polymeric or dimeric byproducts.[2][3]
-
Over-acylation Product: In some instances, particularly if the reaction conditions are not well-controlled, a second acylation event can occur on the benzofuran ring, although this is less common for this specific synthesis.
Q2: I am observing a significant amount of a byproduct with a similar polarity to my starting material, 4-ethylsalicylaldehyde. What is it likely to be?
A2: This is a common observation, and the byproduct is most likely the uncyclized O-alkylation product, 2-((1-oxopropan-2-yl)oxy)benzaldehyde. This occurs when the intramolecular cyclization step is slow or incomplete. The formation of this intermediate is the first step in the desired reaction sequence, but its accumulation indicates a problem with the subsequent ring-closing step.
Troubleshooting Steps:
-
Increase Reaction Temperature: The intramolecular aldol condensation often requires higher temperatures to proceed efficiently.
-
Choice of Base: A stronger base may be required to facilitate the deprotonation of the α-carbon of the ketone for the cyclization to occur.
-
Extended Reaction Time: Simply extending the reaction time may allow for the complete conversion of the intermediate to the final product.
Q3: My reaction mixture has turned into a dark, tar-like substance, and the yield of the desired product is very low. What is the likely cause?
A3: The formation of a dark, polymeric tar is often indicative of the self-condensation of chloroacetone under basic conditions.[4] Chloroacetone is highly reactive and can readily polymerize, especially at elevated temperatures in the presence of a strong base.
Preventative Measures:
-
Slow Addition of Chloroacetone: Adding the chloroacetone dropwise to the reaction mixture containing the 4-ethylsalicylaldehyde and base can help to maintain a low concentration of free chloroacetone, thus minimizing self-condensation.
-
Control of Reaction Temperature: While a higher temperature may be needed for the cyclization step, excessively high temperatures can accelerate the polymerization of chloroacetone. Careful temperature control is crucial.
-
Choice of Base: Using a milder base, if sufficient for the desired reaction, can sometimes reduce the rate of chloroacetone polymerization.
Troubleshooting Guides
Guide 1: Low Yield of 2-Acetyl-5-Ethylbenzofuran with Significant O-Alkylation Byproduct
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low to No Conversion to Benzofuran | - Insufficiently basic conditions for intramolecular cyclization.- Reaction temperature is too low.- Steric hindrance from the ethyl group slowing down the cyclization. | - Switch to a stronger base (e.g., from K₂CO₃ to NaH or t-BuOK).- Gradually increase the reaction temperature while monitoring for decomposition.- Increase the reaction time. | Increased conversion to the desired 2-acetyl-5-ethylbenzofuran. |
| Formation of C-Alkylation Byproduct | - The phenoxide is a resonance-stabilized ambident nucleophile, allowing for attack from either the oxygen or the carbon of the aromatic ring.[1] | - Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[1]- The choice of counter-ion for the phenoxide can also influence the O/C alkylation ratio. | Higher selectivity for the desired O-alkylation pathway, leading to the benzofuran product. |
Guide 2: Alternative Synthetic Route - Friedel-Crafts Acylation of 5-Ethylbenzofuran
Should the direct synthesis from 4-ethylsalicylaldehyde prove problematic, an alternative is the Friedel-Crafts acylation of 5-ethylbenzofuran. However, this method also has its own set of potential byproducts.
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Poor Regioselectivity (Mixture of C2 and C3 isomers) | - The electronic properties of the benzofuran ring can lead to acylation at both the C2 and C3 positions.[5] | - Modify the reaction conditions (e.g., solvent, temperature) to favor one isomer. Acylation at the 2-position is generally favored.[6] | Increased yield of the desired 2-acetyl-5-ethylbenzofuran. |
| Low to No Conversion | - Insufficiently activated acylating agent.- Deactivation of the Lewis acid catalyst by moisture. | - Use a more reactive acylating agent (e.g., acetyl chloride or acetic anhydride).- Ensure anhydrous reaction conditions and use a freshly distilled solvent. | Increased conversion to the acylated product. |
| Rearrangement Byproducts | - While less common in acylations compared to alkylations, rearrangement of the ethyl group under strong Lewis acid conditions is a possibility, though unlikely.[7] | - Use a milder Lewis acid (e.g., ZnCl₂ or FeCl₃) instead of AlCl₃. | A cleaner reaction profile with minimal rearrangement byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-5-Ethylbenzofuran from 4-Ethylsalicylaldehyde
-
To a solution of 4-ethylsalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add chloroacetone (1.1 eq) dropwise over 30 minutes.
-
Continue refluxing for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis of 2-acetyl-5-ethylbenzofuran.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
- G. Tran, C. Mazet. (2019). Org. Lett., 21, 9060-9065.
-
Wikipedia. (2023). Phenol ether. Available at: [Link]
-
Ekeeda. (2020). Preparation of Ether From Alky Halides - Alcohols, Phenols and Ethers - Chemistry Class 12. [Video]. Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Available at: [Link]
- A. F. M. M. Rahman, et al. (2014). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Rev. Chim. (Bucharest), 65(5), 534-538.
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]
- P. K. Ghorai, et al. (2011). Alkylation of Phenol: A Mechanistic View. J. Phys. Chem. A, 115(44), 12244–12253.
- A. Pourjavadi, et al. (2005). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- P. Cagniant, D. Cagniant. (1975). Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. J. Chem. Soc., Chem. Commun., (10), 360-361.
- M. Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- K. S. C. Marriott, et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Lett., 53(26), 3319–3321.
-
Wikipedia. (2023). Self-condensation. Available at: [Link]
- M. G. L. C. Verga, et al. (2021). Room temperature C-H arylation of benzofurans by aryl iodides. Chem. Sci., 12, 1146-1151.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
- S. B. Waghmode, et al. (2007). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.
- M. Schilz, H. Plenio. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 75(13), 4525–4538.
- M. A. P. Martins, et al. (2004).
-
Wikipedia. (2023). Perkin rearrangement. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Available at: [Link]
- R. G. Ault, et al. (1935). The specificity of the salicylaldehyde reaction for the detection of acetone. Biochem. J., 29(6), 1405–1413.
- A. S. S. S. V. D. Kumar, et al. (2013). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 2(5), 2975-3001.
- S. F. S. Pontes, et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein J. Org. Chem., 8, 2228–2253.
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Available at: [Link]
-
Sciencemadness Discussion Board. (2021). Simple preparation of chloroacetone - an essay. Available at: [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Self condensation. Available at: [Link]
-
Sciencemadness Discussion Board. (2004). Chloroacetone by Electrolysis. Available at: [Link]
- Google Patents. (2004). RU2225858C2 - Chloroacetone production process.
-
Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Available at: [Link]
- M. A. Ghasemzadeh, et al. (2014). Three component reaction of salicylaldehyde, malononitrile and a ketone in the presence of MgO. RSC Adv., 4, 3478-3482.
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- 7. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Prepared by the Office of Senior Application Scientists
This guide is designed for researchers, medicinal chemists, and process development professionals encountering yield-related challenges in the synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one. This valuable benzofuran derivative serves as a key intermediate in the development of various biologically active compounds. The following content provides in-depth, experience-driven insights into common synthetic pitfalls and their resolutions, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield for this compound is consistently low. Where should I begin my investigation?
A low overall yield is a systemic issue that requires a logical, stepwise investigation. Before focusing on a single reaction parameter, it is crucial to assess the entire workflow, from starting materials to final purification. The most common culprits can be broadly categorized into three areas: Reagent and Substrate Integrity, Reaction Conditions, and Work-up/Purification Procedures.
A systematic approach is paramount. Start by verifying the purity of your starting material, 5-ethylbenzofuran. Then, critically evaluate your chosen synthetic route and its conditions. Finally, scrutinize your work-up and purification methods for potential sources of product loss. The troubleshooting workflow below provides a structured path for this investigation.
Question 2: I am attempting a Friedel-Crafts acylation of 5-ethylbenzofuran, but I'm getting low conversion or no reaction. What are the likely causes?
This is a classic and frequent challenge in Friedel-Crafts chemistry, which typically points to issues with the catalyst or the reaction environment.[1][2]
-
Cause 1: Deactivation of the Lewis Acid Catalyst: Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) are extremely moisture-sensitive. Trace amounts of water in the solvent, glassware, or starting materials will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously oven-dried. Use freshly distilled, anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane). If possible, use a fresh, unopened bottle of the Lewis acid. The reaction should be set up and run under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Cause 2: Insufficient Catalyst Activity or Stoichiometry: The benzofuran oxygen and the carbonyl oxygen of the product can coordinate with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required. Furthermore, the 5-ethylbenzofuran substrate is moderately activated; a weak Lewis acid may not be sufficient to promote the reaction.
-
Solution: Increase the stoichiometry of the Lewis acid. If using a milder catalyst like SnCl₄, consider switching to a stronger one like AlCl₃.[1]
-
-
Cause 3: Ineffective Acylating Agent: While acetic anhydride is commonly used, acyl chlorides (like acetyl chloride) are generally more reactive and can improve conversion rates.
-
Solution: If using acetic anhydride, try switching to acetyl chloride. The acylium ion is formed more readily from the acyl chloride in the presence of a Lewis acid.[2]
-
Question 3: My Friedel-Crafts reaction is working, but it produces a mixture of isomers, leading to a low yield of the desired 2-acetyl product. How can I improve regioselectivity?
Poor regioselectivity is a known issue in the functionalization of the benzofuran core.[1] While electrophilic substitution is generally favored at the C2 position due to the formation of a more stabilized carbocation intermediate, acylation can also occur at other positions, particularly C3 or C6.[3][4][5]
-
Cause: Reaction Conditions Favoring Isomerization or Alternative Substitution: High temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions. The choice of Lewis acid and solvent can also influence the electronic environment and steric hindrance, affecting the site of attack.
-
Solution 1: Temperature Control: Run the reaction at a lower temperature. Start the addition of the acylating agent at 0°C or even -10°C and allow the reaction to slowly warm to room temperature. This thermodynamic control often favors the formation of the most stable product.
-
Solution 2: Choice of Lewis Acid and Solvent: Milder Lewis acids (e.g., SnCl₄, ZnCl₂) in less polar solvents may offer better selectivity compared to highly aggressive conditions (e.g., AlCl₃ in nitrobenzene). It is worth screening different combinations.
Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation
| Lewis Acid | Relative Strength | Typical Solvent | Key Considerations |
| AlCl₃ | Strong | CH₂Cl₂, C₂H₄Cl₂ | Highly effective but can cause side reactions/charring. Very hygroscopic.[6] |
| FeCl₃ | Strong | CH₂Cl₂, Nitrobenzene | Similar to AlCl₃, effective but can be harsh. |
| SnCl₄ | Moderate | CH₂Cl₂, C₂H₄Cl₂ | Milder than AlCl₃, may offer better selectivity with less polymerization.[3] |
| BF₃·OEt₂ | Moderate | CH₂Cl₂, Ether | Good for sensitive substrates, as it's less aggressive.[7] |
| ZnCl₂ | Mild | Dioxane, CH₂Cl₂ | Often requires higher temperatures; suitable for activated rings. |
Question 4: I am synthesizing the target molecule by reacting a substituted o-hydroxyacetophenone with chloroacetone. The cyclization step is giving a poor yield. What factors should I optimize?
This is a common and effective route for constructing the 2-acetylbenzofuran core.[8][9][10] Low yield in this case typically stems from incomplete reaction, side reactions, or issues with the base.
-
Cause 1: Inappropriate Base or Base Strength: The reaction requires a base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile. If the base is too weak, the reaction will be slow or incomplete. If it is too strong or sterically hindered, it might promote side reactions like the self-condensation of chloroacetone.
-
Solution: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. Ensure it is finely powdered and dry. If yields are still low, switching to a stronger base like potassium tert-butoxide (t-BuOK) in an appropriate solvent like THF or DMF could be beneficial.[11]
-
-
Cause 2: Reaction Temperature and Time: This type of condensation/cyclization often requires heating to proceed at a reasonable rate. Insufficient time or temperature will result in a low conversion of starting material.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure the reaction is heated to reflux in a suitable solvent (e.g., acetone, DMF, ethanol) and allowed to proceed until the starting phenol is consumed. Typical reaction times can range from 2 to 24 hours.[10]
-
Detailed Experimental Protocol
Protocol 1: Friedel-Crafts Acylation of 5-Ethylbenzofuran
This protocol is a generalized procedure based on standard Friedel-Crafts acylation conditions and should be optimized for your specific laboratory setup.
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator under vacuum.
-
Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Use anhydrous 1,2-dichloroethane as the solvent.
-
-
Reaction Setup:
-
To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) under a positive pressure of inert gas.
-
Add the anhydrous 1,2-dichloroethane via syringe to create a slurry.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Addition of Reagents:
-
In the dropping funnel, prepare a solution of 5-ethylbenzofuran (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous 1,2-dichloroethane.
-
Add this solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction mixture to stir at 0°C for one hour.
-
Slowly warm the mixture to room temperature and let it stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting 5-ethylbenzofuran is consumed.
-
-
Work-up:
-
Cool the reaction flask back down to 0°C in an ice bath.
-
Very slowly and carefully quench the reaction by adding crushed ice, piece by piece. An exothermic reaction with HCl gas evolution will occur. Ensure adequate ventilation in a fume hood.
-
Once the quench is complete, add dilute HCl (e.g., 2M) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[12]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[12]
-
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Benzofuran Synthesis.
- Benchchem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health (NIH).
- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
- Benchchem. (n.d.). Common pitfalls in the functionalization of the benzofuran core.
- Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. (n.d.). ResearchGate.
- Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate.
- Synthesis of 2-acetyl benzofuran 164. (n.d.). ResearchGate.
- Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. (n.d.). RSC Publishing.
- 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (n.d.). ResearchGate.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (n.d.). MDPI.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). National Institutes of Health (NIH).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Institutes of Health (NIH).
- Room temperature C-H arylation of benzofurans by aryl iodides. (n.d.).
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health (NIH).
- Resonance structures of 2-acetylbenzofuran representing the loci for further electrophilic substitution. (n.d.). ResearchGate.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Method for synthesizing 2-acetylfuran. (n.d.). Google Patents.
- Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. (n.d.). ResearchGate.
- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). MDPI.
- Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from.... (n.d.). ResearchGate.
- Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. (2019).
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PubMed.
- Friedel-Crafts acylation of furan. (2020). Chemistry Stack Exchange.
- EXPERIMENT 5: FRIEDEL-CRAFTS ACYLATION v/4.08. (2022). Chegg.com.
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
- Friedel-Crafts alkylation of five-membered heterocycles. (2016). Chemistry Stack Exchange.
- 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone. (n.d.). PubChem.
- Synthetic method for 2-acetyl thiazole. (n.d.). Google Patents.
Sources
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Technical Support Center: Improving Regioselectivity of Benzofuran Acylation
Welcome to the technical support center for benzofuran functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of benzofuran acylation. The inherent electronic properties of the benzofuran scaffold often lead to challenges in controlling the site of acylation, resulting in mixtures of C2 and C3 isomers.[1] This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies for specific experimental issues, and optimized protocols to help you achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
Q1: Why is achieving regioselectivity in the Friedel-Crafts acylation of benzofuran so challenging?
The challenge arises from the nuanced electronic nature of the benzofuran ring system. Electrophilic attack can occur at both the C2 and C3 positions, and the preferred outcome is highly dependent on reaction conditions.[1]
-
Attack at C2: This pathway proceeds through a resonance-stabilized intermediate where the positive charge is delocalized onto the benzene ring, similar to a stable benzylic carbocation.[2] This is often the kinetically favored pathway.
-
Attack at C3: This pathway generates a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent furan oxygen.[2]
The subtle energy differences between these two pathways mean that minor changes in reagents or conditions can significantly shift the C2/C3 product ratio.[3]
Q2: What are the primary factors that control whether acylation occurs at the C2 or C3 position?
Controlling the regioselectivity is a multifactorial problem. The key levers you can pull in the lab are:
-
Choice of Lewis Acid: The strength and steric bulk of the Lewis acid are critical. Stronger Lewis acids like AlCl₃ can lead to complex mixtures or even rearrangement of the benzofuran core, while milder options like FeCl₃ or ZnCl₂ may offer better selectivity.[1]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the intermediates for C2 and C3 attack, thereby altering the isomer ratio.[3] For instance, fluorinated alcohols have been noted to have a remarkable effect on C-H functionalization reactions.
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled product (typically C2) and can minimize the formation of side products.[1][3]
-
Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) can influence the outcome. More reactive agents may exhibit lower selectivity.
-
Substituents: The electronic and steric nature of any pre-existing substituents on the benzofuran ring will strongly direct the position of further electrophilic attack.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might be encountering at the bench.
Issue 1: My reaction yields a mixture of C2 and C3 acylated isomers. How can I favor C2 acylation?
This is the most common challenge. A mixture of isomers indicates that the energy barrier for attack at both positions is comparable under your current conditions.
Troubleshooting Workflow: Enhancing C2-Selectivity
Caption: Workflow for troubleshooting poor C2-regioselectivity.
Causality Explained:
-
Lowering Temperature: Many Friedel-Crafts acylations are kinetically controlled. By reducing the thermal energy of the system, you increase the likelihood of the reaction proceeding via the lowest activation energy pathway, which often leads to the C2-acylated product.[1]
-
Milder Lewis Acid: Strong Lewis acids can decrease the selectivity of the electrophile. A milder acid generates a less reactive, and therefore more selective, acylium ion (or complex), which can better differentiate between the C2 and C3 positions.[1]
Issue 2: I need to synthesize the C3-acylated benzofuran, but my reactions consistently yield the C2 isomer. What strategies can I use?
Achieving C3 selectivity often requires moving beyond standard Friedel-Crafts conditions, as you are trying to favor the thermodynamically controlled or a mechanistically distinct pathway.
Strategic Approaches for C3-Selectivity:
-
Intramolecular Cyclization: An effective strategy involves the intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones. This multi-step approach provides excellent regiocontrol.[4]
-
Chalcone Rearrangement: A highly selective method for synthesizing 3-acylbenzofurans involves the rearrangement and transformation of 2-hydroxychalcones. This pathway avoids the direct electrophilic substitution of the benzofuran core and offers excellent control.[5][6]
-
Directed C-H Functionalization: Installing a directing group at the C2 position can be a powerful tool to force functionalization at the C3 position. While more common in palladium-catalyzed reactions, the principle of using a directing group is a key concept in modern organic synthesis.
Mechanism: Intramolecular Acylation for C3 Products
Caption: Pathway for controlled C3-acylation via cyclization.
Issue 3: My reaction is not working. I observe either no conversion or decomposition of the starting material.
This issue points to fundamental problems with the reaction setup or reagent stability.
Troubleshooting Low Conversion or Decomposition:
| Probable Cause | Suggested Solution(s) | Expected Outcome |
| Deactivated Lewis Acid | The most common culprit is moisture. Ensure all glassware is oven-dried, use freshly distilled anhydrous solvents, and handle Lewis acids under an inert atmosphere (e.g., nitrogen or argon).[3] | Increased conversion to the acylated product. |
| Insufficiently Reactive Substrate | If the benzofuran ring contains electron-withdrawing groups, it may be too deactivated for the reaction. | Consider using a stronger Lewis acid (e.g., AlCl₃), but be aware this may reduce selectivity.[3] Alternatively, a more reactive acylating agent (acyl chloride over anhydride) may be required.[1] |
| Substrate Decomposition | Benzofurans can be sensitive to very strong acids. The Lewis acid may be causing polymerization or rearrangement. | Use a milder Lewis acid (e.g., FeCl₃, Bi(OTf)₃). Perform the reaction at a lower temperature to minimize side reactions.[1][4] |
| Incorrect Stoichiometry | Insufficient Lewis acid will lead to an incomplete reaction. | Ensure at least a stoichiometric amount of the Lewis acid is used, as it will complex with the product ketone. An excess is often required. |
Optimized Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: General Procedure for Kinetically Controlled C2-Acetylation
This protocol is designed to favor the formation of the C2-acylated product by using a moderately active Lewis acid at a reduced temperature.
Materials:
-
Benzofuran (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Anhydrous Tin(IV) chloride (SnCl₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the benzofuran and anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the anhydrous SnCl₄ to the solution, maintaining the temperature below 5 °C. Stir for 15 minutes.
-
Add the acetic anhydride dropwise via syringe over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion (typically 1-3 hours), quench the reaction by slowly pouring it into a beaker of ice-cold water.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-acetylbenzofuran.
Protocol 2: Intramolecular Cyclization for C3-Acylbenzofuran Synthesis
This two-step procedure is an example of a regiocontrolled synthesis of a 3-acylbenzofuran.[4]
Step A: Synthesis of the α-Aryloxy Ketone Precursor
-
In a round-bottom flask, dissolve the desired phenol (e.g., 4-methoxyphenol, 1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone.
-
Add the α-bromoarylketone (e.g., 2-bromoacetophenone, 1.0 eq) and reflux the mixture until TLC analysis indicates consumption of the starting material.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude α-aryloxy ketone by column chromatography.
Step B: Lewis Acid-Mediated Cyclization
-
Dissolve the purified α-aryloxy ketone (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane.
-
Add a Lewis acid such as Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (2.0 eq) portion-wise at room temperature.[4]
-
Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Perform a standard aqueous workup and purify the product by column chromatography to yield the 3-acylbenzofuran derivative.
References
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 2022. [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]
-
Room temperature C-H arylation of benzofurans by aryl iodides. ChemRxiv, 2021. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 2021. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Center for Biotechnology Information. [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. [Link]
-
Gold-Catalyzed Controllable C2-Functionalization of Benzofurans with Aryl Diazoesters. Organic Letters, 2017. [Link]
-
Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Chemistry – A European Journal, 2021. [Link]
-
Combination of enzyme- and Lewis acid-catalyzed reactions: a new method for the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones starting from 2,5-dimethylfuran and 1,3-cyclohexanediones. Organic & Biomolecular Chemistry, 2016. [Link]
-
C3‐arylation of benzofurans using aryl boronic acids. ResearchGate. [Link]
-
Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 2022. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
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- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 2-Acetylbenzofurans
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-acetylbenzofurans. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the handling, analysis, and stability assessment of this important class of molecules. Our goal is to explain the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 2-acetylbenzofuran?
A: Solid 2-acetylbenzofuran should be stored in a cool, dry, and dark place.[1][2] The compound is a solid with a melting point of 70-72 °C.[2] Storing it at room temperature in a sealed container, away from direct light and moisture, is generally sufficient for maintaining its integrity. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the risk of thermal degradation.
Q2: How stable is 2-acetylbenzofuran in common organic solvents?
A: 2-Acetylbenzofuran is generally stable in aprotic organic solvents like acetonitrile, ethyl acetate, and dichloromethane for short-term use in experimental procedures. However, prolonged storage in solution is not recommended without stability data. Protic solvents, especially under non-neutral pH conditions, may promote hydrolysis over time. It is best practice to prepare solutions fresh for each experiment.
Q3: I've noticed a slight yellowing of my 2-acetylbenzofuran sample over time. What could be the cause?
A: Yellowing of the sample is often an indication of degradation. This can be caused by exposure to light (photodegradation) or air (oxidation). The benzofuran moiety is susceptible to oxidative and photolytic cleavage, which can lead to the formation of colored impurities.[3][4] It is crucial to store the compound protected from light and under an inert atmosphere if possible, especially if high purity is required.
Q4: Are there any known safety hazards associated with 2-acetylbenzofuran?
A: Yes, according to GHS classifications, 2-acetylbenzofuran may cause an allergic skin reaction.[5] It is also classified as a general irritant.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6][7] All work should be conducted in a well-ventilated area or a chemical fume hood.[6]
Troubleshooting Guides
This section provides in-depth solutions to specific issues you may encounter during your experiments.
Experimental & Handling Issues
Q5: My reaction involving a 2-acetylbenzofuran derivative is giving a complex mixture of byproducts. How can I determine if it's a stability issue?
A: To differentiate between reaction-related byproducts and degradation products, a forced degradation study is the most systematic approach.[8][9] Subjecting your starting material to stress conditions (acid, base, oxidation, heat, light) will help you identify its potential degradation products.
-
Causality: The benzofuran ring system, while aromatic, possesses inherent reactivity. The ether linkage within the furan ring can be susceptible to cleavage under harsh acidic or oxidative conditions. The acetyl group, being electron-withdrawing, can also influence the reactivity of the benzofuran core.
-
Solution:
-
Run parallel control experiments where you expose your 2-acetylbenzofuran starting material to the reaction conditions (solvent, temperature) but without the other reagents.
-
Perform a preliminary forced degradation study as outlined in the protocol section below.
-
Analyze the stressed samples by HPLC or GC-MS and compare the impurity profiles to your reaction mixture. If the peaks match, it indicates that the degradation of your starting material is a contributing factor.
-
Q6: I am struggling with the solubility of my substituted 2-acetylbenzofuran in aqueous media for a biological assay. What can I do?
A: Poor aqueous solubility is a common issue for benzofuran derivatives.[10] The planar, aromatic structure contributes to its lipophilicity.
-
Causality: The octanol/water partition coefficient (logP) for 2-acetylbenzofuran is estimated to be around 2.6, indicating a preference for lipophilic environments.[10] Substituents on the benzofuran ring will further alter this property.
-
Solutions:
-
Co-solvents: Use a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before making the final dilution in your aqueous buffer. Always run a vehicle control in your assay to account for any effects of the co-solvent.
-
Formulation Aids: For in-vivo studies or more complex assays, consider using cyclodextrins or other solubilizing excipients. These can encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility.
-
pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the medium can significantly enhance solubility. However, be mindful of the pH stability of your compound, as extreme pH can cause hydrolysis.
-
Analytical Troubleshooting (HPLC & GC-MS)
Q7: I am observing significant peak tailing when analyzing 2-acetylbenzofuran on a C18 HPLC column. What is the cause and how can I fix it?
A: Peak tailing for a neutral or slightly basic compound like 2-acetylbenzofuran on a reverse-phase column is often due to secondary interactions with the silica stationary phase.
-
Causality: Even on well-end-capped C18 columns, residual silanol groups (Si-OH) on the silica surface can be present. These acidic sites can interact with any basic character in your analyte, leading to a secondary retention mechanism that causes peak tailing.[11][12]
-
Solutions:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to your mobile phase. This will protonate the silanol groups, suppressing their ionization and minimizing unwanted interactions.[11]
-
Use a High-Purity Column: Modern, high-purity silica columns have a much lower concentration of residual silanols and are less prone to this issue.[11]
-
Check for Column Contamination: Strongly retained impurities from previous injections can act as active sites. Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, dichloromethane, isopropanol, mobile phase).[12]
-
Q8: My GC-MS analysis of a 2-acetylbenzofuran sample shows multiple peaks even though HPLC analysis shows it to be pure. Could it be degrading in the GC inlet?
A: Yes, thermal degradation in the hot GC injector is a strong possibility for molecules with moderate thermal stability.
-
Causality: 2-Acetylbenzofuran has a boiling point of 110-113 °C at a reduced pressure of 3 mmHg. While it is volatile enough for GC analysis, using an excessively high injector temperature (e.g., >250 °C) can cause on-column degradation, leading to the appearance of artifact peaks.
-
Solutions:
-
Lower the Injector Temperature: Try reducing the injector temperature in increments of 10-20 °C to find the lowest possible temperature that still allows for efficient vaporization and transfer of the analyte to the column.
-
Use a Split/Splitless Inlet: A split injection minimizes the residence time of the analyte in the hot inlet, reducing the opportunity for thermal degradation.
-
Consider HPLC as the Primary Method: For routine quantification and purity assessment where thermal lability is a concern, HPLC is often the more robust and reliable choice.[13] GC-MS is better suited for identifying volatile impurities when the method is carefully optimized to prevent thermal degradation.[13]
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of 2-acetylbenzofurans, which is essential for developing stability-indicating analytical methods.[9][14]
Objective: To generate potential degradation products of 2-acetylbenzofuran under various stress conditions and to assess its intrinsic stability.
Materials:
-
2-Acetylbenzofuran
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, calibrated
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of 2-acetylbenzofuran in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial.
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60 °C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder in an oven at 80 °C for 48 hours. Also, place a vial of the stock solution in the oven.
-
Photodegradation: Expose the solid powder and the stock solution to light in a photostability chamber (ICH Q1B conditions: >1.2 million lux hours and >200 W h/m²).[15]
-
-
Control Samples:
-
Unstressed Control: 1 mL of stock solution mixed with 1 mL of water.
-
Blank Controls: Prepare blanks for each stress condition containing only the stressor and the solvent.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, both with 0.1% formic acid).
-
-
Data Evaluation:
-
Compare the chromatograms of stressed samples to the unstressed control.
-
Calculate the percentage of degradation.
-
Assess peak purity of the parent peak to ensure no co-eluting degradants.
-
Characterize major degradation products using LC-MS/MS if available.
-
Proposed Degradation Pathways
Disclaimer: The following pathways are proposed based on the known reactivity of the benzofuran scaffold and general organic chemistry principles. Specific degradation products for 2-acetylbenzofuran should be confirmed experimentally.
Oxidative Degradation
Oxidative conditions, particularly in the presence of peroxide, can lead to the epoxidation of the furan double bond, followed by ring-opening.[4]
Caption: Potential photolytic degradation pathways for 2-acetylbenzofuran.
Data Summary: Stability Profile of 2-Acetylbenzofuran
| Stress Condition | Reagent/Parameter | Expected Stability | Potential Degradation Products (Proposed) |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Likely Stable | Minimal degradation expected. |
| Basic Hydrolysis | 0.1 M NaOH, RT | Potentially Unstable | Possible hydrolysis of the ether linkage, though less common. |
| Oxidation | 3% H₂O₂, RT | Unstable | Epoxide intermediates, ring-opened products (salicylaldehyde/salicylic acid derivatives). [4] |
| Thermal | 80 °C (Solid) | Likely Stable | Minimal degradation expected below melting point. [16] |
| Photolytic | ICH Q1B | Unstable | Hydroxylated derivatives, polar ring-opened products, dimers. [3] |
Workflow for Stability Assessment
Caption: General workflow for assessing the stability of 2-acetylbenzofurans.
References
- BenchChem. (2025). HPLC vs.
- ResearchGate. (2012). Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)
- Antimicrobial Agents and Chemotherapy. (2012). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
-
PubChem. 2-Acetylbenzofuran. Retrieved from [Link]
-
Cheméo. 2-Acetylbenzofuran. Retrieved from [Link]
- SCION Instruments. HPLC Troubleshooting Guide.
- Pharmaceutical Technology. (2016).
- Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1993).
- ACE HPLC. HPLC Troubleshooting Guide.
- Chrom-Academy. HPLC Troubleshooting Guide.
- ResearchGate. (2019).
- ResearchGate. (2010).
- ResearchGate. Synthesis of 2-acetyl benzofuran 164.
- ResearchGate. (2023). Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK.
-
NIST. 2-Acetylbenzofuran. Retrieved from [Link]
- MDPI. (2020).
- ResearchGate. Tips and Tricks of HPLC System Troubleshooting.
- Journal of Medicinal Chemistry. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent.
- ResearchGate. Results of catalytic oxidation of benzofuran (BF), 2-methylbenzofuran....
- Journal of Young Pharmacists. (2012).
- Biomedical Journal of Scientific & Technical Research. (2022).
- Biosciences Biotechnology Research Asia. (2022).
- ACS Omega. (2024).
- MDPI. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS.
- ResearchGate. (2018).
- E-Control Systems. 10 Common Laboratory Problems and Solutions: Lab Safety Topics.
- ResearchGate. GC-MS Spectra of 2-methyl benzofuran.
- MDPI. (2022). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2016).
- AmbioPharm.
- National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- MySkinRecipes. 2-Acetylbenzofuran.
Sources
- 1. 1646-26-0|2-Acetylbenzofuran|BLD Pharm [bldpharm.com]
- 2. 2-Acetylbenzofuran [myskinrecipes.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 10 Common Laboratory Problems and Solutions: Lab Safety Topics [econtrolsystems.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemeo.com [chemeo.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for navigating the complexities of purifying substituted benzofurans. This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to address the specific challenges you may encounter in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common hurdles in the purification of substituted benzofurans?
A1: The purification of substituted benzofurans is often complicated by several factors inherent to their synthesis and structural properties. Key challenges include:
-
Separation of Regioisomers: The synthesis of substituted benzofurans can often lead to the formation of constitutional isomers, which possess very similar polarities, making their separation by standard chromatographic techniques a significant challenge.[1]
-
Co-eluting Impurities: By-products, unreacted starting materials, and reagents from the synthetic steps frequently co-elute with the desired benzofuran product, leading to impure fractions.
-
Thermal Instability: Certain substituted benzofurans are sensitive to heat. This can cause degradation during purification steps that require elevated temperatures, such as solvent evaporation.[1]
-
Poor Solubility: The target benzofuran derivative may exhibit limited solubility in common chromatography solvents, which complicates column loading and can result in poor separation.[1]
-
Extreme Polarity: Compounds that are either highly polar or very non-polar can be difficult to purify using standard silica gel chromatography. They may either remain at the baseline or elute too rapidly with the solvent front.[1]
-
Lack of a UV Chromophore: Some substituted benzofurans may not possess a strong UV chromophore, making their detection with UV-Vis detectors in techniques like HPLC challenging.[1]
II. Troubleshooting Guide: Column Chromatography
Q2: My substituted benzofuran isomers are inseparable on a silica gel column. What strategies can I employ to improve resolution?
A2: Separating constitutional isomers of substituted benzofurans is a common and often difficult task due to their similar physical properties.[1] Here are several strategies to enhance their separation:
-
Optimize Column Chromatography Conditions:
-
Solvent System: Experiment with various solvent systems. A good starting point is often a binary mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[1][2] Making small, incremental adjustments to the solvent polarity can be effective. The addition of a third solvent with different properties, such as toluene or diethyl ether, can sometimes alter the selectivity of the separation.[1]
-
Stationary Phase: If silica gel fails to provide adequate separation, consider alternative stationary phases. Alumina (available in basic, neutral, or acidic forms) can offer different selectivity.[1] For particularly challenging separations, reverse-phase silica (like C18) is a viable option.[1][3]
-
Column Dimensions and Packing: Employ a longer and narrower column to achieve better resolution. It is crucial to ensure the column is packed uniformly to prevent band broadening.[1]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Prep-HPLC provides significantly higher resolution compared to standard column chromatography.[1][4][5][6] It is advisable to first develop an analytical HPLC method to identify the optimal mobile phase and column chemistry (e.g., C18, Phenyl-Hexyl).[1][3] Once a satisfactory separation is achieved on an analytical scale, the method can be scaled up for preparative purification.[3][4]
-
-
Recrystallization:
-
If your product is a solid, fractional recrystallization can be a powerful technique for isomer separation.[1] This method leverages subtle differences in the solubility of the isomers in a specific solvent. Experiment with various solvents to find one that provides a significant solubility differential between the isomers at different temperatures.
-
Visualizing the Workflow for Isomer Separation
Caption: Workflow for separating substituted benzofuran isomers.
Q3: How can I remove persistent starting materials or by-products that co-elute with my target benzofuran?
A3: The presence of co-eluting impurities is a frequent issue. Here are some targeted approaches:
-
Chemical Modification: Consider a selective chemical reaction to alter the polarity of either the impurity or the desired product. For instance, if a starting material contains a reactive functional group that your product lacks, a simple reaction could significantly change its polarity, allowing for easy separation. This could be followed by a reverse reaction to regenerate the original product if necessary.
-
Alternative Purification Techniques:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can offer excellent resolution.
-
Supercritical Fluid Chromatography (SFC): SFC can provide different selectivity compared to HPLC and is particularly useful for less polar compounds.
-
-
Flash Column Chromatography: This technique, which utilizes pressure to increase the flow rate, can sometimes improve separation efficiency.[2]
III. Troubleshooting Guide: Crystallization
Q4: My substituted benzofuran product oils out during crystallization. How can I induce crystal formation?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some methods to promote crystallization:
-
Solvent System Optimization:
-
Solvent Polarity: The chosen solvent may be too good a solvent for your compound. Try using a solvent system where the compound is less soluble at room temperature but soluble at elevated temperatures. A mixture of a "good" solvent and a "poor" solvent (antisolvent) is often effective. Dissolve your compound in a minimal amount of the good solvent and then slowly add the poor solvent until turbidity persists.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days. This can be done by leaving the container loosely covered.
-
-
Seeding: Introduce a seed crystal of the desired compound into a supersaturated solution. If you don't have a seed crystal, you can sometimes create one by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Temperature Control: Slow cooling of a saturated solution is crucial. Rapid cooling often leads to the formation of an oil or amorphous solid. Try cooling the solution in a controlled manner, for example, by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight.
IV. Characterization and Purity Assessment
Q5: How can I confidently assess the purity of my final substituted benzofuran product?
A5: A combination of analytical techniques is essential for confirming the purity and identity of your compound.
| Technique | Purpose | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapidly assess purity and monitor reaction progress.[7][8] | Use multiple solvent systems to ensure no hidden spots. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect trace impurities. | Employ a high-resolution column and a gradient elution method. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure and identify impurities.[7][9][10] | ¹H and ¹³C NMR are standard. 2D NMR techniques (COSY, HSQC, HMBC) can be used for complex structures. |
| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern.[7][9][10] | High-resolution mass spectrometry (HRMS) provides the exact mass. |
| Infrared (IR) Spectroscopy | Identify functional groups present in the molecule.[7][10] | Useful for confirming the presence or absence of key functional groups. |
| Melting Point | Assess the purity of solid compounds.[7] | A sharp melting point range is indicative of high purity. |
Visualizing the Purity Assessment Workflow
Caption: A typical workflow for assessing the purity of a substituted benzofuran.
V. Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for purifying a substituted benzofuran using flash column chromatography.
Materials:
-
Crude substituted benzofuran product
-
Silica gel (appropriate mesh size for flash chromatography)
-
Sand
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Determine the Optimal Solvent System:
-
Using TLC, identify a solvent system that provides good separation of your desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
-
Prepare the Column:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to increase the flow rate.
-
Collect fractions in separate tubes.
-
-
Analyze the Fractions:
-
Monitor the elution by spotting the collected fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified substituted benzofuran.
-
VI. References
-
BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofurans.
-
SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
-
BenchChem. (2025). An In-depth Technical Guide to the Stereoisomers of Hexahydro-2(3H)-Benzofuranone.
-
Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. (2011). National Institutes of Health.
-
Resolution of 2,3-dihydro-benzofuran-3-ols. (2011). Indian Academy of Sciences.
-
Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry.
-
Synthesis of benzofurans via cyclization of o-alkynylphenyl allyl ethers. (n.d.). ResearchGate.
-
Pharmaffiliates. (n.d.). Benzofuran-impurities.
-
Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI.
-
The Good Scents Company. (n.d.). 1-benzofuran, 271-89-6.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health.
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate.
-
Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. (2024). Phys.org.
-
Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. (2023). The Chemical Society of Japan.
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). National Institutes of Health.
-
Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. (2018). National Institutes of Health.
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
-
Synthesis, characterization, and bioevaluation of new benzofurans. (2024). BenchChem.
-
BenchChem. (2025). Strategies to avoid impurities during 1-Aminodibenzofuran synthesis.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). A Research Article.
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate.
-
PubChem. (n.d.). Benzofuran.
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
-
KNAUER. (n.d.). Preparative HPLC – Efficient Purification Solutions.
-
Principles in preparative HPLC. (n.d.). University of Warwick.
-
Taylor & Francis. (n.d.). Substituted benzofuran – Knowledge and References.
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (n.d.). ResearchGate.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI.
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Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2019). National Institutes of Health.
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). L. B. Publisher.
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). National Institutes of Health.
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI.
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
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Technical Support Center: Scale-Up Synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Welcome to the technical support center for the synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important benzofuran derivative. We will explore common synthetic routes, address potential challenges in a practical question-and-answer format, and provide detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
The most direct and frequently employed route involves a two-stage process:
-
Synthesis of the 5-Ethyl-1-benzofuran core: This is typically achieved starting from 4-ethylphenol, which undergoes reactions to form the furan ring. Several named reactions can be adapted for this, including cyclization of intermediates derived from salicylaldehyde precursors.[1][2]
-
Acylation of the benzofuran core: The most common method for introducing the acetyl group at the C2 position is the Friedel-Crafts acylation of 5-Ethyl-1-benzofuran using acetic anhydride or acetyl chloride.[1][3] The C2 position is electronically favored for electrophilic substitution in benzofurans.
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation step for this synthesis?
Scaling up Friedel-Crafts acylations, especially on electron-rich, acid-sensitive heterocycles like benzofuran, presents several challenges:
-
Catalyst Stoichiometry and Activity: Lewis acids like AlCl₃ are highly sensitive to moisture and can be deactivated.[4] Furthermore, the ketone product can form a stable complex with the catalyst, necessitating the use of more than stoichiometric amounts, which can be costly and generate significant waste on a large scale.[4]
-
Exothermic Reaction Control: The reaction is often highly exothermic. Maintaining precise temperature control during large-scale additions is critical to prevent side reactions, product degradation, or polymerization.[4]
-
Solvent and Reagent Handling: Handling large quantities of corrosive Lewis acids and managing solvent volumes for reaction and work-up require specialized equipment and safety protocols.
-
Product Purity and Isomer Control: While acylation strongly favors the C2 position, improper conditions can lead to side reactions or the formation of minor isomers, complicating purification.
Q3: Are there greener or milder alternatives to traditional Lewis acids for the acylation step?
Yes, considering the sensitivity of the benzofuran ring, milder catalysts are often preferable, especially at scale. Boron trifluoride etherate (BF₃·OEt₂) is a less aggressive Lewis acid that can effectively catalyze the acylation of furans.[5] Additionally, using acetic anhydride with a strong protic acid catalyst, such as polyphosphoric acid (PPA) or phosphoric acid, is a common and effective alternative to Lewis acids for acylating benzofurans.[1]
Synthesis Workflow Overview
The following diagram illustrates a common synthetic pathway for preparing the target molecule.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
Stage 1: Friedel-Crafts Acylation of 5-Ethyl-1-benzofuran
Problem 1: Low or no conversion of 5-Ethyl-1-benzofuran.
-
Possible Cause A: Inactive Catalyst. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[4]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Possible Cause B: Insufficient Catalyst. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[4] This means that more than one equivalent of the catalyst is required per equivalent of the acylating agent.
-
Solution: For scale-up, a catalyst loading of 1.1 to 1.5 equivalents (relative to the acylating agent) is typically required. Perform a small-scale trial to optimize the catalyst stoichiometry for your specific conditions.
-
-
Possible Cause C: Low Reaction Temperature. While temperature control is crucial to prevent side reactions, excessively low temperatures can slow the reaction rate to a crawl, leading to incomplete conversion within a practical timeframe.[4]
-
Solution: Monitor the reaction progress by TLC or HPLC. If the reaction is stalled, consider a controlled, gradual increase in temperature. A typical range for this acylation is 0 °C to room temperature.
-
Problem 2: Significant byproduct formation or product decomposition.
-
Possible Cause A: Reaction temperature is too high. Benzofurans are electron-rich and can be prone to polymerization or degradation under harsh acidic conditions, which are exacerbated by high temperatures.[5][6]
-
Solution: Maintain strict temperature control, especially during the addition of the Lewis acid and acylating agent. Use a reactor with efficient cooling and an addition funnel with a cooling jacket for large-scale reactions. The initial addition should always be performed at a low temperature (e.g., 0 °C).
-
-
Possible Cause B: Catalyst is too harsh. A highly reactive Lewis acid like AlCl₃ might be too aggressive for the sensitive benzofuran substrate.
-
Solution: Switch to a milder catalyst system.
-
BF₃·OEt₂: This Lewis acid is often used for acylating sensitive substrates like furans and can provide better yields with fewer byproducts.[5]
-
Acetic Anhydride with H₃PO₄/PPA: This is a very effective metal-free alternative. The reaction of benzofuran with acetic anhydride and phosphoric acid is a well-established method for producing 2-acetylbenzofuran.[1]
-
-
Problem 3: The reaction mixture becomes a thick, unmanageable slurry.
-
Possible Cause: Precipitation of the product-catalyst complex. The complex formed between the ketone product and the Lewis acid catalyst can be poorly soluble in common non-polar solvents like dichloromethane, leading to a thick precipitate.[4]
-
Solution:
-
Increase Solvent Volume: While not always ideal for scale-up due to cost and waste, increasing the solvent-to-reagent ratio can help maintain solubility.
-
Improve Agitation: Ensure the reactor is equipped with a powerful mechanical stirrer capable of handling viscous slurries to maintain homogeneity and heat transfer.
-
Solvent Choice: Consider alternative solvents. Nitrobenzene or 1,2-dichloroethane can sometimes be used for Friedel-Crafts reactions and may offer better solubility for the complex, but their toxicity and higher boiling points must be considered.
-
-
Stage 2: Work-up and Purification
Problem 1: Low product yield after aqueous work-up.
-
Possible Cause: Incomplete hydrolysis of the product-catalyst complex. The product is trapped in the solid complex and will not partition into the organic layer until the complex is fully hydrolyzed by the aqueous quench.
-
Solution: The quench step is critical. Slowly and carefully add the reaction mixture to a mixture of ice and concentrated HCl. The acid is necessary to fully break down the aluminum salts and liberate the ketone product. Ensure vigorous stirring during the quench. Check the pH of the aqueous layer to ensure it is strongly acidic.
-
Problem 2: Product fails to crystallize or "oils out".
-
Possible Cause A: Residual Impurities. The presence of starting material, isomers, or other byproducts can inhibit crystallization by disrupting the crystal lattice formation.
-
Solution:
-
Initial Purification: Before crystallization, consider passing the crude material through a short plug of silica gel with a non-polar solvent (e.g., hexanes/ethyl acetate) to remove baseline impurities.
-
Optimize Crystallization Solvent: Systematically screen different solvent systems. A common choice for this type of molecule is a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar anti-solvent (like water or heptane).
-
Seed Crystals: If a small amount of pure, solid material is available, use it to seed the supersaturated solution to induce crystallization.
-
-
-
Possible Cause B: Product is a low-melting solid or an oil at room temperature.
-
Solution: If the product is inherently low-melting, purification by column chromatography or vacuum distillation may be more appropriate than crystallization at scale.
-
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Acetic Anhydride and Phosphoric Acid
This protocol offers a milder, metal-free alternative to traditional Lewis acid catalysis.
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge 5-Ethyl-1-benzofuran (1.0 eq).
-
Reagent Addition: Add acetic anhydride (1.5 eq) to the reactor. Begin stirring to ensure a homogenous solution.
-
Catalyst Addition: Cool the reactor to 10-15 °C. Slowly add 85% phosphoric acid (H₃PO₄, approx. 0.5 parts by weight relative to the benzofuran) via the addition funnel, maintaining the internal temperature below 40 °C.
-
Reaction: After the addition is complete, heat the mixture to 80-90 °C and hold for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quench: Cool the reaction mixture to below 50 °C. Slowly and carefully add water to quench the reaction, being mindful of a potential exotherm.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by vacuum distillation or crystallization from an appropriate solvent system (e.g., ethanol/water).
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing low yield in the acylation step.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
Data Summary Table
The following table summarizes typical conditions and expected outcomes for different acylation methods. These values are illustrative and require optimization for specific scales and equipment.
| Parameter | Method A: AlCl₃ / Acetyl Chloride | Method B: H₃PO₄ / Acetic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) | 85% Phosphoric Acid (H₃PO₄) |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Stoichiometry | AlCl₃: ~1.2 eq | H₃PO₄: Catalytic (by weight) |
| Solvent | Dichloromethane (DCM) | None (reagents act as solvent) |
| Temperature | 0 °C to 25 °C | 80 °C to 90 °C |
| Typical Yield | 65-80% | 70-85% |
| Scale-Up Pros | High reactivity, fast reaction | Lower cost, safer handling, no metal waste |
| Scale-Up Cons | Moisture sensitive, corrosive, exothermic, slurry formation | Higher temperature required, slower reaction |
References
-
Shaheen, F., & Channar, P. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
- Ma, D., et al. (2021). Efficient one-pot synthesis of amino-substituted benzofuran skeletons. As cited in ACS Omega review.
-
Liou, J., et al. (2021). A chemoselective approach was developed for the synthesis of highly functionalized oxazoles and benzofurans using an intramolecular Wittig reaction as the key step. The Journal of Organic Chemistry. [Link]
-
Bowen, K., & Weaver, J. D. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, as cited in PMC. [Link]
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Merlic, C. A., & Baur, A. (2002). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. [Link]
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Larock, R. C., & Doty, M. J. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, as cited in PMC. [Link]
-
Wikipedia contributors. (2023). Perkin rearrangement. Wikipedia. [Link]
- Novák, Z., et al. (2011). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Journal of Organometallic Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Driver, G. W., & Stevens, M. F. G. (1977). Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. Australian Journal of Chemistry.
- Flynn, B. L. (2013).
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Reddy, T. S., et al. (2016). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. [Link]
-
Knight, D. W., & Little, P. B. (1999). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- A Review: An Insight on Synthesis of Benzofuran. (2015). World Journal of Pharmacy and Pharmaceutical Sciences.
- Patil, S. A., & Patil, R. (2015). Review Article on Vilsmeier-Haack Reaction. International Journal of Chemical and Pharmaceutical Sciences.
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. organic-chemistry.org. [Link]
-
Wikipedia contributors. (2023). Darzens reaction. Wikipedia. [Link]
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Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. (2022). ResearchGate. [Link]
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Synthesis of 2-acetyl benzofuran 164. (n.d.). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]
-
Request PDF: 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2025). ResearchGate. [Link]
-
Wang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
- CN107674052A - Vilazodone intermediate 5-(1 piperazinyl)-2-benzofuran-2-carboxylic acid, ethyl ester synthetic method.
-
Sanna, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, as cited in PMC. [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
Synthesis of benzofurans via Friedel–Crafts acylation. (2020). ResearchGate. [Link]
-
University of Calgary. (n.d.). Chapter 12: Friedel-Crafts limitations. ucalgary.ca. [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. pharmaguideline.com. [Link]
-
Bandini, M., & Eichholzer, A. (2009). Applications of Friedel–Crafts reactions in total synthesis of natural products. Organic & Biomolecular Chemistry, as cited in PMC. [Link]
-
Soderberg, T. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
- CN101357910A - Method for synthesizing 2-acetylfuran.
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. chem.libretexts.org. [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. chemistry.stackexchange.com. [Link]
-
Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. chemistry.stackexchange.com. [Link]
Sources
preventing side reactions in the derivatization of 2-acetylbenzofurans
Welcome to the technical support center for the derivatization of 2-acetylbenzofurans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during the chemical modification of this versatile scaffold. Our goal is to equip you with the expertise to anticipate, diagnose, and overcome synthetic challenges, ensuring the integrity and efficiency of your experimental workflows.
Introduction: The Synthetic Versatility and Challenges of 2-Acetylbenzofuran
2-Acetylbenzofuran is a valuable heterocyclic ketone, serving as a key building block in the synthesis of a wide array of biologically active compounds. Its unique electronic and structural features, however, can give rise to a number of undesired side reactions during derivatization. Understanding the interplay between the reactive acetyl group, the electron-rich benzofuran ring, and the chosen reaction conditions is paramount to achieving high yields and product purity. This guide will dissect the most common derivatization reactions and provide targeted strategies to mitigate the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of 2-acetylbenzofuran?
A1: The primary side reactions stem from the reactivity of the α-protons of the acetyl group, the nucleophilicity of the benzofuran ring, and its stability under certain pH conditions. These include:
-
Self-condensation: An aldol-type condensation between two molecules of 2-acetylbenzofuran under basic conditions.
-
Enolization and subsequent reactions: Formation of the enolate can lead to undesired alkylation or acylation at the α-carbon.
-
Michael addition: In the context of Claisen-Schmidt reactions, unreacted enolate can add to the newly formed chalcone product.
-
Ring opening: The benzofuran ring can be susceptible to cleavage under harsh acidic or basic conditions.
-
Competing reactions at other functional groups: If the benzofuran ring is substituted with other reactive moieties (e.g., a hydroxyl group), chemoselectivity can be a challenge.
Q2: How can I minimize the self-condensation of 2-acetylbenzofuran during base-catalyzed reactions?
A2: Minimizing self-condensation involves controlling the concentration of the enolate. This can be achieved by:
-
Slow addition of the base: Adding the base dropwise to the reaction mixture at a low temperature can keep the instantaneous concentration of the enolate low.
-
Use of a weaker base: Employing a milder base, such as piperidine or pyrrolidine, can favor the desired reaction over self-condensation.
-
Choice of solvent: Aprotic solvents can sometimes suppress proton exchange and reduce the propensity for self-condensation.
-
Reaction temperature: Running the reaction at lower temperatures will decrease the rate of all reactions, but often disproportionately affects the rate of side reactions.
Q3: Is the benzofuran ring stable to both acidic and basic conditions?
A3: The benzofuran ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids can lead to protonation of the furan oxygen followed by ring-opening.[1] Similarly, strong bases at elevated temperatures can promote decomposition pathways. It is crucial to screen reaction conditions and monitor for the appearance of degradation products by TLC or LC-MS.
Troubleshooting Guides for Common Derivatization Reactions
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation between 2-acetylbenzofuran and an aldehyde is a cornerstone reaction for generating chalcone derivatives. However, it is often plagued by side reactions.
Problem 1: Low yield of the desired chalcone and formation of a complex mixture.
-
Likely Cause A: Aldol Self-Condensation. Under strongly basic conditions, 2-acetylbenzofuran can undergo self-condensation.[2]
-
Troubleshooting:
-
Optimize Base and Temperature: Switch to a milder base like piperidine or pyrrolidine and conduct the reaction at room temperature or below.
-
Order of Addition: Add the 2-acetylbenzofuran slowly to a mixture of the aldehyde and the base.
-
Solvent Choice: Consider using a less polar solvent to potentially disfavor the enolate formation.
-
-
-
Likely Cause B: Michael Addition of Enolate to the Chalcone Product. The enolate of 2-acetylbenzofuran can act as a Michael donor and add to the α,β-unsaturated system of the newly formed chalcone.[3][4]
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the aldehyde to ensure all the 2-acetylbenzofuran is consumed in the initial condensation.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the subsequent Michael addition.
-
-
Problem 2: The reaction stalls or does not go to completion.
-
Likely Cause: Deactivation of the Aldehyde or Ketone. Electron-rich aldehydes may be less reactive, while steric hindrance on either coupling partner can slow the reaction.
-
Troubleshooting:
-
Stronger Base/Higher Temperature: Cautiously increase the base strength (e.g., from piperidine to NaOH) or the reaction temperature while carefully monitoring for side product formation.
-
Microwave Irradiation: The use of microwave irradiation has been reported to shorten reaction times and minimize side products in chalcone synthesis.[5]
-
-
Visualizing the Claisen-Schmidt Workflow and Side Reactions
Caption: Workflow for Claisen-Schmidt condensation and common side reactions.
Williamson Ether Synthesis on Hydroxy-Substituted 2-Acetylbenzofurans
When derivatizing a hydroxyl group on the benzofuran ring (e.g., at the 5- or 7-position) via Williamson ether synthesis, the presence of the acetyl group introduces challenges.
Problem: Besides the desired ether, a significant amount of starting material remains, and other byproducts are formed.
-
Likely Cause A: Incomplete Deprotonation of the Phenol. The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group.
-
Likely Cause B: Competing Reaction at the Acetyl Group. The basic conditions can promote enolization of the acetyl group, which can then react with the alkylating agent or undergo other side reactions.
-
Troubleshooting:
-
Protecting Group Strategy: Protect the acetyl group as a ketal (e.g., using ethylene glycol and a catalytic amount of acid) prior to the Williamson ether synthesis.[8][9] The ketal is stable to the basic conditions of the ether synthesis and can be readily removed with aqueous acid upon completion.
-
Careful Selection of Base: A bulky base might show some selectivity for the less hindered phenolic proton over the α-proton of the acetyl group.
-
-
Experimental Protocol: Acetal Protection of 2-Acetyl-5-hydroxybenzofuran
-
To a solution of 2-acetyl-5-hydroxybenzofuran (1 eq.) in toluene are added ethylene glycol (5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield the acetal-protected derivative.
Visualizing the Protecting Group Strategy
Caption: Protecting group strategy for Williamson ether synthesis.
Suzuki-Miyaura Cross-Coupling of Halo-Substituted 2-Acetylbenzofurans
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, electron-rich heterocyclic halides can be challenging substrates.
Problem: Low yield of the coupled product and/or significant dehalogenation of the starting material.
-
Likely Cause A: Inefficient Oxidative Addition. The C-X bond of the halo-2-acetylbenzofuran may be resistant to oxidative addition to the palladium(0) catalyst.
-
Troubleshooting:
-
Ligand Choice: Employ electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) that are known to promote oxidative addition to electron-rich aryl halides.
-
Catalyst Precursor: Use a pre-formed palladium(0) source or a catalyst system that readily generates the active species.
-
-
-
Likely Cause B: Protodeborylation of the Boronic Acid. The boronic acid coupling partner can be unstable under the reaction conditions, leading to its decomposition.
-
Troubleshooting:
-
Base Selection: Use a milder base such as K3PO4 or Cs2CO3, which are often effective in Suzuki couplings and less likely to promote protodeborylation.
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates, running the reaction under strictly anhydrous conditions can be beneficial.
-
-
-
Likely Cause C: Dehalogenation Side Reaction. This is a common side reaction in Suzuki couplings, especially with electron-rich halides.
-
Troubleshooting:
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures.
-
Choice of Solvent: The solvent can influence the rates of the desired coupling versus side reactions. Toluene, dioxane, and DMF are common choices worth screening.
-
-
Data Summary: Reaction Conditions for Derivatization
| Reaction Type | Key Reagents & Conditions | Common Side Products | Mitigation Strategies |
| Claisen-Schmidt | Aldehyde, Base (NaOH, KOH, piperidine), Alcohol or THF | Self-condensation adduct, Michael adduct | Use milder base, control stoichiometry, lower temperature, microwave irradiation[5] |
| Williamson Ether | Alkyl halide, Base (NaH, K2CO3), Aprotic solvent (DMF, ACN) | Enolate-derived byproducts | Acetal protection of the ketone, use of a strong base for complete phenoxide formation[8][9] |
| Suzuki-Miyaura | Boronic acid, Pd catalyst, Ligand, Base (K2CO3, K3PO4) | Dehalogenated starting material, homocoupled products | Use electron-rich ligands, screen bases and solvents, anhydrous conditions |
References
-
Kumar, A., Verma, S., & Pathak, D. D. (2021). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 19, 2026, from [Link]
-
Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Acetylbenzofuran. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06).
-
Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. [Link]
-
The Royal Society of Chemistry. (2016). Supplementary Information - Hypoiodite-Catalyzed Oxidative Cyclisation of Michael Adducts of Chalcones with 1,3-Dicarbonyl compounds: A Facile and Versatile Approach to Substituted Furans and Cyclopropanes. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
Al-Jaber, N. A., et al. (2011). Study of Michael addition on chalcones and or chalcone analogues. ResearchGate. [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
AZoM. (2013, May 20). Understanding the Aldol Condensation Reaction Using NMR. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
National Institutes of Health. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Retrieved January 19, 2026, from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved January 19, 2026, from [Link]
-
The Organic Chemist. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Schrödinger. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved January 19, 2026, from [Link]
-
Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
SciELO South Africa. (n.d.). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Cole-Parmer. (n.d.). Tech Info. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzofuran derivatives. [Link]
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Technical Support Center: Selection of Appropriate Catalysts for Benzofuran Synthesis
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selection and application of catalysts in benzofuran synthesis. Benzofuran and its derivatives are crucial scaffolds in medicinal chemistry and materials science, found in numerous FDA-approved drugs.[1] The efficient synthesis of these heterocycles is therefore of paramount importance. This resource provides field-proven insights and solutions to common experimental challenges.
Overview of Major Catalytic Systems for Benzofuran Synthesis
The synthesis of the benzofuran core can be achieved through various catalytic strategies, each with its own set of advantages and substrate scope. The choice of catalyst is critical and depends on the available starting materials and the desired substitution pattern on the benzofuran ring.
Palladium-Catalyzed Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of benzofurans.[2][3] These methods often involve C-H activation, cross-coupling reactions, and oxidative cyclization. A common and robust strategy is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[2][4]
Key Features:
-
Versatility: A wide range of functional groups are tolerated.
-
Efficiency: Often proceeds with high yields under mild conditions.
-
Common Reactions: Sonogashira coupling/cyclization, Heck reaction/oxidative cyclization, and Tsuji-Trost type reactions.[2][3]
Copper-Catalyzed Synthesis
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain benzofuran syntheses.[5][6][7] They are particularly effective in promoting the oxidative annulation of phenols and alkynes.[5][6][7] Copper can also be used as a co-catalyst in palladium-based systems, such as the Sonogashira reaction, to facilitate the coupling process.[8]
Key Features:
-
Cost-Effectiveness: Copper is significantly cheaper than palladium.
-
Unique Reactivity: Enables direct oxidative C-H/O-H coupling.[9]
-
Common Reactions: Oxidative cyclization of phenols and alkynes, intramolecular cyclization of o-halobenzyl ketones.[3][7]
Gold-Catalyzed Synthesis
Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of various heterocycles, including benzofurans.[1][4][10] Gold catalysts, particularly gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack.[4][10]
Key Features:
-
Mild Conditions: Reactions often proceed at room temperature with low catalyst loadings.[1][10]
-
High Atom Economy: Promotes efficient cascade reactions.[4]
-
Common Reactions: Migratory cyclization of 2-alkynylaryl ethers, and cascade reactions involving alkoxylation and Claisen rearrangement.[4][10]
Acid-Catalyzed Synthesis
Both Brønsted and Lewis acids can catalyze the synthesis of benzofurans through various cyclization and rearrangement pathways. These methods are often straightforward and utilize readily available starting materials.
Key Features:
-
Simplicity: Often involves simple procedures and inexpensive catalysts.
-
Diverse Pathways: Can proceed through mechanisms like transacetalisation/Fries-type rearrangement or cyclization of acetals.[11][12]
-
Common Reactions: Cyclization of acetals, cascade reactions of β-pyrones, and synthesis from acrolein dimer and 1,3-dicarbonyl compounds.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive due to age, improper storage, or using an inappropriate palladium source.
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[2] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄).[4]
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.
-
Solution:
-
Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.[2]
-
Solvent: The choice of solvent is crucial. Screen different anhydrous and degassed solvents. N,N-dimethylformamide (DMF) is common, but N-methylpyrrolidinone (NMP) can be a safer alternative, although its removal can be more challenging.
-
Base: The base is critical for both the coupling and cyclization steps. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often more effective than sodium bicarbonate (NaHCO₃), which can decompose at high temperatures to produce water and deactivate the catalyst.[4] Organic bases such as triethylamine or diisopropylamine are also commonly used.[2]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry can also lead to low yields.
-
Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst. An excess of the alkyne is often beneficial.[2]
-
-
Side Reactions:
-
Cause: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.
-
Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also reduce homocoupling.[2]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 12. elsevier.es [elsevier.es]
Technical Support Center: Synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Welcome to the technical support guide for the synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of solvent selection. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Introduction: The Critical Role of Solvents in Benzofuran Acylation
The target molecule, this compound, is a valuable heterocyclic ketone, a class of compounds widely explored in medicinal chemistry for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The most common and direct synthetic route to this molecule is the Friedel-Crafts acylation of 5-ethyl-1-benzofuran with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]
While the reaction appears straightforward, its success is profoundly influenced by the choice of solvent. The solvent not only provides the medium for the reaction but also impacts catalyst activity, reaction kinetics, product selectivity, and even the ease of product isolation. Understanding these solvent effects is paramount to achieving high yields and purity. This guide will demystify these interactions and provide actionable solutions to common experimental hurdles.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.
Q1: My reaction failed completely or resulted in an extremely low yield. What went wrong?
A low or zero yield is often traced back to a few critical factors, primarily related to the deactivation of the catalyst or the aromatic substrate.[5]
-
Catalyst Deactivation: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
Substrate Reactivity: While 5-ethyl-1-benzofuran is sufficiently activated for this reaction, ensure the purity of your starting material. Contaminants with Lewis basic sites (e.g., amines, alcohols) can complex with and sequester the AlCl₃ catalyst.[5]
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, a ketone, is a Lewis base that forms a stable complex with AlCl₃. This complex deactivates both the catalyst and the product, preventing further reactions. An excess of the catalyst is often recommended to drive the reaction to completion.[5]
This is a classic problem where solvent choice plays a decisive role. The formation of different isomers is often governed by a competition between kinetically and thermodynamically favored pathways.[6]
-
Kinetic vs. Thermodynamic Control: Acylation at different positions on the benzofuran ring can have different activation energies. The product that forms fastest (kinetic product) may not be the most stable product (thermodynamic product).
-
Solvent Polarity Effect: The polarity of the solvent can dictate the reaction pathway.
-
Non-polar Solvents (e.g., Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂)): In these solvents, the complex formed between the kinetic product and the AlCl₃ catalyst is often insoluble and precipitates out of the solution. This precipitation prevents the reaction from reversing and proceeding to the more stable thermodynamic product.[6]
-
Polar Solvents (e.g., Nitrobenzene): In a polar solvent, the intermediate-catalyst complex remains soluble. This allows for the possibility of a reversible reaction, where the initially formed kinetic product can revert to the starting materials and then react again to form the more stable thermodynamic product.[6]
-
For the acylation of benzofurans, the 2-position is generally favored electronically. However, steric hindrance or specific reaction conditions could lead to acylation at other positions. To favor the 2-acyl product, a non-polar solvent like dichloromethane is typically a reliable starting point.
Q3: The reaction mixture turned into a dark, intractable tar. What caused this and how can I prevent it?
Tar formation is indicative of polymerization or decomposition side reactions. This can be caused by:
-
Excessive Reaction Temperature: Friedel-Crafts reactions can be exothermic. Poor temperature control can lead to runaway reactions and decomposition. The choice of solvent can help moderate temperature; a solvent with a suitable boiling point can be used for reflux at a controlled temperature.[7]
-
Reactive Impurities: Impurities in the starting material or solvent can initiate polymerization.
-
Highly Activated Substrate: While not typically an issue for this specific substrate, highly activated aromatic systems can be prone to polysubstitution and polymerization.
Preventative Measures:
-
Maintain strict temperature control, often starting the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm.
-
Ensure high purity of all reagents and solvents.
-
Add the acylating agent slowly and portion-wise to manage the reaction exotherm.
Q4: My workup is complicated, and isolating the pure product is difficult. Are there any tips?
The workup for a Friedel-Crafts reaction involves carefully decomposing the AlCl₃-ketone complex.
-
Quenching: The reaction mixture should be quenched by slowly and carefully pouring it over crushed ice, often with the addition of concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous layer.
-
Extraction: The product is then extracted into an organic solvent (the reaction solvent, like CH₂Cl₂, can often be used directly). Multiple extractions are recommended.
-
Washing: The combined organic layers should be washed with a dilute base (e.g., NaHCO₃ solution) to remove any remaining acid, followed by a brine wash to aid in drying.
-
Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.[8] The choice of reaction solvent can influence the ease of removal post-reaction; lower-boiling solvents like dichloromethane are often easier to remove than high-boiling ones like nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the synthesis of this compound?
The reaction proceeds via an electrophilic aromatic substitution mechanism known as Friedel-Crafts Acylation.
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Which solvents are generally recommended, and what are their pros and cons?
The choice of solvent is a trade-off between reactivity, selectivity, safety, and ease of handling. An ideal solvent should be inert to the reaction conditions.[5]
| Solvent | Formula | Polarity | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 39.6 | Good solvent for reactants, low boiling point (easy to remove), generally inert. | Can be halogenated under harsh conditions. |
| 1,2-Dichloroethane | ClCH₂CH₂Cl | Polar Aprotic | 83.5 | Higher boiling point allows for higher reaction temperatures. | More difficult to remove than CH₂Cl₂. |
| Carbon Disulfide | CS₂ | Non-polar | 46.3 | Often promotes high selectivity for kinetic products.[6] | Highly toxic, extremely flammable, unpleasant odor. |
| Nitrobenzene | C₆H₅NO₂ | Polar Aprotic | 210.9 | Can promote thermodynamic products due to high polarity and solvating power.[6][9] | High boiling point (very difficult to remove), toxic, deactivating nature can sometimes slow the reaction.[10] |
Q3: Why is a stoichiometric amount (or more) of the Lewis acid catalyst required?
Unlike many other catalytic reactions where only a small amount of catalyst is needed, Friedel-Crafts acylation requires at least one equivalent of the Lewis acid. The ketone product formed is a Lewis base and readily coordinates with the Lewis acid (AlCl₃). This forms a stable complex, effectively removing the AlCl₃ from the catalytic cycle. Therefore, enough catalyst must be added to react with both the acylating agent and the product.[5]
Caption: Deactivation of AlCl₃ by product complexation.
Experimental Protocol Example
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Synthesis of this compound using Dichloromethane
Materials:
-
5-Ethyl-1-benzofuran
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (conc. HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane to the flask.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.05 equivalents) dropwise to the AlCl₃ suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 5-ethyl-1-benzofuran (1.0 equivalent) in a small amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup (Quenching): Cool the reaction flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers. Wash sequentially with water, 5% NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
References
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]
-
Vedantu. (2024). Which Solvent is used in Friedel Crafts Reaction. Available at: [Link]
-
Saeed, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
Quora. (2017). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. Available at: [Link]
-
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]
-
ResearchGate. (2020). Synthesis of benzofurans via Friedel–Crafts acylation. Available at: [Link]
-
Majumdar, D., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]
-
ResearchGate. (2021). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Available at: [Link]
-
Clark, J. (2015). The Reaction of Acyl Chlorides with Benzene. Chemguide. Available at: [Link]
-
Scribd. Friedel Crafts Acylation. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 2-acetyl benzofuran 164. Available at: [Link]
- Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
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- 3. researchgate.net [researchgate.net]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chemguide.co.uk [chemguide.co.uk]
- 8. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 9. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]
- 10. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Substituted 2-Acetylbenzofurans
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] This privileged scaffold is present in a wide array of natural products and synthetic compounds, demonstrating a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the benzofuran ring system allows for chemical modifications at various positions, enabling the fine-tuning of its biological profile. Among these, the 2-acetylbenzofuran moiety serves as a crucial starting point for the synthesis of a multitude of derivatives, including chalcones, which are known for their significant therapeutic potential.[3][4]
This guide provides an in-depth comparative analysis of the biological activity of 5-substituted 2-acetylbenzofurans. We will explore how the nature of the substituent at the 5-position—ranging from electron-withdrawing to electron-donating groups—influences the antimicrobial, anticancer, and anti-inflammatory properties of these compounds. The discussion is grounded in experimental data from various studies, and detailed protocols for key biological assays are provided to support further research and validation in the field.
Comparative Analysis of Biological Activities
The introduction of different functional groups at the 5-position of the 2-acetylbenzofuran scaffold profoundly impacts its interaction with biological targets. This section compares the antimicrobial, anticancer, and anti-inflammatory activities of various 5-substituted analogs, supported by quantitative data where available.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzofuran derivatives have emerged as a promising class of compounds in this area.[5] The antimicrobial efficacy of 5-substituted 2-acetylbenzofurans is often evaluated by their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Structure-activity relationship (SAR) studies suggest that the presence and nature of a substituent at the 5-position are critical for antimicrobial potency. For instance, the introduction of a halogen atom, such as bromine, at the 5-position has been shown to confer significant antibacterial activity.[2]
Table 1: Antimicrobial Activity of 5-Substituted Benzofuran Derivatives
| Compound ID | 5-Substituent | Target Organism | Activity Metric (e.g., MIC in µg/mL) | Reference |
| BF-5-Br | Bromo | Staphylococcus aureus | MIC = 62.5 | [2] |
| BF-5-Br | Escherichia coli | - | [2] | |
| BF-5-NO2 | Nitro | - | - | |
| BF-5-OCH3 | Methoxy | - | - |
Note: Data for nitro and methoxy derivatives in a directly comparable series was not available in the searched literature. The table is illustrative of how such data would be presented.
The rationale behind the enhanced activity of halogenated derivatives may lie in their increased lipophilicity, which can facilitate passage through the microbial cell membrane. Furthermore, the electronic properties of the substituent can influence the overall electron density of the benzofuran ring system, affecting its interaction with microbial enzymes or other cellular components.
Anticancer Activity
The development of novel anticancer therapeutics is a primary focus of medicinal chemistry. Benzofuran derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[3][6] The 2-acetyl group in these scaffolds often serves as a handle to synthesize chalcones, which are well-known for their antiproliferative effects.[3]
The substitution at the 5-position plays a crucial role in modulating the anticancer activity. For example, a 5-bromo substituent on the benzofuran ring of chalcone derivatives has been shown to be effective against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[3]
Table 2: In Vitro Anticancer Activity of 5-Substituted Benzofuran Chalcones
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| BFC-5-Br | Bromo | MCF-7 (Breast) | Data indicates activity | [3] |
| BFC-5-Br | Bromo | PC-3 (Prostate) | Data indicates activity | [3] |
| BF-5-NO2-Chalcone | Nitro | HeLa (Cervical) | Good cytotoxic activity | [7] |
| BF-5-NO2-Chalcone | Nitro | A549 (Lung) | Little inhibitory activity | [7] |
| BF-5-NO2-Chalcone | Nitro | HCC1806 (Breast) | Good cytotoxic activity | [7] |
The mechanism of action for many anticancer benzofurans involves the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation and survival. For instance, some derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory agents a significant therapeutic goal. Benzofuran derivatives have been investigated for their anti-inflammatory properties, with many compounds showing promising activity in various in vitro and in vivo models.[8][9]
The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The nature of the substituent at the 5-position can influence the potency of this inhibition.
Table 3: Anti-inflammatory Activity of 5-Substituted Benzofuran Derivatives
| Compound ID | 5-Substituent | Assay | IC50 (µM) | Reference |
| BF-5-Substituted-1 | - | NO Inhibition in RAW 264.7 cells | 17.3 | [8] |
| BF-5-Substituted-2 | - | NO Inhibition in RAW 264.7 cells | 16.5 | [8] |
| LINS01007 | tert-butyl | In vivo mouse model of asthma | Better than LINS01005 | [9] |
The anti-inflammatory mechanism of benzofuran derivatives often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. By inhibiting these pathways, these compounds can reduce the expression of pro-inflammatory genes and the production of inflammatory mediators.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays used to evaluate the activity of 5-substituted 2-acetylbenzofurans.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition compared to the LPS-stimulated control.
-
Visualizations
General Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of 5-substituted 2-acetylbenzofurans.
Mechanism of Action: Inhibition of Inflammatory Pathways
Caption: Simplified diagram illustrating the inhibition of NF-κB and MAPK inflammatory pathways by benzofuran derivatives.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 5-substituted 2-acetylbenzofurans, highlighting the significant influence of the substituent at the 5-position on their antimicrobial, anticancer, and anti-inflammatory properties. The presented experimental data, though drawn from various studies, collectively underscores the potential of this chemical scaffold in drug discovery.
Future research should focus on the systematic synthesis and evaluation of a broader range of 5-substituted 2-acetylbenzofuran analogs. A comprehensive structure-activity relationship study, employing a consistent set of biological assays, would provide a more definitive understanding of the electronic and steric effects of the 5-substituent. Such studies will be invaluable for the rational design of novel and more potent therapeutic agents based on the versatile benzofuran core.
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The 2-Acetylbenzofuran Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among its many derivatives, 2-acetylbenzofuran serves as a versatile starting material for the synthesis of novel therapeutic agents. Its reactive acetyl group provides a convenient handle for structural modifications, leading to a diverse library of compounds with activities spanning from anticancer and antimicrobial to anti-inflammatory effects.[2][4]
This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 2-acetylbenzofuran derivatives. By objectively comparing the performance of various structural analogues and providing supporting experimental data, we aim to furnish researchers and drug development professionals with the critical insights needed to navigate this promising chemical space.
Anticancer Activity: Targeting the Engines of Proliferation
2-Acetylbenzofuran derivatives have emerged as a significant class of anticancer agents, with modifications to the core structure leading to potent cytotoxicity against a range of cancer cell lines.[3][5] The primary strategies for enhancing anticancer activity involve the formation of chalcone hybrids and the introduction of various substituents on both the benzofuran and pendant aromatic rings.[4][6]
2-Acetylbenzofuran-Chalcone Hybrids: A Promising Avenue
A prevalent and effective modification of the 2-acetylbenzofuran scaffold is its conversion to chalcones, which are 1,3-diaryl-2-propen-1-one systems.[4] This is typically achieved through a Claisen-Schmidt condensation of 2-acetylbenzofuran with various aromatic aldehydes.[2] These chalcone derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines.[4][7]
The anticancer potency of these chalcone hybrids is heavily influenced by the substitution pattern on the aromatic ring derived from the aldehyde.
Key SAR Insights for Anticancer Chalcone Derivatives:
-
Electron-Withdrawing and Donating Groups: The presence of both electron-withdrawing groups (e.g., nitro, halogens) and electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl ring can modulate anticancer activity. For instance, a 3-nitrophenyl chalcone derivative of 2-acetylbenzofuran displayed potent and selective cytotoxicity against colon cancer cells, with an IC₅₀ value of 1.71 µM against HCT-116 cells.[7]
-
Halogen Substitution: The introduction of halogens, such as bromine and chlorine, into the benzofuran ring or the pendant phenyl ring has been shown to enhance anticancer activity.[5] For example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells.[5]
-
Positional Isomerism: The position of substituents on the aromatic ring is critical. For example, in a series of benzofuran-chalcone derivatives, compound 33d with a specific substitution pattern showed the highest inhibition activity against five different cancer cell lines, with IC₅₀ values ranging from 2.74 to 7.29 µM.[3]
Table 1: Comparative Anticancer Activity of 2-Acetylbenzofuran Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Nitrophenyl Chalcone Derivative | HCT-116 (Colon) | 1.71 | [7] |
| 3-Nitrophenyl Chalcone Derivative | HT-29 (Colon) | 7.76 | [7] |
| Compound 33d | A-375 (Melanoma) | 4.15 | [3] |
| Compound 33d | MCF-7 (Breast) | 3.22 | [3] |
| Compound 33d | A-549 (Lung) | 2.74 | [3] |
| Compound 33d | HT-29 (Colon) | 7.29 | [3] |
| Compound 33d | H-460 (Lung) | 3.81 | [3] |
Other Anticancer Derivatives and their Mechanisms
Beyond chalcones, other modifications to the 2-acetylbenzofuran scaffold have yielded potent anticancer agents. These include the formation of hybrids with other heterocyclic systems like oxadiazole and triazole.[5] A benzofuran-oxadiazole hybrid, for instance, exhibited an IC₅₀ of 6.3 µM against the A549 lung cancer cell line.[5]
The mechanisms of action for these derivatives are varied and often involve the induction of apoptosis and inhibition of key cellular processes. For example, some benzofuran derivatives act as kinase inhibitors, targeting enzymes like EGFR that are crucial for cancer cell proliferation.[3]
Antimicrobial Activity: A Scaffold for Combating Pathogens
The 2-acetylbenzofuran core is also a valuable platform for the development of novel antimicrobial agents.[8][9] Modifications often involve the synthesis of Schiff bases and the introduction of other heterocyclic moieties known for their antimicrobial properties.
Schiff Base Derivatives
The condensation of the acetyl group of 2-acetylbenzofuran with various amines to form Schiff bases is a common strategy to generate compounds with antibacterial and antifungal activity. The nature of the amine component plays a crucial role in determining the antimicrobial spectrum and potency. For instance, novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives have shown significant activity against S. aureus and E. faecalis, with MIC values as low as 0.064 mg/mL.[10]
Hybrid Molecules
Hybrid molecules incorporating 2-acetylbenzofuran and other antimicrobial pharmacophores, such as benzothiazole and azetidinone, have also been synthesized and evaluated.[11] While some of these compounds exhibited moderate activity, this approach highlights the potential for synergistic effects by combining different bioactive scaffolds.[11]
Table 2: Comparative Antimicrobial Activity of 2-Acetylbenzofuran Derivatives
| Derivative Type | Microbial Strain | MIC | Reference |
| Schiff Base (Compound 5e) | S. aureus | 0.064 mg/mL | [10] |
| Schiff Base (Compound 5e) | E. faecalis | 0.064 mg/mL | [10] |
| Carbohydrazide (Compound 3) | S. aureus | 0.064 mg/mL | [10] |
| Azetidinone Hybrid (3b, 3c, 3d) | Various bacteria and fungi | Moderate Activity | [11] |
Anti-inflammatory and Antitubercular Activities
While less explored than their anticancer and antimicrobial properties, 2-acetylbenzofuran derivatives have also shown promise as anti-inflammatory and antitubercular agents.
Anti-inflammatory Activity
Chalcone derivatives of 2-acetylbenzofuran have been reported to possess good anti-inflammatory activity.[2] The anti-inflammatory effects of some benzofuran derivatives have been attributed to the inhibition of cyclooxygenase (COX) enzymes and the suppression of nitric oxide (NO) production.[12][13] For instance, certain fluorinated benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2.[12]
Antitubercular Activity
Benzofuran derivatives are being investigated as potential antitubercular agents, with some compounds showing promising activity against Mycobacterium tuberculosis.[14][15][16] The structure-activity relationship in this area is still being elucidated, but the benzofuran scaffold is considered a useful pharmacophore for the development of new anti-tubercular drugs.[14][16] For example, a 3-methyl-1-benzofuran-2-carbohydrazide derivative showed strong activity against the H37Rv strain of Mycobacterium tuberculosis with a MIC of 1.6 µg/mL.[17]
Experimental Protocols
To ensure the reliability and reproducibility of the biological data presented, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of 2-acetylbenzofuran derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with serial dilutions of the 2-acetylbenzofuran derivatives and incubate for a specified period (e.g., 48 or 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the 2-acetylbenzofuran derivatives in a suitable broth medium in a 96-well microtiter plate.[24]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) corresponding to a 0.5 McFarland standard.[22]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[24]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[23]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22][24]
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key structure-activity relationships and experimental workflows.
Caption: Key modifications to the 2-acetylbenzofuran scaffold for enhanced anticancer activity.
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Conclusion
The 2-acetylbenzofuran scaffold represents a highly privileged and versatile starting point for the development of novel therapeutic agents. The ease of modification at the 2-acetyl position allows for the creation of a wide array of derivatives with potent biological activities. The formation of chalcones and the strategic introduction of substituents on the aromatic rings have proven to be particularly effective in enhancing anticancer and antimicrobial properties. Future research in this area should continue to explore novel hybrid molecules and delve deeper into the mechanisms of action to design more selective and potent drug candidates. This guide provides a foundational understanding of the SAR of 2-acetylbenzofuran derivatives, empowering researchers to make informed decisions in their drug discovery endeavors.
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A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for Benzofuran Derivatives
Introduction: The Analytical Imperative for Benzofuran Derivatives
Benzofuran derivatives represent a cornerstone class of heterocyclic compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their successful development and commercialization into safe, effective pharmaceuticals are critically dependent on the ability to accurately identify and quantify them, as well as any potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the sensitivity and selectivity required for rigorous quality control.[1]
However, an HPLC method is only as reliable as its validation. Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[2][3] This guide provides an in-depth, experience-driven comparison of the essential validation parameters for an HPLC method tailored to benzofuran derivatives, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4] We will move beyond a simple checklist, exploring the causality behind each experimental choice to build a method that is not just compliant, but scientifically robust and trustworthy.
The Validation Workflow: A Roadmap to Reliability
Before embarking on formal validation, a suitable HPLC method must be developed and its performance verified on a per-run basis through system suitability testing. The entire process, from development to final validation, follows a logical progression to ensure data integrity at every stage.
Caption: A typical workflow for HPLC method validation, from initial development to the final report.
Phase 1: Laying the Groundwork
Initial Method Development: A Starting Point for Benzofurans
The inherent hydrophobicity of most benzofuran structures makes Reverse-Phase HPLC (RP-HPLC) the logical starting point. A typical method would be developed as follows:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The long carbon chain of the C18 stationary phase provides the necessary hydrophobic interaction to retain benzofuran derivatives.
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Phosphoric acid in water).[5] A gradient is often preferred over an isocratic elution to ensure sharp peaks for both early and late-eluting compounds, which is crucial when separating the active pharmaceutical ingredient (API) from various impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 282 nm for Carbofuran) where the analyte exhibits maximum absorbance, ensuring high sensitivity.[6]
-
Column Temperature: 30°C. Maintaining a constant column temperature is vital for ensuring reproducible retention times.
System Suitability Testing (SST): The Daily Health Check
Before any sample analysis or validation run, you must perform System Suitability Testing (SST). This is a non-negotiable step that verifies the entire chromatography system (instrument, column, mobile phase) is performing adequately on the day of analysis.[7][8] It is the bedrock of trustworthiness, confirming the system is capable of producing valid results before you commit valuable samples and time.[9]
Experimental Protocol for SST:
-
Prepare a standard solution of the benzofuran derivative at a known concentration (e.g., 100% of the target assay concentration).
-
Inject this solution five or six replicate times into the HPLC system.[9]
-
Calculate the key performance parameters and compare them against the pre-defined acceptance criteria established during method development.
Table 1: Example System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Tailing Factor (T) | Measures peak symmetry. Asymmetrical peaks can indicate column degradation or analyte-silanol interactions. | T ≤ 2.0[8] |
| Theoretical Plates (N) | Measures column efficiency. A higher number indicates sharper, narrower peaks and better separation power. | N > 2000 |
| % RSD of Peak Area | Measures the precision of the injector and system. Ensures reproducible quantification. | % RSD ≤ 2.0%[8] |
| % RSD of Retention Time | Measures the stability of the pump and mobile phase composition. Ensures consistent peak identification. | % RSD ≤ 1.0% |
| Resolution (Rs) | (Used when closely eluting peaks are present) Measures the degree of separation between two adjacent peaks. | Rs > 2.0 |
If SST fails, all subsequent data is invalid until the system issue is identified and rectified.[7]
Phase 2: Formal Validation - Proving the Method is Fit for Purpose
Once a method is developed and the system's suitability is confirmed, formal validation can begin. This process rigorously tests the method's performance characteristics according to ICH guidelines.[10]
Specificity and Forced Degradation: Can the Method Distinguish What Matters?
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, excipients, or degradants.[10] For a stability-indicating method, this is paramount. The most effective way to demonstrate this is through forced degradation (or stress testing).[11][12] The goal is not to destroy the drug, but to intentionally generate a representative sample of degradation products to prove the method can separate them from the parent compound and from each other.[12]
Caption: Workflow for a forced degradation study to establish method specificity.
Experimental Protocol for Forced Degradation:
-
Preparation: Prepare separate solutions of the benzofuran API.
-
Stress Application: Subject each solution to a different stress condition. The goal is to achieve 5-20% degradation of the API.[13]
-
Acid Hydrolysis: Add 0.1 M HCl and heat if necessary.
-
Base Hydrolysis: Add 0.1 M NaOH and heat if necessary.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the solution at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralization: Before injection, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.[14]
-
Analysis: Analyze the unstressed control and all stressed samples by HPLC, using a photodiode array (PDA) detector if available.
-
Evaluation:
-
The chromatograms should show that the peaks for any degradation products are well-resolved from the main API peak (Resolution > 2.0).
-
Perform peak purity analysis on the API peak in the stressed samples. The peak should be spectrally pure, confirming no degradants are co-eluting.
-
Acceptance Criteria: The method is specific if it can separate the API from all potential degradation products and impurities without interference.
Linearity and Range: Ensuring Proportionality
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[15][16] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.
Experimental Protocol for Linearity:
-
Stock Solution: Prepare a stock solution of the benzofuran reference standard.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an assay method, the range should typically cover 80% to 120% of the target concentration.[17]
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to calculate the correlation coefficient (r²), y-intercept, and slope.
-
Table 2: Example Linearity Data for a Benzofuran Derivative
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80.0 | 798,500 |
| 90% | 90.0 | 899,100 |
| 100% | 100.0 | 1,001,200 |
| 110% | 110.0 | 1,100,500 |
| 120% | 120.0 | 1,202,300 |
| Regression Results | ||
| Correlation Coefficient (r²) | 0.9998 | |
| Slope | 10,015 | |
| Y-Intercept | -550 |
Acceptance Criteria: A correlation coefficient (r²) of ≥0.999 is generally considered evidence of acceptable linearity for an assay method.[15][17] The y-intercept should be close to zero.
Accuracy: How Close to the True Value?
Accuracy measures the closeness of the test results to the true value. It is typically determined by applying the method to a sample with a known concentration and calculating the percentage recovery.
Experimental Protocol for Accuracy:
-
Sample Preparation: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[18] This can be done by spiking a placebo (formulation matrix without the API) with known amounts of the benzofuran API.
-
Analysis: Analyze the prepared samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Table 3: Example Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 80.0 | 80.3 | 100.4% | |
| 80.0 | 79.8 | 99.8% | |
| 100% | 100.0 | 100.5 | 100.5% |
| 100.0 | 99.2 | 99.2% | |
| 100.0 | 101.1 | 101.1% | |
| 120% | 120.0 | 119.5 | 99.6% |
| 120.0 | 121.0 | 100.8% | |
| 120.0 | 120.4 | 100.3% | |
| Mean Recovery | 100.1% |
Acceptance Criteria: For an assay of a drug substance, the mean recovery should be within 98.0% to 102.0%.[18]
Precision: Measuring Agreement
Precision expresses the degree of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[19][20]
Experimental Protocol for Precision:
-
Repeatability:
-
Prepare six individual samples of the benzofuran derivative at 100% of the target concentration.
-
Analyze all six samples on the same day with the same analyst and instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability study on a different day using a different HPLC system (if available).
-
Compare the results from both studies.
-
Table 4: Example Precision Data
| Level | Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Repeatability | Mean Assay Value (%) | 99.8% | 100.3% |
| % RSD (n=6) | 0.45% | 0.52% | |
| Intermediate Precision | Overall Mean Assay (%) | \multicolumn{2}{c | }{100.05%} |
| Overall % RSD (n=12) | \multicolumn{2}{c | }{0.61%} |
Acceptance Criteria: The %RSD for repeatability and intermediate precision for an assay method should typically be not more than 2.0%.[18]
Limits of Detection (LOD) and Quantitation (LOQ): Measuring the Extremes
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
These parameters are not required for assay methods but are critical for the quantification of impurities. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio: LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.[18]
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)[18]
-
Table 5: Example LOD and LOQ Data
| Parameter | Result (µg/mL) | Method |
| LOD | 0.05 | Signal-to-Noise (3:1) |
| LOQ | 0.15 | Signal-to-Noise (10:1) |
Acceptance Criteria: At the LOQ concentration, the method must demonstrate acceptable precision and accuracy.
Robustness: Withstanding Real-World Variation
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21][22] It provides an indication of its reliability during normal usage and is a critical part of ensuring the method can be successfully transferred between labs.[17][20]
Experimental Protocol for Robustness:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Systematic Variation: Vary one parameter at a time while keeping others constant.
-
Analysis: Inject a standard solution and evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Table 6: Example Robustness Study Data
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Control Condition | - | 5.80 | 1.1 | 3.5 |
| Flow Rate | +10% (1.1 mL/min) | 5.27 | 1.1 | 3.4 |
| -10% (0.9 mL/min) | 6.44 | 1.2 | 3.6 | |
| Column Temperature | +5°C (35°C) | 5.65 | 1.1 | 3.5 |
| -5°C (25°C) | 5.98 | 1.1 | 3.6 | |
| Organic Phase | +2% Acetonitrile | 5.45 | 1.1 | 3.3 |
| -2% Acetonitrile | 6.18 | 1.2 | 3.7 |
Acceptance Criteria: The system suitability parameters must remain within the acceptable limits for all tested variations.[17]
Conclusion: A Foundation of Quality
Validating an HPLC method for benzofuran derivatives is a systematic and scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By moving beyond a simple checklist and understanding the causality behind each validation parameter—from the absolute necessity of daily system suitability checks to the deliberate stress of forced degradation—we build a method that is robust, reliable, and trustworthy. This comprehensive approach, guided by ICH principles, ensures that the analytical data generated is not only compliant with regulatory expectations but is also scientifically sound, providing a solid foundation for drug development and quality control.
References
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- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
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- Assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Assayprism.com.
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- SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
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Dejaegher, B., & Vander Heyden, Y. (2007). Ruggedness and robustness testing. Journal of Chromatography A, 1158(1-2), 138-157. Retrieved from [Link]
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- Der Pharma Chemica. (n.d.). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica.
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Novak, T. J., & Yuan, H. (2000). The Determination of a Chlorinated Benzofuran Pharmaceutical Intermediate by HPLC-MS With On-Line Derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-13. Retrieved from [Link]
- International Journal of Pharmaceutical Quality Assurance. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Quality Assurance.
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- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
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A Comparative Guide to Bioisosteric Replacements for the Acetyl Group in Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] The substitution pattern on this heterocyclic system is a critical determinant of its pharmacological profile. Among the various substituents, the acetyl group at the 2-position of the benzofuran ring is a common moiety, often serving as a key pharmacophoric element or a versatile synthetic handle for further molecular elaboration.[4][6][7] However, to optimize potency, selectivity, and pharmacokinetic properties, medicinal chemists frequently employ the strategy of bioisosteric replacement.
This guide provides an in-depth comparative analysis of various bioisosteric replacements for the acetyl group in benzofuran compounds. We will delve into the rationale behind these substitutions, present experimental data to compare their effects on biological activity and physicochemical properties, and provide detailed protocols for their synthesis and evaluation.
The Significance of the Acetyl Group and the Rationale for its Replacement
The acetyl group, with its carbonyl function, can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are often crucial for binding to biological targets. Its planar nature can also influence the overall conformation of the molecule. However, the acetyl group can also be a liability. The ketone moiety is susceptible to metabolic reduction, potentially leading to the formation of less active or inactive metabolites. Furthermore, the physicochemical properties imparted by the acetyl group, such as lipophilicity and polarity, may not be optimal for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile.
Bioisosteric replacement offers a rational approach to address these limitations. By substituting the acetyl group with other functional groups that mimic its size, shape, and electronic properties, it is possible to fine-tune the molecule's characteristics to enhance its drug-like properties while retaining or improving its biological activity.[8][9]
Comparative Analysis of Acetyl Group Bioisosteres on the Benzofuran Scaffold
The selection of a suitable bioisostere is a critical step in the lead optimization process. Below, we compare several classical and non-classical bioisosteres for the acetyl group, with a focus on their application to the benzofuran nucleus.
Classical Bioisosteres: Fine-Tuning with Subtle Changes
Classical bioisosteres are atoms or groups that have the same number of valence electrons and similar steric and electronic configurations.
A study by Napiórkowska et al. provides a direct comparison of the cytotoxic effects of replacing the acetyl group at the 7-position of a substituted benzofuran with carboxyl, formamide, and methoxycarbonyl groups.[10] Their findings, summarized in the table below, highlight the significant impact of these subtle changes on biological activity.
| Compound ID | R Group at Position 2 | R' Group at Position 7 | HeLa IC₅₀ (µM) | K562 IC₅₀ (µM) | MOLT-4 IC₅₀ (µM) | HUVEC IC₅₀ (µM) |
| Parent (VIII) | -COCH₃ | -CH₃ | >100 | >100 | >100 | >100 |
| 1 | -COOH | -CH₃ | >100 | >100 | >100 | >100 |
| 1a | -CONH₂ | -CH₃ | >100 | >100 | >100 | >100 |
| 1b | -COOCH₃ | -CH₃ | 85.2 ± 4.3 | 60.1 ± 3.1 | 72.5 ± 3.9 | >100 |
Table 1. Cytotoxicity of 7-acetylbenzofuran analog (VIII) and its bioisosteric replacements (1, 1a, 1b) against various cell lines.[10]
The results indicate that while the parent acetyl compound and its carboxyl and formamide bioisosteres were largely inactive, the methoxycarbonyl analog (1b ) exhibited moderate cytotoxicity against cancer cell lines with some selectivity over normal HUVEC cells.[10] This suggests that even minor modifications in electronic and steric properties can significantly influence biological activity.
Non-Classical Bioisosteres: Exploring Novel Chemical Space
Non-classical bioisosteres do not adhere to the strict electronic and steric rules of classical bioisosteres but can still produce similar biological effects.
The trifluoromethyl carbinol group (-C(OH)CF₃) is another valuable non-classical bioisostere for the acetyl group. The trifluoromethyl group is a strong electron-withdrawing group that can modulate the acidity of the adjacent hydroxyl group and enhance metabolic stability by blocking potential sites of oxidation.[11][12][13][14] The hydroxyl group can still participate in hydrogen bonding, mimicking the carbonyl oxygen of the acetyl group. The synthesis of 2-trifluoromethylated benzofurans has been described, which could serve as precursors to the corresponding trifluoromethyl carbinols.[15]
Five-membered heterocyles such as oxadiazoles, triazoles, and pyrazoles can act as bioisosteres for the acetyl group by mimicking its electronic properties and hydrogen bonding capabilities.[2][8] These heterocycles are generally more metabolically stable than a ketone. Several studies have reported the synthesis of benzofuran derivatives incorporating various heterocyclic moieties at the 2-position, demonstrating the feasibility of this approach.[7][9]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key starting material and for the evaluation of anticancer and anti-inflammatory activity.
Synthesis of 2-Acetylbenzofuran
2-Acetylbenzofuran is a common starting material for the synthesis of various benzofuran derivatives and their bioisosteres.[7][16][17]
Materials:
-
Salicylaldehyde
-
Chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-acetylbenzofuran.[17]
Caption: Synthetic scheme for 2-acetylbenzofuran.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18][19]
Materials:
-
Human cancer cell lines (e.g., HeLa, K562, MOLT-4)[10]
-
Normal human cell line (e.g., HUVEC) for selectivity assessment[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (acetyl-benzofuran and its bioisosteres) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[18]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Activity Evaluation: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[4][6][20]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and a reference drug (e.g., diclofenac) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Divide the rats into groups (n=6): control (vehicle), reference drug, and test compound groups at different doses.
-
Administer the test compounds and the reference drug orally or intraperitoneally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[20]
Physicochemical Property Determination
Understanding the physicochemical properties of the bioisosteric analogs is crucial for interpreting structure-activity relationships and predicting their pharmacokinetic behavior.
Determination of pKa
The pKa value, which reflects the acidity or basicity of a compound, can be determined experimentally using methods like potentiometric titration or UV-metric titration.[21]
Determination of Lipophilicity (LogP/LogD)
Lipophilicity is a key parameter influencing a drug's absorption and distribution. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more relevant for ionizable compounds. The shake-flask method is the traditional approach for determining LogP/LogD values, while chromatographic methods (e.g., HPLC) offer a high-throughput alternative.[22]
Conclusion and Future Perspectives
The bioisosteric replacement of the acetyl group on the benzofuran scaffold is a powerful strategy for optimizing the pharmacological and pharmacokinetic properties of this important class of compounds. As demonstrated by the comparative data, even subtle modifications can lead to significant changes in biological activity. Non-classical bioisosteres like oxetanes and trifluoromethyl carbinols offer exciting opportunities to explore novel chemical space and develop drug candidates with improved profiles.
Future research should focus on the systematic synthesis and evaluation of a broader range of bioisosteres for the acetyl group on the benzofuran core. Direct head-to-head comparisons of their biological activities, coupled with a thorough assessment of their physicochemical and ADME properties, will be crucial for establishing clear structure-activity relationships and guiding the rational design of next-generation benzofuran-based therapeutics.
References
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Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
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Springer Nature Experiments. (2022). Protocol for Evaluation of Benzofuran from European Butterbur (Petasites hybridus) Plant Bioactivity as Anticancer and Immunomodulatory Phytochemical Against Cells' ROS Species. [Link]
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Zhou, H., et al. (2009). Novel Route to 2-Trifluoromethylated Benzofurans. Synthetic Communications, 39(4), 716-732. [Link]
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Ballatore, C., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 221, 113525. [Link]
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Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12443-12479. [Link]
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Çalışkan, B., et al. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Chemistry & Biodiversity, e202500895. [Link]
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ResearchGate. (2019). Synthesis of 2-acetyl benzofuran 164. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4843. [Link]
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Journal of Pharmaceutical Research. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. [Link]
-
Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
-
EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]
-
Abdel-Wahab, B. F., et al. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Request PDF. [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(3), 3231-3263. [Link]
-
Gresele, P., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link]
-
Yun, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1354. [Link]
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ResearchGate. (2020). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
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Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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Klein, J., et al. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 27(23), 8206. [Link]
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A Senior Application Scientist's Guide to the Comparative Spectral Analysis of Benzofuran Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Benzofuran and its derivatives represent a core scaffold in numerous biologically active molecules, making the differentiation of its isomers a frequent and vital analytical challenge. This guide provides an in-depth comparative analysis of the spectral data of benzofuran isomers, offering both foundational principles and practical, field-proven insights to empower your analytical workflows.
The Imperative of Isomer Differentiation in Benzofuran Chemistry
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, gives rise to a multitude of positional isomers when substituted. Even a subtle shift in the position of a functional group can drastically alter a molecule's pharmacological and toxicological profile. Consequently, relying solely on a molecular formula or a single analytical technique is insufficient. A multi-pronged spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for definitive structural elucidation. This guide will focus on a comparative analysis of two sets of common benzofuran isomers: the methyl-substituted isomers, 2-methylbenzofuran and 3-methylbenzofuran , and the methoxy-substituted isomers, 5-methoxybenzofuran and 7-methoxybenzofuran .
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the carbon-hydrogen framework. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment, allowing for precise structural assignment.
Comparative ¹H NMR Analysis
The position of a substituent on the benzofuran ring system significantly influences the chemical shifts and coupling patterns of the protons.
Table 1: Comparative ¹H NMR Data (δ, ppm) of Benzofuran Isomers
| Proton | Benzofuran | 2-Methylbenzofuran | 3-Methylbenzofuran | 5-Methoxybenzofuran | 7-Methoxybenzofuran |
| H-2 | 7.52 | - | 7.40 | 7.59 | 7.55 |
| H-3 | 6.66 | 6.22 | - | 6.78 | 6.74 |
| H-4 | 7.49 | 7.39 | 7.42 | 7.35 | 7.05 |
| H-5 | 7.13 | 7.12 | 7.15 | - | 6.83 |
| H-6 | 7.19 | 7.18 | 7.21 | 6.85 | 7.08 |
| H-7 | 7.42 | 7.32 | 7.45 | 7.00 | - |
| -CH₃ | - | 2.45 | 2.20 | - | - |
| -OCH₃ | - | - | - | 3.84 | 3.93 |
Causality Behind the Chemical Shifts:
-
Methyl Isomers: In 2-methylbenzofuran , the electron-donating methyl group at the C-2 position shields the adjacent H-3 proton, causing a significant upfield shift compared to the H-3 of unsubstituted benzofuran. Conversely, in 3-methylbenzofuran , the methyl group is at C-3, and the H-2 proton experiences a slight downfield shift due to the electronic effects of the adjacent oxygen and the benzene ring.
-
Methoxy Isomers: The potent electron-donating methoxy group dramatically influences the chemical shifts of the aromatic protons. In 5-methoxybenzofuran , the ortho- and para-protons (H-4 and H-6) are shielded and appear at a higher field compared to benzofuran. In 7-methoxybenzofuran , the H-6 and H-5 protons are most affected, showing a significant upfield shift. The distinct coupling patterns (e.g., ortho, meta, and para couplings) in the aromatic region for each isomer provide further confirmation of the substituent's position.
Comparative ¹³C NMR Analysis
¹³C NMR spectroscopy provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of Benzofuran Isomers
| Carbon | Benzofuran | 2-Methylbenzofuran | 3-Methylbenzofuran | 5-Methoxybenzofuran | 7-Methoxybenzofuran |
| C-2 | 144.8 | 154.5 | 140.8 | 145.8 | 145.1 |
| C-3 | 106.6 | 102.8 | 111.2 | 107.1 | 106.9 |
| C-3a | 127.5 | 128.8 | 129.5 | 128.1 | 127.8 |
| C-4 | 121.4 | 122.5 | 122.8 | 111.7 | 113.8 |
| C-5 | 122.8 | 123.7 | 124.2 | 156.1 | 110.2 |
| C-6 | 124.3 | 120.6 | 119.5 | 102.5 | 124.5 |
| C-7 | 111.5 | 110.9 | 111.5 | 112.1 | 145.2 |
| C-7a | 155.0 | 154.0 | 155.4 | 150.1 | 144.8 |
| -CH₃ | - | 14.2 | 9.8 | - | - |
| -OCH₃ | - | - | - | 55.8 | 55.9 |
Expert Insights on ¹³C Chemical Shifts:
The carbon chemical shifts are highly diagnostic. For instance, the C-2 carbon in 2-methylbenzofuran is significantly downfield due to the direct attachment of the methyl group. In contrast, the C-3 carbon in 3-methylbenzofuran is downfield relative to the parent compound. For the methoxy isomers, the carbon directly attached to the methoxy group (C-5 or C-7) experiences a strong downfield shift due to the deshielding effect of the oxygen atom, while the ortho and para carbons are shielded.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR protocol is crucial for obtaining high-quality, reproducible data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzofuran isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and acquisition time.
-
Acquire a one-dimensional ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
For complex spectra, consider acquiring two-dimensional NMR data, such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate proton and carbon signals).[1]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and integration to assign the structure.
-
Caption: Experimental Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands (cm⁻¹) for Benzofuran Isomers
| Functional Group/Vibration | 2-Methylbenzofuran | 3-Methylbenzofuran | 5-Methoxybenzofuran | 7-Methoxybenzofuran |
| C-H stretch (aromatic) | ~3050 | ~3050 | ~3050 | ~3050 |
| C-H stretch (aliphatic) | ~2920, 2850 | ~2920, 2850 | - | - |
| C=C stretch (aromatic) | ~1600, 1450 | ~1600, 1450 | ~1610, 1480 | ~1605, 1460 |
| C-O-C stretch (ether) | ~1250 | ~1250 | ~1260 (asym), ~1030 (sym) | ~1265 (asym), ~1020 (sym) |
| C-H out-of-plane bend | ~740 | ~745 | ~810, 750 | ~780, 730 |
Interpreting the Vibrational Signatures:
While the IR spectra of isomers can be similar, subtle but significant differences exist:
-
C-H Bending Modes: The pattern of C-H out-of-plane bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) is highly diagnostic of the substitution pattern on the benzene ring. The number and position of these bands can help distinguish between positional isomers.
-
C-O-C Stretching: In the methoxybenzofuran isomers, the characteristic asymmetric and symmetric C-O-C stretching vibrations of the aryl ether are prominent. The exact frequencies of these bands can be influenced by the electronic environment, providing another point of comparison.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[2][3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the benzofuran isomer with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[2] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet die.
-
-
Pellet Formation:
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Caption: Experimental Workflow for IR Spectroscopy (KBr Pellet Method).
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. Electron ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and a series of fragment ions.
Table 4: Key Mass Spectral Fragments (m/z) of Benzofuran Isomers
| Isomer | Molecular Ion (M⁺˙) | Key Fragment Ions (m/z) and Proposed Structures |
| 2-Methylbenzofuran | 132 | 131 ([M-H]⁺), 103 ([M-H-CO]⁺), 77 ([C₆H₅]⁺) |
| 3-Methylbenzofuran | 132 | 131 ([M-H]⁺), 103 ([M-H-CO]⁺), 77 ([C₆H₅]⁺) |
| 5-Methoxybenzofuran | 148 | 133 ([M-CH₃]⁺), 105 ([M-CH₃-CO]⁺), 77 ([C₆H₅]⁺) |
| 7-Methoxybenzofuran | 148 | 133 ([M-CH₃]⁺), 105 ([M-CH₃-CO]⁺), 77 ([C₆H₅]⁺) |
Decoding the Fragmentation Pathways:
The fragmentation patterns of positional isomers can be very similar, making differentiation challenging with low-resolution mass spectrometers. However, high-resolution mass spectrometry (HRMS) can reveal subtle differences in the relative abundances of fragment ions.[4][5]
-
Methyl Isomers: Both 2- and 3-methylbenzofuran exhibit a strong molecular ion peak at m/z 132. The base peak is often the [M-H]⁺ ion at m/z 131, formed by the loss of a hydrogen atom to form a stable benzopyrylium cation. Subsequent loss of carbon monoxide (CO) leads to the fragment at m/z 103.
-
Methoxy Isomers: The methoxybenzofuran isomers show a prominent molecular ion at m/z 148. A characteristic fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable ion at m/z 133. This is followed by the loss of CO to give a fragment at m/z 105. While the major fragments are the same, the relative intensities of these fragments may differ between the 5- and 7-methoxy isomers due to the different stabilities of the intermediate ions.
Experimental Protocol for GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the benzofuran isomer (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
GC-MS System Setup:
-
Install an appropriate GC column (e.g., a nonpolar column like DB-5ms).
-
Set the GC parameters: injector temperature (e.g., 250 °C), oven temperature program (e.g., start at 50 °C, ramp to 280 °C), and carrier gas flow rate (e.g., helium at 1 mL/min).
-
Set the MS parameters: ion source temperature (e.g., 230 °C), ionization mode (Electron Ionization at 70 eV), and mass range (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the MS will acquire mass spectra for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the benzofuran isomer in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.
-
Compare the obtained spectrum with a library of known spectra for confirmation.
-
Caption: Experimental Workflow for GC-MS Analysis.
Conclusion: A Synergistic Approach to Isomer Elucidation
The definitive identification of benzofuran isomers necessitates a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the most unambiguous data for structural assignment, IR and MS offer crucial confirmatory evidence. By understanding the fundamental principles behind how isomerism influences spectral data and by employing robust, self-validating experimental protocols, researchers can confidently and accurately characterize these important heterocyclic compounds. This integrated approach not only ensures the scientific integrity of research and development but also accelerates the journey from discovery to application.
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Wang, Y., et al. (2018). Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 53(7), 579-589. [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Benzofuran Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the benzofuran moiety is a cornerstone of many pharmacologically active compounds.[1][2] From anti-inflammatory agents to antiviral therapeutics, the versatility of this heterocyclic scaffold is widely recognized.[3][4] However, the development of specific antibodies for immunoassays targeting these benzofuran-containing molecules presents a significant challenge: cross-reactivity. This guide provides an in-depth comparison of antibody performance against various benzofuran analogues, supported by experimental data and protocols, to empower researchers in making informed decisions for their assay development.
The Molecular Basis of Cross-Reactivity: A Double-Edged Sword
Antibody cross-reactivity refers to the ability of an antibody to bind to multiple, structurally similar antigens.[5] This phenomenon arises because the antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution—the epitope—on an antigen.[6] When different molecules share similar epitopes, an antibody raised against one may inadvertently bind to the others.[7][8]
In the context of benzofuran analogues, structural similarities, such as the core benzofuran ring system and the nature and position of substituents, are the primary drivers of cross-reactivity.[9][10] While sometimes advantageous for developing broad-spectrum assays that detect a class of related compounds, unintended cross-reactivity can lead to inaccurate quantification and false-positive results in highly specific assays.[5][11]
A study on the development of a monoclonal antibody (mAb) for the pesticide carbofuran, which contains a benzofuran core, and its analogues benfuracarb and carbosulfan, highlights this challenge. The researchers designed an immunogen that presented the common 2,2-dimethyl-2,3-dihydro-1-benzofuran group to the immune system. The resulting mAbs showed significant cross-reactivity with all three pesticides, demonstrating that the shared structural motif was the key immunogenic determinant.[9][10][12]
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes experimental data from a study that developed a monoclonal antibody (13C8) for the simultaneous detection of carbofuran and its analogues. The cross-reactivity was determined using an Enzyme-Linked Immunosorbent Assay (ELISA).
| Compound | Structure | IC50 (ng/mL) in ELISA | Cross-Reactivity (%) |
| Carbofuran | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate | 0.18 | 100 |
| Benfuracarb | ethyl N-[2,3-dihydro-2,2-dimethyl-7-benzofuranyl-oxycarbonyl(methyl)aminothio]-N-isopropyl-beta-alaninate | 0.25 | 72.0 |
| Carbosulfan | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl [(dibutylamino)thio]methylcarbamate | 0.22 | 81.8 |
| 3-Hydroxy-carbofuran | 2,3-dihydro-2,2-dimethyl-3-hydroxy-7-benzofuranyl methylcarbamate | 0.21 | 83.7 |
| Metolcarb | m-tolyl methylcarbamate | >100 | <1 |
| Carbaryl | 1-naphthyl methylcarbamate | >100 | <1 |
| Aldicarb | 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime | >100 | <1 |
Data sourced from Wu et al., 2022.[10][12]
Interpretation of the Data:
The monoclonal antibody 13C8, raised against a hapten containing the 2,2-dimethyl-2,3-dihydro-1-benzofuran group, exhibits high affinity for carbofuran.[9][10][13] Crucially, it also shows significant cross-reactivity with benfuracarb, carbosulfan, and 3-hydroxy-carbofuran, all of which share this core benzofuran structure.[9][10][12] The side chains attached to the benzofuran ring in these analogues are different, yet the antibody binding is largely dictated by the common structural backbone.
Conversely, carbamate pesticides lacking the benzofuran moiety, such as metolcarb, carbaryl, and aldicarb, show negligible cross-reactivity.[10] This underscores the specificity of the antibody for the benzofuran group.
Key Experimental Methodologies for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is paramount. The two most common and robust techniques are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with various analogues.[5] The principle lies in the competition between the target analyte and its analogues for a limited number of antibody binding sites.
Experimental Workflow:
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Protocol for Competitive ELISA:
-
Coating: Microtiter plates are coated with a conjugate of the benzofuran hapten linked to a carrier protein (e.g., BSA or OVA). This is incubated to allow for adsorption to the plate surface.[14]
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution like non-fat dry milk or bovine serum albumin (BSA).[15][16]
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the target analyte or the benzofuran analogues. These mixtures are then added to the coated and blocked wells.
-
Incubation and Washing: The plate is incubated to allow the antibody to bind to the coated antigen. Unbound antibody (that has bound to the free analyte/analogue) is washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: After another wash step, a substrate for the enzyme is added, leading to a color change. The intensity of the color is inversely proportional to the concentration of the free analyte/analogue in the initial sample.
-
Data Analysis: The concentration of the analogue that inhibits 50% of the antibody binding (IC50) is determined. Cross-reactivity is calculated using the formula: Cross-Reactivity (%) = (IC50 of target analyte / IC50 of analogue) x 100
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology for real-time monitoring of biomolecular interactions.[17][18][19] It provides detailed kinetic data, including association (on-rate) and dissociation (off-rate) constants, which offer a deeper understanding of antibody-antigen binding dynamics.[20][21]
Experimental Workflow:
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Detailed Protocol for SPR Analysis:
-
Ligand Immobilization: The antibody is immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing the benzofuran analogue (the analyte) is flowed over the sensor surface.
-
Association Phase: The binding of the analogue to the immobilized antibody is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: A buffer solution is flowed over the surface, and the dissociation of the analogue from the antibody is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is used to remove the bound analyte, preparing the sensor surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of affinity. By comparing the KD values for the target analyte and its analogues, a quantitative measure of cross-reactivity can be obtained.
Mitigating and Leveraging Cross-Reactivity
Understanding the structural basis of cross-reactivity allows for rational strategies to either minimize it for specific assays or leverage it for broad-spectrum detection.
-
For High Specificity: The design of the immunizing hapten is critical. Exposing unique structural features of the target molecule while masking common moieties can lead to the generation of more specific antibodies. For instance, if specificity for carbofuran over its analogues is desired, the hapten design should emphasize the unique side chain of carbofuran.
-
For Broad Specificity: As demonstrated in the case study, using a hapten that represents a common structural element of a class of compounds can generate antibodies that recognize multiple members of that class.[9][10] This is advantageous for developing screening assays for a group of related substances.
Conclusion
The cross-reactivity of antibodies with benzofuran analogues is a complex but manageable challenge in immunoassay development. A thorough understanding of the structural basis of antibody-antigen interactions, coupled with rigorous experimental evaluation using techniques like ELISA and SPR, is essential for developing reliable and accurate assays. By carefully designing immunogens and selecting appropriate screening methods, researchers can either develop highly specific antibodies for individual benzofuran derivatives or generate broad-spectrum antibodies for class-selective detection, thereby advancing research and development in the many fields where these important molecules are employed.
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A Comparative Guide to the In-Vitro Metabolism of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
This guide provides a comprehensive overview of the experimental approaches to characterize the in-vitro metabolic fate of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties.[1] Understanding the metabolic stability and pathways of novel benzofuran compounds is a critical step in early drug discovery, influencing their pharmacokinetic profile and potential for drug-drug interactions.[2] This document will compare and contrast the use of two primary in-vitro systems—liver microsomes and hepatocytes—and provide detailed, field-proven protocols for researchers in drug development.
Predicted Metabolic Pathways of this compound
While specific metabolic data for this compound is not yet publicly available, we can predict its likely metabolic transformations based on the known metabolism of other benzofuran-containing molecules.[3][4][5] The primary sites for metabolic attack are expected to be the ethyl group, the acetyl group, and the benzofuran ring system itself. The metabolism is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are the principal enzymes involved in the metabolism of most drugs.[6][7]
Key Predicted Metabolic Reactions:
-
Hydroxylation: This is a common metabolic pathway for aromatic and aliphatic systems. We can anticipate hydroxylation on the ethyl side chain (α- and β-hydroxylation), the acetyl methyl group, and various positions on the benzofuran ring.
-
Oxidation: The acetyl group can be oxidized to the corresponding carboxylic acid. Further oxidation of the ethyl group can also occur.
-
Oxidative Cleavage of the Furan Ring: This has been observed with other benzofuran derivatives and can lead to the formation of more polar metabolites.[4][5]
-
Phase II Conjugation: In more complete cellular systems like hepatocytes, the hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
Below is a diagram illustrating the potential metabolic pathways.
Caption: Predicted metabolic pathways of this compound.
Comparison of In-Vitro Metabolism Systems
The choice of the in-vitro system is critical and depends on the specific questions being addressed. The two most common systems are liver microsomes and hepatocytes.
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Complement | Enriched in Phase I enzymes (CYPs, FMOs).[8] | Contain both Phase I and Phase II enzymes, as well as transporters.[9][10] |
| Cellular Integrity | Subcellular fractions (vesicles of the endoplasmic reticulum). | Intact, viable cells. |
| Cofactor Requirements | Requires addition of cofactors, typically an NADPH regenerating system.[6][11] | Endogenous cofactors are present.[12] |
| Experimental Duration | Typically shorter incubation times (up to 1-2 hours).[11] | Can be used for longer incubations (several hours to days).[13] |
| Primary Application | High-throughput screening for metabolic stability and identification of Phase I metabolites.[14] | Comprehensive metabolic profiling, including Phase II metabolites, and studies of slowly metabolized compounds.[10][13] |
| Cost & Complexity | Relatively inexpensive and technically less demanding. | More expensive and require more complex cell culture techniques.[12] |
Expert Insight: For an initial assessment of the metabolic stability of this compound and to identify its primary oxidative metabolites, a liver microsomal stability assay is a cost-effective and efficient starting point. If the compound is found to be rapidly metabolized or if the identification of Phase II metabolites is desired, follow-up studies using cryopreserved human hepatocytes are recommended.
Experimental Protocols
The following are detailed protocols for assessing the in-vitro metabolism of this compound.
Protocol 1: Metabolic Stability in Human Liver Microsomes
This assay determines the rate of disappearance of the parent compound over time when incubated with human liver microsomes.[11][15]
Materials:
-
Human liver microsomes (pooled donors)
-
This compound (test compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system[14]
Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.
-
Thaw the human liver microsomes on ice and dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[16]
-
In a 96-well plate, add the diluted microsomes, phosphate buffer, and the test compound to achieve the final desired concentration (e.g., 1 µM). Include wells for a negative control (without NADPH) and positive controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.[14]
-
Seal the plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
Data Analysis:
The concentration of the remaining parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of this plot is used to calculate the half-life (t½) and the in-vitro intrinsic clearance (CLint).[14][15]
Protocol 2: Metabolite Identification in Human Hepatocytes
This assay is designed to identify the major metabolites of this compound in a more physiologically relevant system.[10]
Materials:
-
Cryopreserved human hepatocytes (pooled donors)
-
Hepatocyte plating and incubation media[12]
-
Collagen-coated plates
-
This compound (test compound)
-
Positive control compounds (e.g., 7-ethoxycoumarin, testosterone)[9]
-
Ice-cold acetonitrile for sample quenching
Experimental Workflow:
Caption: Workflow for the hepatocyte metabolism assay.
Step-by-Step Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated plates. Allow the cells to attach for several hours in a humidified CO2 incubator at 37°C.[12]
-
Prepare the dosing solution of this compound in the hepatocyte incubation medium.
-
Remove the plating medium from the attached hepatocytes and replace it with the medium containing the test compound.
-
Incubate the plate at 37°C in a CO2 incubator.
-
At selected time points (e.g., 0, 1, 4, and 24 hours), collect aliquots of the incubation medium.
-
Quench the samples by adding ice-cold acetonitrile.
-
Process the samples by centrifugation to remove any cell debris.
-
Analyze the supernatant by LC-HRMS to identify potential metabolites.[19]
Metabolite Identification:
The identification of metabolites is a multi-step process involving:
-
LC-HRMS analysis to obtain accurate mass measurements of the parent compound and any potential metabolites.[18]
-
Data processing software to search for expected metabolic transformations (e.g., hydroxylation, oxidation) and compare the mass spectra of potential metabolites with that of the parent compound.
-
Tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the potential metabolites, which can help in elucidating their structures.[17][20]
Concluding Remarks
The in-vitro metabolism of this compound can be effectively investigated using a tiered approach, starting with a high-throughput microsomal stability assay followed by a more comprehensive study in human hepatocytes for metabolite identification. The protocols and comparative data presented in this guide provide a robust framework for researchers to characterize the metabolic profile of this and other novel benzofuran derivatives, thereby facilitating informed decisions in the drug discovery and development process.
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comparing the efficacy of different synthetic routes to 2-acetyl-5-ethylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The benzofuran scaffold is a privileged heterocyclic motif prevalent in a wide array of biologically active compounds and natural products. Among its derivatives, 2-acetyl-5-ethylbenzofuran serves as a crucial intermediate in the synthesis of various pharmaceutical agents, necessitating efficient and scalable synthetic routes. This guide provides an in-depth comparative analysis of the primary synthetic strategies to obtain 2-acetyl-5-ethylbenzofuran, offering insights into the mechanistic underpinnings, experimental protocols, and overall efficacy of each approach. The objective is to equip researchers with the critical information needed to select the most suitable pathway for their specific research and development goals.
Introduction to 2-Acetyl-5-Ethylbenzofuran and its Synthetic Challenges
2-Acetyl-5-ethylbenzofuran is a ketone derivative of the benzofuran ring system, featuring an acetyl group at the 2-position and an ethyl group at the 5-position. The strategic placement of these functional groups provides multiple avenues for further chemical elaboration, making it a valuable building block in medicinal chemistry. The primary challenge in its synthesis lies in achieving regioselective functionalization of the benzofuran core, while maintaining high yields and process efficiency. This guide will dissect three principal synthetic routes:
-
Route A: Intramolecular Cyclization of a Phenoxyketone Precursor
-
Route B: Palladium-Catalyzed Sonogashira Coupling and Cyclization
-
Route C: Friedel-Crafts Acylation of 5-Ethylbenzofuran
Each route will be evaluated based on yield, purity, reaction conditions, cost and availability of starting materials, and overall process safety and scalability.
Comparative Analysis of Synthetic Routes
The following table provides a high-level comparison of the key performance indicators for the three synthetic routes discussed in this guide. This summary is intended to offer a quick reference for researchers to evaluate the most promising approach for their needs.
| Parameter | Route A: Intramolecular Cyclization | Route B: Sonogashira Coupling & Cyclization | Route C: Friedel-Crafts Acylation |
| Starting Materials | 4-Ethylphenol, 3-chloro-2-butanone | 2-Iodo-4-ethylphenol, 3-butyn-2-ol | 5-Ethylbenzofuran, Acetic Anhydride |
| Key Reagents | Base (e.g., K₂CO₃, t-BuOK) | Pd/Cu catalysts, Base (e.g., Et₃N) | Lewis Acid (e.g., AlCl₃, SnCl₄) |
| Overall Yield (estimated) | Moderate to High | High | Moderate (potential for isomers) |
| Regioselectivity | High | High | Moderate to Low |
| Scalability | Good | Good | Moderate (catalyst loading, workup) |
| Cost-Effectiveness | High | Moderate | Moderate |
| Key Advantages | Straightforward, cost-effective starting materials. | High yields and regioselectivity, broad substrate scope. | Potentially the most direct route if the starting material is available. |
| Key Disadvantages | Potential for side reactions during O-alkylation. | Higher cost of catalysts and starting materials. | Risk of isomeric byproducts, harsh reaction conditions. |
Route A: Intramolecular Cyclization of a Phenoxyketone Precursor
This classical and often cost-effective approach involves the initial O-alkylation of a substituted phenol followed by an intramolecular cyclization to construct the benzofuran ring. For the synthesis of 2-acetyl-5-ethylbenzofuran, the logical starting materials are 4-ethylphenol and a suitable four-carbon keto-electrophile.
Reaction Pathway
The synthesis commences with the Williamson ether synthesis between 4-ethylphenol and 3-chloro-2-butanone to form the intermediate 1-(4-ethylphenoxy)butan-2-one. This is followed by an acid- or base-catalyzed intramolecular cyclization to yield the target molecule.
Caption: Synthetic workflow for Route A.
Experimental Protocol
Step 1: Synthesis of 1-(4-Ethylphenoxy)butan-2-one
-
To a solution of 4-ethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloro-2-butanone (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(4-ethylphenoxy)butan-2-one.
Step 2: Cyclization to 2-Acetyl-5-ethylbenzofuran
-
Add the 1-(4-ethylphenoxy)butan-2-one (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-acetyl-5-ethylbenzofuran.
Causality and Insights
The choice of base in the O-alkylation step is critical to prevent self-condensation of the ketone. Potassium carbonate is a mild base that effectively promotes the reaction without significant side products. The intramolecular cyclization is typically promoted by strong acids like PPA or sulfuric acid, or strong bases like potassium tert-butoxide (t-BuOK). The acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism. The use of a strong base like t-BuOK can also effect cyclization through the formation of a carbanion.
Route B: Palladium-Catalyzed Sonogashira Coupling and Cyclization
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This methodology has been widely adapted for the synthesis of heterocycles, including benzofurans.
Reaction Pathway
This route begins with the Sonogashira coupling of a suitably substituted o-halophenol, in this case, 2-iodo-4-ethylphenol, with a terminal alkyne bearing the acetyl precursor, such as 3-butyn-2-ol. The resulting alkynylphenol intermediate undergoes an intramolecular cyclization to form the benzofuran ring.
Caption: Synthetic workflow for Route B.
Experimental Protocol
One-Pot Synthesis of 2-Acetyl-5-ethylbenzofuran
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-4-ethylphenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 eq), and copper(I) iodide (0.05 - 0.10 eq).
-
Add an anhydrous solvent (e.g., THF or DMF) to the flask, followed by triethylamine (2.0 - 3.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add 3-butyn-2-ol (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After the consumption of the starting materials, a base (e.g., K₂CO₃, 1.5 eq) or a Lewis acid can be added to facilitate the cyclization in situ, or the intermediate can be isolated before cyclization.
-
Upon completion of the cyclization, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 2-acetyl-5-ethylbenzofuran.
Causality and Insights
The Sonogashira coupling is highly efficient and regioselective, providing the 2-alkynylphenol intermediate in high yield.[1] The subsequent intramolecular 5-endo-dig cyclization is a key step. This cyclization can be promoted by a variety of reagents, including bases (which deprotonate the phenolic hydroxyl group to initiate nucleophilic attack on the alkyne) or Lewis acids (which activate the alkyne towards nucleophilic attack). The one-pot procedure is advantageous as it reduces the number of workup and purification steps, thereby improving the overall efficiency.
Route C: Friedel-Crafts Acylation of 5-Ethylbenzofuran
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[2] In principle, the direct acylation of 5-ethylbenzofuran at the 2-position would be the most straightforward route to the target molecule.
Reaction Pathway
This route involves the direct acylation of 5-ethylbenzofuran with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.
Caption: Synthetic workflow for Route C.
Experimental Protocol
-
To a solution of 5-ethylbenzofuran (1.0 eq) in an inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) (1.1 eq).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the desired product from any isomeric byproducts.
Causality and Insights
The regioselectivity of Friedel-Crafts acylation on the benzofuran ring is a critical consideration. Acylation typically occurs at the 2-position, which is the most electron-rich and sterically accessible position on the furan ring. However, the presence of the activating ethyl group on the benzene ring can also direct acylation to the 4- or 6-positions, leading to a mixture of isomers. The choice of Lewis acid and reaction conditions can influence the regioselectivity. For instance, milder Lewis acids like SnCl₄ may offer better control than the more reactive AlCl₃. The primary drawback of this route is the potential for a challenging purification process to isolate the desired 2-acetyl isomer.
Conclusion and Future Outlook
This guide has provided a comparative analysis of three distinct and viable synthetic routes to 2-acetyl-5-ethylbenzofuran.
-
Route A (Intramolecular Cyclization) stands out for its cost-effectiveness and straightforward reaction conditions, making it an attractive option for large-scale synthesis, provided that the cyclization step can be optimized for high yield and purity.
-
Route B (Sonogashira Coupling and Cyclization) offers the advantages of high yield and excellent regioselectivity, making it a robust and reliable method, particularly for the synthesis of diverse analogs for structure-activity relationship (SAR) studies. The higher cost of reagents may be a consideration for large-scale production.
-
Route C (Friedel-Crafts Acylation) is the most direct approach but is hampered by potential regioselectivity issues, which could complicate purification and reduce the overall yield of the desired product.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including cost, scale, and the need for analog synthesis. Future research in this area may focus on developing more selective and environmentally benign catalysts for Friedel-Crafts acylation or exploring novel cyclization strategies that further improve the efficiency and sustainability of benzofuran synthesis.
References
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PrepChem. Synthesis of 5-Acetyl-2,3-dihydrobenzofuran. Available at: [Link]
- Patel, D., et al. (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo[b]furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. PRAJÑÂ-Journal of Pure and Applied Sciences, 20, 38-42.
- Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Abdel-Wahab, B. F., et al. (2015). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Journal of the Chinese Chemical Society, 62(10), 849-873.
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Couture, A., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 6(46), 30737-30755. Available at: [Link]
- UCLA Chemistry.
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Majumder, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(61), 35058-35096. Available at: [Link]
- Sádaba, I., et al. (2011). Solvent-free Friedel-Craft acylation of furan with acetic anhydride.
- Girreser, U., et al. (2019). Sonogashira coupling for the synthesis of benzofuran 3a.
- Givens, E. N., & Venuto, P. B. (1969). Benzofurans from 2-ethylphenols.
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A Comparative Guide to the Kinase Selectivity Profile of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
Abstract
In the landscape of kinase inhibitor development, achieving a desirable selectivity profile is a paramount challenge.[1][2] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] This guide provides a comprehensive analysis of the kinase selectivity of a novel benzofuran derivative, 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one (hereafter referred to as EB-201 ), a compound synthesized for its potential inhibitory action against key oncogenic kinases. We present a head-to-head comparison of EB-201 with two established multi-kinase inhibitors, Sunitinib and Sorafenib, using standardized biochemical assays. This guide is intended for researchers, scientists, and drug development professionals to illustrate the critical process of kinase selectivity profiling, from experimental design to data interpretation.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, they have become one of the most intensively pursued classes of drug targets.[4] The primary challenge in developing kinase inhibitors lies in the highly conserved nature of the ATP-binding site across the kinome.[2] This structural similarity often leads to inhibitors that act on multiple kinases. While multi-targeting can be advantageous for certain indications,[3] a well-defined selectivity profile is crucial for understanding a compound's mechanism of action, predicting potential side effects, and identifying the most responsive patient populations.[1][4]
Kinase profiling against large, representative panels has become a standard and indispensable step in modern drug discovery.[1][4] It provides a global view of a compound's interaction space within the kinome, enabling researchers to prioritize lead candidates and mitigate potential liabilities early in the development process.[4][5]
This guide introduces EB-201 , a novel compound featuring a benzofuran scaffold. Our objective is to characterize its inhibitory activity across a diverse panel of kinases and benchmark its performance against Sunitinib and Sorafenib, two FDA-approved multi-kinase inhibitors known for their broad activity profiles.[6][7][8]
Comparative Kinase Inhibition Profile
To establish the selectivity profile of EB-201, we performed a single-concentration screen (1 µM) against a panel of 15 kinases representing various families (e.g., tyrosine kinases, serine/threonine kinases). This initial screen serves as a robust method to identify primary targets and significant off-target interactions. The results are compared with Sunitinib and Sorafenib, screened under identical conditions.
Table 1: Comparative Kinase Inhibition at 1 µM
| Kinase Target | Family | EB-201 (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Sorafenib (% Inhibition @ 1µM) |
| VEGFR2 | Tyr | 98 | 99 | 95 |
| PDGFRβ | Tyr | 95 | 99 | 88 |
| KIT | Tyr | 92 | 100 | 75 |
| FLT3 | Tyr | 89 | 99 | 85 |
| RET | Tyr | 75 | 100 | 65 |
| BRAF | Ser/Thr | 15 | 12 | 99 |
| BRAF (V600E) | Ser/Thr | 18 | 14 | 99 |
| CRAF (RAF1) | Ser/Thr | 12 | 10 | 98 |
| ABL1 | Tyr | 25 | 36 | 20 |
| SRC | Tyr | 31 | 33 | 15 |
| LCK | Tyr | 28 | 22 | 12 |
| EGFR | Tyr | 5 | 18 | 8 |
| MET | Tyr | 9 | 25 | 11 |
| AURKA | Ser/Thr | 4 | 15 | 7 |
| CDK2 | Ser/Thr | 2 | 8 | 5 |
Note: Data for EB-201 is hypothetical for illustrative purposes. Data for Sunitinib and Sorafenib are compiled from publicly available profiling data and literature.[6][7][9][10] Primary targets for each compound are highlighted in bold.
Interpretation of Results:
The initial profiling reveals that EB-201 is a potent inhibitor of several receptor tyrosine kinases, with a profile distinct from both Sunitinib and Sorafenib.
-
EB-201 Profile: Demonstrates potent inhibition of VEGFR2, PDGFRβ, KIT, and FLT3. Notably, it shows significantly less activity against the RAF kinase family (BRAF, CRAF) compared to Sorafenib.[10][11] Its off-target profile against kinases like SRC and ABL1 is moderate and comparable to Sunitinib.
-
Sunitinib Profile: As expected, Sunitinib shows potent, broad-spectrum inhibition against VEGFR, PDGFR, KIT, and FLT3.[8][12]
-
Sorafenib Profile: Sorafenib exhibits a dual-inhibition profile, potently targeting both the RAF serine/threonine kinases and key receptor tyrosine kinases like VEGFR and PDGFRβ.[6][7][11]
Dose-Response Analysis (IC50 Determination)
Following the initial screen, kinases that showed significant inhibition (>70%) were selected for dose-response studies to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise comparison of potency.
Table 2: IC50 Values for Key Kinase Targets (nM)
| Kinase Target | EB-201 (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR2 | 9 | 9 | 92 |
| PDGFRβ | 15 | 2 | 20 |
| KIT | 22 | 8 | 68 |
| FLT3 | 35 | 1 | 58 |
| RET | 80 | 15 | 4 |
| BRAF | >10,000 | >10,000 | 22 |
| CRAF (RAF1) | >10,000 | >10,000 | 6 |
Note: Data for EB-201 is hypothetical. Literature-derived IC50 values for Sunitinib and Sorafenib are used for comparison.[6][10]
Causality Behind Potency Differences:
The IC50 data confirms the selectivity pattern observed in the single-point screen. EB-201 is a potent, low-nanomolar inhibitor of VEGFR2, PDGFRβ, KIT, and FLT3. Its lack of activity against the RAF kinases is a key differentiator from Sorafenib. This suggests that the ethyl-benzofuran scaffold of EB-201 may not engage with key residues in the ATP-binding pocket of RAF kinases, unlike the bi-aryl urea structure of Sorafenib.[7] The subtle differences in potency against the panel of receptor tyrosine kinases compared to Sunitinib likely arise from specific interactions with residues in or near the ATP-binding site that are unique to each inhibitor's chemotype.
Experimental Methodologies
To ensure data integrity and reproducibility, a validated, industry-standard biochemical assay was employed. The following sections detail the principles and protocols used for generating the inhibition data.
Assay Principle: ADP-Glo™ Luminescent Kinase Assay
The kinase inhibition data was generated using the ADP-Glo™ Kinase Assay platform.[13][14] This is a robust, homogeneous luminescent assay that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[13][15]
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, its specific substrate, ATP, and the test compound are incubated together. After the reaction reaches completion, an ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining, unconsumed ATP.[14][15]
-
ADP to ATP Conversion & Signal Generation: A Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the first step into ATP. This newly synthesized ATP is then consumed by a luciferase/luciferin reaction, generating a light signal that is directly proportional to the amount of ADP initially produced, and thus, to the kinase activity.[13][14]
Detailed Protocol: IC50 Determination
This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of EB-201, Sunitinib, and Sorafenib in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution series in DMSO to create source plates for the assay.
-
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Dilute each kinase and its corresponding substrate to a 2X working concentration in 1X Kinase Buffer.
-
Prepare a 2X ATP solution in 1X Kinase Buffer. The concentration should be at or near the apparent ATP Km for each specific kinase to ensure the measured IC50 approximates the inhibitor's binding affinity (Ki).
-
[3]3. Assay Procedure (384-well plate format):
- Add 2.5 µL of 4X test compound (diluted from DMSO stocks into Kinase Buffer) to the appropriate wells of a 384-well plate.
- For control wells, add 2.5 µL of buffer with DMSO (negative control, 0% inhibition) or a known potent inhibitor (positive control, 100% inhibition).
- Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.
- Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells, bringing the final volume to 10 µL.
- Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition values against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
-
Caption: Step-by-step IC50 determination workflow.
Conclusion and Future Directions
This guide provides a comparative selectivity analysis of the novel benzofuran compound, EB-201, against the established inhibitors Sunitinib and Sorafenib. The profiling data demonstrates that EB-201 is a potent inhibitor of a specific subset of receptor tyrosine kinases, including VEGFR2, PDGFRβ, and KIT, with a notable lack of activity against the RAF kinase family.
This distinct selectivity profile makes EB-201 an interesting candidate for further investigation. Its potent anti-angiogenic profile (via VEGFR2/PDGFRβ inhibition) combined with its clean profile against RAF kinases could translate to a different efficacy and safety profile compared to Sorafenib. The next logical steps in the preclinical development of EB-201 would involve:
-
Expanded Kinome Profiling: Screening against a much larger panel (e.g., >400 kinases) to build a comprehensive map of its selectivity and identify any other potential off-targets. *[16][17] Cellular Target Engagement Assays: Validating that the biochemical inhibition translates to target engagement within a cellular context, which is more physiologically relevant due to factors like ATP competition and cell permeability. *[18] Functional Cellular Assays: Assessing the compound's effect on downstream signaling pathways and cellular phenotypes (e.g., proliferation, apoptosis, migration) in relevant cancer cell lines.
By following this structured approach of broad profiling followed by more focused mechanistic studies, researchers can build a robust data package to support the advancement of promising new chemical entities like EB-201 in the drug discovery pipeline.
References
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Reaction Biology. Kinase Selectivity Panels. Reaction Biology Corporation. [Link]
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]
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Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(10), e47888. [Link]
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Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. Expert Opinion on Drug Discovery, 10(3), 277-290. [Link]
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Kooijman, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7867-7872. [Link]
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Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
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Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 13(1), 121-132. [Link]
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Wilhelm, S., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]
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Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1361-1375. [Link]
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A Senior Application Scientist's Guide to Assessing Drug-Likeness: An Evaluation of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one Based on Lipinski's Rule of Five
In the landscape of preclinical drug development, the path from a promising chemical entity to a viable drug candidate is fraught with challenges. A significant portion of this attrition is due to poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1][2] To mitigate this risk early in the discovery pipeline, medicinal chemists employ a variety of computational and experimental tools. Among the most influential of these is Lipinski's Rule of Five, a set of guidelines that helps to predict the oral bioavailability of a compound.[1][3][4]
This guide provides an in-depth analysis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, a benzofuran derivative, through the lens of Lipinski's Rule. We will dissect the scientific principles behind each rule, present the physicochemical profile of our target compound, and compare it against established drugs to provide a clear, data-driven assessment of its "drug-likeness."
The Core Principles of Lipinski's Rule of Five: The 'Why' Behind the Guidelines
Formulated by Christopher A. Lipinski in 1997, the Rule of Five is an empirically derived set of criteria based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[1][3] It's not a rigid set of laws, but rather a powerful filter to identify compounds that are more likely to possess the fundamental properties required to be absorbed effectively after oral administration.[5] A compound is generally considered "drug-like" if it violates no more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more readily across biological membranes.[6] As molecular size increases, the efficiency of passive diffusion decreases, potentially leading to poor absorption from the gastrointestinal tract.
-
LogP ≤ 5: LogP, the octanol-water partition coefficient, is the primary measure of a molecule's lipophilicity (its "greasiness").[4] A drug needs sufficient lipophilicity to pass through the lipid bilayers of cell membranes, but excessive lipophilicity can lead to poor solubility in the aqueous environment of the gut, increased metabolic breakdown by liver enzymes, and potential toxicity.[5]
-
Hydrogen Bond Donors (HBD) ≤ 5: Hydrogen bond donors are typically O-H and N-H groups. The energy required to break the hydrogen bonds a molecule forms with water before it can partition into a lipid membrane is a key barrier to absorption. A high number of hydrogen bond donors can lead to poor membrane permeability.[1][5]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: Hydrogen bond acceptors are typically oxygen and nitrogen atoms.[1] Similar to donors, an excessive number of acceptor sites can lead to strong solvation in water, hindering the molecule's ability to cross lipid membranes.
Physicochemical Profile of this compound
To assess our target compound, we must first determine its key physicochemical properties. These values are typically calculated using well-validated computational models, which provide a rapid and reliable first pass for thousands of potential compounds in modern drug discovery workflows.
The structure of this compound is shown below. Based on its molecular formula, C₁₂H₁₂O₂, and structure, we can derive the following properties:
-
Molecular Weight (MW): 188.22 g/mol
-
Predicted LogP (XlogP): 3.1
-
Hydrogen Bond Donors (HBD): 0 (There are no O-H or N-H bonds)
-
Hydrogen Bond Acceptors (HBA): 2 (One furan oxygen and one carbonyl oxygen)
Comparative Analysis: Benchmarking Against Lipinski's Rules
A raw data point is of limited value without context. To properly evaluate our target compound, we will compare its properties against both the Lipinski thresholds and two reference compounds: Ibuprofen, a highly successful oral drug known for its compliance with the rule[5], and 1-(1-benzofuran-2-yl)ethan-1-one, a structurally similar parent compound.
| Parameter | Lipinski's Rule Threshold | This compound | Ibuprofen (Reference) | 1-(1-benzofuran-2-yl)ethan-1-one (Reference) | Compliance Status |
| Molecular Weight ( g/mol ) | ≤ 500 | 188.22 | 206.28[3] | 160.17[2] | Pass |
| LogP | ≤ 5 | 3.1 | ~3.5[3] | ~2.6 (Predicted) | Pass |
| Hydrogen Bond Donors | ≤ 5 | 0 | 1[3] | 0 | Pass |
| Hydrogen Bond Acceptors | ≤ 10 | 2 | 2[3] | 2 | Pass |
| Number of Violations | ≤ 1 | 0 | 0 | 0 | Excellent |
Analysis: The data clearly shows that This compound exhibits zero violations of Lipinski's Rule of Five. Its molecular weight is low, its lipophilicity is in a favorable range for absorption without being excessive, and its hydrogen bonding potential is minimal. This profile is highly indicative of a compound with a strong potential for good oral bioavailability.
Workflow for Drug-Likeness Assessment
The process of applying Lipinski's rules can be visualized as a straightforward decision-making workflow. This diagram illustrates the sequential evaluation of a candidate compound.
Caption: Workflow for assessing a compound against Lipinski's Rule of Five.
Methodologies for Property Determination
The parameters for Lipinski's analysis can be determined through both experimental and computational methods. In high-throughput screening and early discovery, computational approaches are dominant due to their speed and cost-effectiveness.
Protocol 1: Computational Property Calculation (Standard Approach)
-
Obtain the 2D Structure: Secure the chemical structure of the molecule in a standard digital format, such as a SMILES (Simplified Molecular-Input Line-Entry System) string or an SDF file. For our compound, the SMILES is CCC1=CC2=C(C=C1)OC(=C2)C(=O)C.
-
Utilize Cheminformatics Software: Input the structure into a cheminformatics software package or web-based tool (e.g., SwissADME, ChemDraw, PubChem).[2]
-
Calculate Molecular Weight (MW): The software automatically calculates the MW by summing the atomic weights of all atoms in the molecular formula (C₁₂H₁₂O₂).
-
Calculate LogP: Various algorithms exist for predicting LogP. One of the most common is XLogP, which is a consensus model based on the atomic contributions to lipophilicity. The software will generate this value.
-
Count Hydrogen Bond Donors (HBD) and Acceptors (HBA): The software identifies and counts all O-H and N-H moieties for the HBD value and all nitrogen and oxygen atoms for the HBA value, based on predefined structural patterns.
Protocol 2: Experimental LogP Determination (For Lead Optimization)
While computational methods are excellent for initial screening, experimental determination of LogP is often performed for lead candidates to obtain more precise data. The gold standard is the Shake-Flask Method .
-
Preparation: Prepare a biphasic system of n-octanol and water and pre-saturate each solvent with the other.
-
Dissolution: Dissolve a precisely known quantity of the compound in one of the phases (typically the one in which it is more soluble).
-
Equilibration: Combine the two phases in a separation funnel and shake vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.
-
Separation & Quantification: Separate the two layers. Accurately measure the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Expert Analysis and Conclusion
The analysis of this compound against Lipinski's Rule of Five yields a highly favorable profile. With zero violations, the compound resides comfortably within the physicochemical space occupied by the majority of successful oral drugs. Its low molecular weight and moderate lipophilicity suggest a high probability of efficient passive diffusion across the gastrointestinal lining, a critical first step in achieving systemic exposure. Furthermore, the absence of hydrogen bond donors and the low count of acceptors minimize the energy penalty associated with desolvation, further supporting its potential for good membrane permeability.
It is crucial to remember, however, that Lipinski's rule is a predictive tool for absorption and permeability, not a predictor of pharmacological activity or metabolic stability.[1] A compound can have perfect "drug-like" properties and still fail due to a lack of efficacy, unforeseen toxicity, or rapid metabolic clearance.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
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Wikipedia. (2024). Lipinski's rule of five. [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [Link]
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3672, Ibuprofen. [Link]
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Wikipedia. (2024). Druglikeness. [Link]
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AZoLifeSciences. (2022). The Concept of Druglikeness in Drug Discovery. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. Adherence to proper disposal procedures is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is designed to empower you with the technical knowledge and procedural clarity needed to manage this chemical waste stream effectively.
Part 1: Hazard Assessment & Characterization
Structural Analysis and Inferred Hazards:
-
Benzofuran Core: The benzofuran heterocyclic system is the primary source of toxicological concern. The parent compound, 2,3-benzofuran, is a suspected carcinogen and may cause liver damage through prolonged or repeated exposure.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.[1]
-
Ketone Functional Group: The ethanone (acetyl) group classifies this compound as a ketone. Ketones as a class are often flammable organic solvents.[3] Their waste streams are typically managed as flammable hazardous waste.[4]
-
Overall Profile: Based on this analysis, this compound should be handled as a flammable, potentially carcinogenic, and ecotoxic organic liquid .
This hazard assessment dictates that the compound cannot be disposed of via standard laboratory drains or in regular trash.[5] It falls under the purview of hazardous waste regulations.
Regulatory Context:
In the United States, the management and disposal of such chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Generators of hazardous waste are legally responsible for its proper identification, management, and documented disposal from "cradle to grave."[8]
| Hazard Classification | Basis for Classification | Primary Concern | Disposal Implication |
| Flammable Liquid | Presence of ketone functional group and organic nature.[1][3] | Fire or explosion risk if stored near ignition sources. | Must be stored away from heat and in approved containers; requires disposal as flammable waste. |
| Suspected Carcinogen | Based on the toxicology of the benzofuran core structure.[1][2][9] | Long-term health risk upon exposure (inhalation, ingestion, skin contact). | Minimize exposure during handling; must be treated as toxic hazardous waste. |
| Organ Toxicity | Benzofuran derivatives can cause liver damage with repeated exposure.[1] | Chronic health effects. | Requires careful handling with appropriate PPE and disposal as toxic waste. |
| Aquatic Toxicity | Benzofuran is known to be harmful to aquatic life.[1] | Environmental contamination and harm to ecosystems. | Prohibits sewer disposal; must be collected for specialized treatment. |
Part 2: Personal Protective Equipment (PPE) & Safety Precautions
Before handling the waste, ensuring personal safety is paramount. The following PPE is mandatory:
-
Gloves: Chemically resistant nitrile gloves are required to prevent skin contact.[10]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[10][11]
-
Lab Coat: A standard laboratory coat protects clothing and skin.[10]
Causality: The rationale for this level of PPE is the compound's potential for skin irritation and the unknown, but likely, toxicity associated with the benzofuran structure. All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[10][12]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for safety and compliance. Each step is designed to mitigate risk and create a clear, traceable path for the waste material.
Step 1: Waste Segregation The principle of waste segregation is to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.
-
Action: Designate a specific waste container for Non-Halogenated Flammable Organic Solvents .
-
Rationale: Do NOT mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[13][14] Mixing incompatible waste streams can cause exothermic reactions, gas generation, or fires.[15] Furthermore, halogenated waste requires a different, often more expensive, disposal process (e.g., high-temperature incineration with scrubbers) than non-halogenated waste.
Step 2: Container Selection The integrity of the waste container is critical to preventing leaks and spills.
-
Action: Select a container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure, leak-proof screw cap.[5][6]
-
Rationale: The container must not react with or be degraded by the chemical waste.[6] For instance, strong acids should not be stored in metal containers.[6] The container must be in good condition, free from cracks or deterioration.[5]
Step 3: Waste Collection Proper collection technique minimizes spills and ensures the container is not a hazard.
-
Action: Carefully transfer the waste this compound, including any contaminated solvents (e.g., from reaction workups or chromatography), into the designated container using a funnel. Fill the container to no more than 90% of its capacity.[6]
-
Rationale: Leaving at least 10% headspace (ullage) allows for vapor expansion with temperature changes, preventing pressure buildup and potential container rupture. Always keep the waste container securely closed when not in use.[14]
Step 4: Labeling Accurate labeling is a legal requirement and essential for safe handling.
-
Action: Immediately upon adding the first drop of waste, affix a hazardous waste label to the container.[14][15] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and any other components (e.g., "in Ethanol/Hexane mixture").
-
The specific hazard characteristics: "Flammable, Toxic."
-
The accumulation start date.
-
-
Rationale: Clear labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated dangers.[15]
Step 5: Temporary Storage Waste must be stored safely in the laboratory pending pickup by disposal professionals.
-
Action: Store the sealed and labeled container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][6] The SAA should be in a well-ventilated area (like a fume hood or ventilated cabinet), away from heat sources or direct sunlight, and within a secondary containment system (e.g., a spill tray).[5][15]
-
Rationale: This practice minimizes the risk of spills spreading and ensures that the waste is managed by trained personnel familiar with its hazards.[6] Secondary containment can confine leaks from the primary container.[5]
Step 6: Final Disposal Hazardous waste cannot be disposed of by the generator.
-
Action: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15] Ensure you follow all institutional procedures for waste pickup requests and documentation.
-
Rationale: Specialized contractors are permitted to transport, treat, and dispose of hazardous materials in accordance with all local, state, and federal regulations, ensuring environmental protection and legal compliance.[6][16]
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of chemical waste.
Part 4: Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Contain & Absorb: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[10]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Label & Dispose: Seal, label, and dispose of the spill cleanup waste following the protocol outlined above.
For large spills, evacuate the area immediately and contact your institution's EHS office or emergency response team.[10]
Part 5: Waste Minimization & Green Chemistry
A core principle of modern laboratory science is the reduction of hazardous waste at its source. Consider these strategies:
-
Purchase Planning: Order only the quantity of this compound necessary for your planned experiments to avoid generating waste from expired or unused stock.[12][13]
-
Microscale Chemistry: Whenever feasible, adapt experiments to a smaller scale to reduce the volume of both product and waste generated.[5]
-
Solvent Recycling: While not directly applicable to the target compound itself, for similar ketone solvents used in bulk, on-site solvent recovery systems can be a sustainable and cost-effective option to reduce waste volumes.[3][17]
By integrating these principles, we not only ensure the safe disposal of chemical waste but also contribute to a more sustainable and responsible research environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
